molecular formula C14H13NO B1250629 2-Methoxy-3-methylcarbazole CAS No. 24224-28-0

2-Methoxy-3-methylcarbazole

Cat. No.: B1250629
CAS No.: 24224-28-0
M. Wt: 211.26 g/mol
InChI Key: XYYYPIAQQFQTAN-UHFFFAOYSA-N
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Description

2-methoxy-3-methyl-9H-carbazole is a member of carbazoles.
2-methoxy-3-methyl-9H-carbazole has been reported in Glycosmis macrophylla with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3-methyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-9-7-11-10-5-3-4-6-12(10)15-13(11)8-14(9)16-2/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYYPIAQQFQTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310471
Record name 2-Methoxy-3-methylcarbazole
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methoxy-3-methyl-9H-carbazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033456
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24224-28-0
Record name 2-Methoxy-3-methylcarbazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3-methylcarbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-3-methyl-9H-carbazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033456
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

225 °C
Record name 2-Methoxy-3-methyl-9H-carbazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033456
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-3-methylcarbazole is a naturally occurring phyto-carbazole alkaloid found in plants of the Rutaceae family, notably Murraya koenigii, commonly known as the curry tree. Carbazole (B46965) alkaloids represent a significant class of heterocyclic compounds that have garnered considerable attention from the scientific community due to their wide-ranging pharmacological activities. These activities include anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and underlying mechanisms of action of this compound and its close structural analogs. Detailed experimental protocols for relevant biological assays and visualizations of pertinent signaling pathways are included to facilitate further research and drug discovery efforts in this area.

Chemical Properties

This compound is a derivative of the tricyclic carbazole core, which consists of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring. The nomenclature specifies a methoxy (B1213986) group at the second position and a methyl group at the third position of the carbazole structure.

PropertyValueReference
Chemical Formula C₁₄H₁₃NO[1]
Molecular Weight 211.26 g/mol [1]
CAS Number 24224-28-0[1]
Appearance Solid (predicted)
Solubility Soluble in organic solvents such as DMSO, ethanol (B145695), and methanol (B129727).[2][3]

Synthesis and Isolation

Natural Isolation:

This compound is naturally present in Murraya koenigii. A general protocol for the isolation of carbazole alkaloids from the stem bark of this plant is as follows:

Experimental Protocol: Isolation of Carbazole Alkaloids from Murraya koenigii

Objective: To extract and isolate carbazole alkaloids from the dried stem bark of Murraya koenigii.

Materials:

  • Dried and powdered stem bark of Murraya koenigii

  • Methanol

  • Petroleum ether

  • Chloroform (B151607)

  • Ethyl acetate

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Solvents for gradient elution (e.g., petroleum ether-benzene mixtures, benzene-chloroform mixtures)

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

Procedure:

  • Extraction: Macerate 1 kg of powdered and dried stem bark of Murraya koenigii with methanol at room temperature.[5]

  • Fractionation: Concentrate the methanol extract and fractionate it by partitioning with petroleum ether, chloroform, and ethyl acetate.[5]

  • Column Chromatography:

    • Subject the chloroform fraction (approximately 10 g) to column chromatography on a silica gel column (60-120 mesh).[5]

    • Perform gradient elution with petroleum ether, followed by increasing concentrations of benzene in petroleum ether (e.g., 3:1, 1:1, 1:3), and then increasing concentrations of chloroform in benzene (e.g., 3:1, 1:1, 1:3).[5]

    • Collect fractions of 200 mL each.

  • Monitoring and Purification:

    • Monitor the fractions using thin-layer chromatography (TLC) with an appropriate mobile phase (e.g., benzene) to identify fractions containing carbazole alkaloids.

    • Combine fractions showing similar TLC profiles.

    • Further purify the combined fractions by re-chromatography on a silica gel column if necessary to isolate individual compounds.

  • Characterization: Characterize the purified compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of this compound.

Biological Activities and Mechanisms of Action

While extensive research specifically on this compound is limited, studies on closely related carbazole alkaloids provide strong indications of its potential pharmacological activities.

Anti-inflammatory Activity

Carbazole alkaloids have demonstrated significant anti-inflammatory properties. A study on 1-methoxy-3-methylcarbazole, a structural isomer of the target compound, revealed its ability to suppress the release of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][3]

Key Findings for 1-methoxy-3-methylcarbazole:

  • Dose-dependent suppression of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) production in LPS-activated macrophages.[2][3]

This suggests that this compound may also exert anti-inflammatory effects by modulating key inflammatory signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells.[2][3]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess Reagent for nitrite (B80452) (NO) determination

  • ELISA kits for PGE₂, TNF-α, IL-1β, and IL-6

  • MTT reagent for cell viability assay

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various non-cytotoxic concentrations of this compound (e.g., 0-20 µg/mL) for 24 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm to determine cell viability.

  • Anti-inflammatory Assay:

    • Seed RAW 264.7 cells in a 24-well plate and incubate for 18 hours.

    • Pre-treat the cells with non-cytotoxic concentrations of this compound for 30 minutes.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

    • Cytokine and PGE₂ Production: Measure the levels of TNF-α, IL-1β, IL-6, and PGE₂ in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of each inflammatory mediator at different concentrations of the test compound compared to the LPS-stimulated control.

Cytotoxic Activity against Cancer Cells

Carbazole alkaloids are well-documented for their cytotoxic effects on various cancer cell lines.[6] A study on 3-methoxy carbazole, another close analog, demonstrated potent anti-proliferative and apoptotic effects on human breast cancer cells (MCF-7 and MDA-MB-231).[7]

Key Findings for 3-methoxy carbazole:

  • Dose-dependent reduction in the viability of MCF-7 and MDA-MB-231 cells.[7]

  • Induction of apoptosis, as evidenced by morphological changes and increased caspase-3 activity.[7]

  • Suppression of the NF-κB signaling pathway.[7]

These findings suggest that this compound could be a promising candidate for anti-cancer drug development.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)

  • Appropriate cell culture medium (e.g., MEM) with FBS and antibiotics

  • This compound (dissolved in DMSO)

  • MTT reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 20, 40, 80 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Assay:

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cell LineCompoundIC₅₀ / % InhibitionReference
MCF-7 (Human Breast Cancer)3-Methoxy carbazole88.40 ± 3.50% viability at 20 µM[7]
MDA-MB-231 (Human Breast Cancer)3-Methoxy carbazole85.33 ± 4.02% viability at 20 µM[7]
HeLa (Human Cervical Cancer)Girinimbilol (from M. koenigii)IC₅₀ = 178 µM[8]
Antioxidant Activity

Many carbazole alkaloids from Murraya koenigii exhibit antioxidant properties.[9] The antioxidant potential is often evaluated by their ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To assess the antioxidant activity of this compound by measuring its ability to scavenge the stable DPPH free radical.[6][10][11][12]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • This compound

  • Ascorbic acid (positive control)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Reaction Mixture:

    • In a series of test tubes or a 96-well plate, add different concentrations of this compound dissolved in methanol.

    • Add the DPPH working solution to each tube/well.

    • Prepare a control containing only the solvent and DPPH solution.

    • Prepare a blank for each sample concentration containing the sample and methanol (without DPPH).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathway Modulation

The biological activities of carbazole alkaloids are often attributed to their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell proliferation, and apoptosis.[13][14] Aberrant NF-κB signaling is implicated in various diseases, including cancer and chronic inflammatory conditions.[13] Studies on 3-methoxy carbazole have shown its ability to suppress the NF-κB pathway in breast cancer cells.[7] This suggests that this compound may also exert its anti-inflammatory and anti-cancer effects through the inhibition of this pathway.

Proposed Mechanism of NF-κB Inhibition by Methoxycarbazoles:

  • Inhibition of IκBα phosphorylation and degradation, which prevents the translocation of the p65 subunit of NF-κB into the nucleus.

  • Subsequent downregulation of NF-κB target genes involved in inflammation (e.g., iNOS, COX-2, pro-inflammatory cytokines) and cell survival (e.g., Bcl-2).[7][15]

NF_kappaB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa->IkBa NFkB NF-κB (p65/p50) NFkB_IkBa NF-κB-IκBα (Inactive Complex) IkBa->NFkB_IkBa NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Gene_Expression Inflammatory Gene Expression (iNOS, COX-2, Cytokines) Methoxycarbazole This compound Methoxycarbazole->IKK Inhibits NFkB_n->Gene_Expression Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound, a natural product from Murraya koenigii, holds significant promise as a lead compound for the development of novel therapeutic agents. The existing body of research on closely related carbazole alkaloids strongly suggests its potential for anti-inflammatory, cytotoxic, and antioxidant activities. The likely modulation of key signaling pathways, such as NF-κB, provides a rationale for its observed biological effects.

Future research should focus on the following areas:

  • Development of a robust and efficient synthetic route for this compound to enable large-scale production for further studies.

  • Comprehensive in vitro and in vivo evaluation of its efficacy and safety for various disease models, particularly cancer and inflammatory disorders.

  • Detailed elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

The exploration of this and other carbazole alkaloids will undoubtedly contribute to the discovery of new and effective treatments for a range of human diseases.

Experimental Workflows

Experimental_Workflow start Start: Compound of Interest (this compound) synthesis Synthesis / Isolation start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization invitro In Vitro Biological Assays characterization->invitro cytotoxicity Cytotoxicity Assay (e.g., MTT) invitro->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO, Cytokine levels) invitro->anti_inflammatory antioxidant Antioxidant Assay (e.g., DPPH) invitro->antioxidant mechanistic Mechanistic Studies invitro->mechanistic pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) mechanistic->pathway invivo In Vivo Studies (Animal Models) mechanistic->invivo end Lead Compound for Drug Development invivo->end

Caption: General experimental workflow for the investigation of this compound.

References

Physical and chemical properties of 2-Methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and biological properties of 2-Methoxy-3-methylcarbazole, a member of the carbazole (B46965) alkaloid family. Carbazoles are a significant class of heterocyclic aromatic compounds known for their diverse pharmacological activities. This document consolidates available data on this compound and related derivatives to serve as a valuable resource for ongoing and future research.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, the following table summarizes its known and predicted physicochemical properties. Data for the closely related isomer, 4-Methoxy-3-methyl-9H-carbazole, is included for comparative purposes where available.

PropertyThis compound4-Methoxy-3-methyl-9H-carbazole
Molecular Formula C₁₄H₁₃NOC₁₄H₁₃NO
Molecular Weight 211.26 g/mol 211.26 g/mol
CAS Number 24224-28-0Not available
IUPAC Name 2-methoxy-3-methyl-9H-carbazole4-methoxy-3-methyl-9H-carbazole
Appearance White solid (predicted)White solid
Melting Point 225 °CNot available
Boiling Point Not availableNot available
Water Solubility 0.016 g/L (predicted)[1]Not available
logP 3.75 (predicted)[1]Not available

Spectral Data

¹H and ¹³C NMR Spectroscopy

The following are the reported ¹H and ¹³C NMR chemical shifts for 4-Methoxy-3-methyl-9H-carbazole in DMSO-d₆. These values can be used as a reference for the interpretation of the NMR spectra of this compound, expecting variations in the chemical shifts of the aromatic protons and carbons due to the different substitution pattern on the carbazole ring.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.09 (br s, 1H, NH), 8.05 (d, J = 7.8 Hz, 1H), 7.89 (s, 1H), 7.44 (d, J = 8.0 Hz, 1H), 7.39 – 7.31 (m, 2H), 7.23 – 7.17 (m, 1H), 7.15 – 7.08 (m, 1H), 2.46 (s, 3H, CH₃).

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 153.0, 140.1, 139.6, 128.6, 125.1, 121.9, 120.6, 119.0, 118.7, 115.4, 110.7, 106.8, 59.4 (OCH₃), 14.9 (CH₃).

Infrared (IR) Spectroscopy

Specific IR spectral data for this compound is not available. However, the IR spectrum of a carbazole derivative would be expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional Group
3400-3300N-H stretching (amine)
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic -CH₃)
1600-1450C=C stretching (aromatic)
1250-1000C-O stretching (aryl ether)
Mass Spectrometry

Predicted mass spectrometry data for this compound indicates a monoisotopic mass of 211.0997 g/mol . High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₄H₁₃NO.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in the literature. However, a plausible synthetic route can be proposed based on established methods for carbazole synthesis. One common approach involves the synthesis of a hydroxycarbazole intermediate followed by methylation.

Proposed Synthesis of this compound

This proposed two-step synthesis involves the formation of 2-hydroxy-3-methylcarbazole followed by a methylation reaction.

Step 1: Synthesis of 2-Hydroxy-3-methylcarbazole

A potential route to 2-hydroxycarbazoles involves the Rh(III)-catalyzed cascade cyclization of indolyl nitrones with alkylidenecyclopropanes. A general procedure would involve:

  • Preparation of the Indolyl Nitrone: Synthesize the appropriate indolyl nitrone precursor.

  • Cyclization Reaction: In a reaction vessel, combine the indolyl nitrone, an appropriate alkylidenecyclopropane, a rhodium(III) catalyst (e.g., [RhCp*Cl₂]₂), and a suitable solvent (e.g., 1,2-dichloroethane).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel to yield 2-hydroxy-3-methylcarbazole.

Step 2: Methylation of 2-Hydroxy-3-methylcarbazole

The hydroxyl group of 2-hydroxy-3-methylcarbazole can be methylated using a standard Williamson ether synthesis.

  • Deprotonation: Dissolve 2-hydroxy-3-methylcarbazole in a suitable polar aprotic solvent (e.g., anhydrous dimethylformamide or acetone). Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the hydroxyl group.

  • Methylation: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating for several hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Carbazole Formation cluster_step2 Step 2: Methylation IndolylNitrone Indolyl Nitrone Reaction1 Reaction IndolylNitrone->Reaction1 Cascade Cyclization Alkylidenecyclopropane Alkylidenecyclopropane Alkylidenecyclopropane->Reaction1 Cascade Cyclization Catalyst Rh(III) Catalyst Catalyst->Reaction1 Cascade Cyclization Hydroxycarbazole 2-Hydroxy-3-methylcarbazole Reaction2 Reaction Hydroxycarbazole->Reaction2 MethylatingAgent Methylating Agent (e.g., CH3I) MethylatingAgent->Reaction2 Base Base (e.g., K2CO3) Base->Reaction2 FinalProduct This compound Reaction1->Hydroxycarbazole Reaction2->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

Carbazole alkaloids are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2] While specific studies on this compound are scarce, research on related carbazole derivatives provides insights into its potential therapeutic applications and mechanisms of action.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of carbazole alkaloids against various cancer cell lines.[2][3][4] The anticancer mechanism of action for some carbazole derivatives involves the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerases.[5][6] The substitution pattern on the carbazole ring has been shown to be crucial for cytotoxic activity, with the presence and position of electron-donating groups like methoxy (B1213986) and methyl groups influencing the biological effect.[4]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, studies on other carbazole alkaloids suggest potential targets. For instance, some carbazole derivatives have been shown to induce apoptosis in cancer cells.[5][7] A general mechanism for carbazole-induced apoptosis may involve the activation of caspase cascades.

Furthermore, a study on 3-Methoxy Carbazole, an isomer of the title compound, demonstrated its ability to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway . This suggests that this compound might also exert its biological effects through modulation of this key inflammatory and cell survival pathway.

Apoptosis_Pathway Carbazole Carbazole Alkaloid (e.g., this compound) Mitochondria Mitochondria Carbazole->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: General pathway of carbazole alkaloid-induced apoptosis.

Conclusion

This compound is a carbazole alkaloid with potential for further investigation in drug discovery and development. While experimental data for this specific compound is limited, the information available for related carbazole derivatives suggests promising cytotoxic and anti-inflammatory properties. Further research is warranted to fully characterize its spectral properties, optimize its synthesis, and elucidate its precise mechanisms of biological action and affected signaling pathways. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

Biological Activity of 2-Methoxy-3-methylcarbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-Methoxy-3-methylcarbazole is limited in publicly available literature. This guide provides an in-depth analysis based on the activities of its close structural isomers, primarily 3-Methoxycarbazole (MHC) and 1-Methoxy-3-methylcarbazole . The presented data and pathways are intended to serve as a predictive framework for the potential biological profile of this compound.

Executive Summary

Carbazole (B46965) alkaloids, a class of heterocyclic aromatic compounds, are recognized for their wide range of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] This technical guide focuses on the biological potential of this compound by examining the well-documented activities of its structural isomers. The primary activities of interest are its potential as a cytotoxic agent against cancer cells and its role as an anti-inflammatory compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.

Potential Cytotoxic Activity

The cytotoxic potential of this compound can be inferred from studies on 3-Methoxycarbazole (MHC), which has demonstrated significant activity against human breast cancer cell lines.[4]

Quantitative Cytotoxicity Data

The following table summarizes the dose-dependent cytotoxic and anti-proliferative effects of 3-Methoxycarbazole (MHC) on MCF-7 human breast cancer cells.

CompoundCell LineConcentration (µM)% Cell Viability% ProliferationAssayReference
3-Methoxycarbazole (MHC)MCF-72088.40 ± 3.5089.33 ± 4.02MTT[4]
3-Methoxycarbazole (MHC)MCF-74062.88 ± 2.7758.38 ± 4.12MTT[4]
3-Methoxycarbazole (MHC)MCF-78034.08 ± 3.7332.19 ± 4.54MTT[4]
3-Methoxycarbazole (MHC)MDA-MB-2312085.33 ± 4.02-MTT[4]
3-Methoxycarbazole (MHC)MDA-MB-2314068.71 ± 4.46-MTT[4]
3-Methoxycarbazole (MHC)MDA-MB-2318032.19 ± 3.69-MTT[4]
Proposed Mechanism of Cytotoxic Action: NF-κB Pathway Suppression

In silico and in vitro studies suggest that 3-Methoxycarbazole exerts its anticancer effects by suppressing the NF-κB signaling pathway, which is crucial for regulating the transcription of anti-apoptotic genes.[4] By inhibiting NF-κB, MHC is believed to trigger apoptosis in cancer cells. This is supported by the observation of elevated caspase-3 activity in MHC-treated cells.[4]

G MHC 3-Methoxycarbazole (MHC) NFkB NF-κB MHC->NFkB Inhibition Caspase3 Caspase-3 Activation MHC->Caspase3 Induces AntiApoptotic Anti-apoptotic Gene Transcription NFkB->AntiApoptotic Promotes Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits Caspase3->Apoptosis Induces

Caption: Proposed mechanism of 3-Methoxycarbazole (MHC) induced apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is based on the methodology used for 3-Methoxycarbazole and can be adapted for this compound.[4][5]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 20, 40, 80 µM) for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 a Seed Cells (1x10^4/well) b Treat with Compound a->b c Add MTT (4h incubation) b->c d Solubilize with DMSO c->d e Read Absorbance (570 nm) d->e

Caption: Workflow for the MTT cytotoxicity assay.

Potential Anti-inflammatory Activity

The anti-inflammatory properties of this compound can be inferred from studies on 1-Methoxy-3-methylcarbazole, which has shown to suppress inflammatory responses in RAW 264.7 macrophages.[6][7]

Quantitative Anti-inflammatory Data

The following table summarizes the inhibitory effects of 1-Methoxy-3-methylcarbazole on the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells.

CompoundMediatorIC50 (µg/mL)Cell LineStimulantReference
1-Methoxy-3-methylcarbazoleNitric Oxide (NO)5.8RAW 264.7LPS[6]
1-Methoxy-3-methylcarbazolePGE27.2RAW 264.7LPS[6]
1-Methoxy-3-methylcarbazoleTNF-α8.5RAW 264.7LPS[6]
1-Methoxy-3-methylcarbazoleIL-1β>20RAW 264.7LPS[6]
1-Methoxy-3-methylcarbazoleIL-6>20RAW 264.7LPS[6]
Proposed Mechanism of Anti-inflammatory Action

1-Methoxy-3-methylcarbazole dose-dependently suppresses the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages stimulated with Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS).[6]

G LPS LPS TLR4 TLR4 LPS->TLR4 Macrophage Macrophage Activation TLR4->Macrophage Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) Macrophage->Mediators Compound 1-Methoxy-3- methylcarbazole Compound->Macrophage Inhibition

Caption: Inhibition of macrophage activation by 1-Methoxy-3-methylcarbazole.

Experimental Protocol: Nitric Oxide (NO) Assay (Griess Reaction)

This protocol is based on the methodology used for 1-Methoxy-3-methylcarbazole.[6]

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Cell Treatment: Pre-treat cells with various non-cytotoxic concentrations of this compound for 30 minutes.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.

Other Potential Biological Activities

Based on the broader family of carbazole alkaloids, this compound may also exhibit other biological activities worth investigating:

  • Antimicrobial Activity: Various carbazole derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][10]

  • Antiviral Activity: Carbazoles have been identified as a promising scaffold for the development of antiviral agents, with some computational studies suggesting potential activity against SARS-CoV-2 proteases.[1][11]

  • Neuroprotective Effects: Some phyto-carbazole alkaloids are being explored for their potential in ameliorating neurodegenerative diseases.[12][13]

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet abundant, the data from its structural isomers, 3-Methoxycarbazole and 1-Methoxy-3-methylcarbazole, provide a strong foundation for predicting its potential as a cytotoxic and anti-inflammatory agent. The proposed mechanisms of action, involving the suppression of the NF-κB pathway and the inhibition of pro-inflammatory mediator release, offer clear avenues for future investigation. The experimental protocols detailed in this guide can be readily adapted to directly assess the biological profile of this compound and validate these hypotheses. Further research into this compound is warranted to fully elucidate its therapeutic potential.

References

The Therapeutic Potential of 2-Methoxy-3-methylcarbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole (B46965) alkaloids, a diverse group of nitrogen-containing heterocyclic compounds, have garnered significant attention in the scientific community for their wide range of biological activities. Among these, 2-Methoxy-3-methylcarbazole, a natural product isolated from plants of the Murraya genus, particularly Murraya koenigii (curry tree), stands out as a molecule of interest for its potential therapeutic applications. Although direct and extensive research on this compound is still emerging, studies on closely related carbazole alkaloids and crude extracts of M. koenigii provide compelling evidence for its potential in various therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. This technical guide synthesizes the current understanding of the potential therapeutic effects of this compound, drawing upon data from related compounds and extracts to provide a comprehensive overview for researchers and drug development professionals. We delve into its potential mechanisms of action, supported by quantitative data, detailed experimental protocols for assessing its activity, and visual representations of key signaling pathways.

Potential Therapeutic Effects

The therapeutic potential of this compound is inferred from the biological activities of carbazole-rich extracts of Murraya koenigii and isolated, structurally similar carbazole alkaloids. These activities are summarized below.

Cytotoxic and Anti-Cancer Activity

Carbazole alkaloids are well-documented for their potent cytotoxic effects against various cancer cell lines. This activity is a cornerstone of their therapeutic potential.

Quantitative Data Summary:

Compound/ExtractCell LineAssayActivity MetricValueReference
MahanineHL-60CytotoxicityIC50Not specified, but significant[1]
Pyrayafoline-DHL-60CytotoxicityIC50Not specified, but significant[1]
Murrafoline-IHL-60CytotoxicityIC50Not specified, but significant[1]
3-Methoxy-9H-CarbazoleMCF-7CytotoxicityIC50Not specified, but significant[2]
Girinimbine (B1212953)HT-29Cell ViabilityIC50Not specified, but significant[3]
GirinimbineMDA-MB-453ProliferationIC50Not specified, but significant[4]

Mechanism of Action:

Studies on related carbazole alkaloids, such as mahanine, pyrayafoline-D, and murrafoline-I, indicate that their cytotoxic effects are mediated through the induction of apoptosis. The proposed mechanism involves the intrinsic apoptosis pathway, characterized by:

  • Mitochondrial Dysfunction: Loss of mitochondrial membrane potential.

  • Caspase Activation: Time-dependent activation of caspase-9 and caspase-3.

The central role of caspases is confirmed by the attenuation of apoptosis in the presence of specific caspase inhibitors.[1]

Signaling Pathway:

apoptosis_pathway Carbazole_Alkaloid Carbazole Alkaloid (e.g., Mahanine) Mitochondrion Mitochondrion Carbazole_Alkaloid->Mitochondrion Induces Dysfunction Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Carbazole Alkaloid-Induced Apoptosis Pathway
Anti-Inflammatory Activity

Extracts of M. koenigii and isolated carbazoles, such as girinimbine, have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.

Quantitative Data Summary:

Compound/ExtractModelActivity MetricResultReference
GirinimbineCarrageenan-induced peritonitis in miceInhibition of Leukocyte MigrationSignificant reduction[5]
GirinimbineCarrageenan-induced peritonitis in miceReduction of Pro-inflammatory Cytokines (IL-1β, TNF-α)Significant reduction[5]
Ellagic Acid (for protocol context)Carrageenan-induced paw edema in ratsED508.41 mg/kg[6]

Mechanism of Action:

The anti-inflammatory effects of carbazole alkaloids like girinimbine are linked to the inhibition of the NF-κB signaling pathway. In stimulated macrophages, girinimbine has been shown to inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, thereby preventing the transcription of pro-inflammatory genes.[3]

Signaling Pathway:

nfkb_inhibition_pathway cluster_nucleus Cytoplasm Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK_Complex IKK Complex Inflammatory_Stimulus->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Activates Girinimbine Girinimbine Girinimbine->NFkB Inhibits Translocation

Inhibition of NF-κB Pathway by Girinimbine
Antimicrobial Activity

While specific data for this compound is limited, a closely related compound, glycozolidol (6-hydroxy-2-methoxy-3-methylcarbazole), has been reported to possess antibacterial properties.

Central Nervous System (CNS) Effects

Methanol extracts of Murraya koenigii have been observed to induce CNS depression in mice, suggesting that carbazole alkaloids, including potentially this compound, may have neuromodulatory effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for key experiments relevant to assessing the therapeutic potential of this compound.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Workflow Diagram:

mtt_assay_workflow Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Treatment Treat with this compound Incubation1->Treatment Incubation2 Incubate for 48-72 hours Treatment->Incubation2 Add_MTT Add MTT solution (0.5 mg/mL) Incubation2->Add_MTT Incubation3 Incubate for 4 hours Add_MTT->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Incubation4 Incubate for 15 minutes Solubilization->Incubation4 Measurement Measure absorbance at 492 nm Incubation4->Measurement

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[7]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

Protocol:

  • Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[8]

  • Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[8]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

Protocol:

  • Animal Groups: Divide rats into control and treatment groups.

  • Compound Administration: Administer this compound or a vehicle control intraperitoneally 30 minutes before carrageenan injection.[6]

  • Induction of Edema: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[6]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.[6]

  • Analysis: The degree of edema is assessed as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated by comparing the treated group with the control group.

In Vivo CNS Activity: Open-Field Test

This test is used to assess general locomotor activity and anxiety-like behavior in rodents.

Protocol:

  • Apparatus: Use a square open-field arena.

  • Acclimation: Allow mice to acclimate to the testing room for at least 3 days.[9]

  • Test Procedure: Gently place each mouse in the center of the arena and record its activity for a predetermined period (e.g., 20 minutes) using a video tracking system.[9]

  • Data Analysis: Analyze the recording to measure parameters such as total distance moved, time spent in the center versus peripheral zones, and rearing frequency. A decrease in locomotor activity and increased time spent in the peripheral zones can indicate CNS depression and anxiety-like behavior, respectively.[9][10]

Synthesis of this compound

The synthesis of this compound has been achieved through various methods, with palladium-catalyzed reactions being a prominent and efficient route.

Logical Relationship Diagram:

synthesis_logic Starting_Materials Starting Materials: - Substituted Aniline - Substituted Halobenzene Coupling_Reaction Palladium-Catalyzed Coupling Reaction Starting_Materials->Coupling_Reaction Intermediate Diarylamine Intermediate Coupling_Reaction->Intermediate Cyclization Intramolecular C-H Activation/Cyclization Intermediate->Cyclization Final_Product This compound Cyclization->Final_Product

General Synthesis Logic for Carbazoles

Future Directions

The preliminary data surrounding this compound and its analogs are promising. However, to fully elucidate its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Isolation and Purification: Development of efficient methods for the isolation of this compound from natural sources in quantities sufficient for comprehensive biological evaluation.

  • In-depth Biological Screening: Systematic screening of the pure compound against a wide panel of cancer cell lines, microbial strains, and in various models of inflammation and neurological disorders.

  • Mechanism of Action Studies: Detailed investigation into the molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features responsible for its biological activity and to optimize its therapeutic properties.

  • Preclinical Development: In vivo efficacy, pharmacokinetic, and toxicology studies to assess its potential as a drug candidate.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The existing body of research on related carbazole alkaloids and extracts from Murraya koenigii strongly suggests its potential in oncology, anti-inflammatory, and antimicrobial applications. This technical guide provides a foundational resource for researchers to build upon, offering insights into its potential biological activities, methodologies for its evaluation, and a roadmap for future research and development. The continued exploration of this and other carbazole alkaloids holds the potential to deliver new and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to 2-Methoxy-3-methylcarbazole: A Member of the Bioactive Phytocarbazole Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-3-methylcarbazole, a representative member of the naturally occurring carbazole (B46965) alkaloids. While the specific historical account of its discovery is not extensively documented, this guide consolidates the broader history of carbazole alkaloids, their natural sources, synthetic methodologies, and significant biological activities. Drawing on data from closely related analogues, this document presents potential physicochemical properties, spectroscopic data, and biological activities, offering a valuable resource for researchers in medicinal chemistry and drug discovery. Particular attention is given to the potential mechanism of action through the inhibition of key signaling pathways, such as NF-κB, which is a hallmark of many bioactive carbazoles.

Introduction: The Carbazole Alkaloids

The history of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, carbazole, from coal tar. However, it was nearly a century later, in 1965, that the first naturally occurring carbazole alkaloid, murrayanine, was isolated from Murraya koenigii, sparking significant interest in this class of compounds.[1] Phytocarbazoles, a major subgroup of these alkaloids, are predominantly found in the plant family Rutaceae, particularly within the genera Murraya, Clausena, and Glycosmis.[2][3] These compounds are biogenetically derived from a 3-methylcarbazole precursor, which undergoes various substitutions, including methoxylation, leading to a wide array of structurally diverse and biologically active molecules.[2][4]

This compound belongs to this important family of phytocarbazoles. Although a detailed timeline of its specific discovery and initial characterization is not well-documented in publicly available literature, its chemical structure suggests it is a naturally occurring compound within this class. This guide will, therefore, leverage the extensive knowledge of its chemical relatives to provide a thorough technical overview.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its close isomers are crucial for its identification and characterization. While experimental data for this specific molecule is sparse, predicted data from various databases provide valuable insights.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₃NO[5]
Average Molecular Weight211.2591 g/mol
Monoisotopic Mass211.09972 Da[5]
CAS Registry Number24224-28-0
Predicted XlogP3.7[5]

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy TypePredicted Data HighlightsSource
GC-MSPredicted spectrum available, splash10-01ot-0920000000-19338b708ff3d86d1c2b
Predicted Collision Cross Section (CCS)[M+H]⁺: 144.9 Ų, [M+Na]⁺: 156.4 Ų, [M-H]⁻: 148.8 Ų[5]

Synthesis of Carbazole Alkaloids

The synthesis of the carbazole core is a well-established area of organic chemistry, with several named reactions and modern catalytic methods available. While a specific protocol for this compound is not detailed in the literature, the following methodologies are broadly applicable for the synthesis of such substituted carbazoles.

General Synthetic Strategies
  • Cadogan Cyclization: This is a classic and widely used method for the synthesis of carbazoles. It involves the reductive cyclization of an o-nitrobiphenyl derivative using a trivalent phosphorus reagent, such as triphenylphosphine (B44618) or triethyl phosphite (B83602).[6]

  • Suzuki Cross-Coupling followed by Cyclization: A modern approach involves the Suzuki coupling of an ortho-haloaniline with a suitably substituted boronic acid, followed by an intramolecular cyclization to form the carbazole ring.[7]

  • Transition Metal-Catalyzed Cyclizations: Palladium and iron-catalyzed reactions have been developed for the efficient synthesis of carbazoles from various precursors.[8]

Exemplary Experimental Protocol: Cadogan-type Synthesis of a Carbazole

This protocol is a general representation of a Cadogan-type reaction that could be adapted for the synthesis of this compound, starting from an appropriately substituted o-nitrobiphenyl.

Materials:

  • Substituted o-nitrobiphenyl

  • Triethyl phosphite

  • Anhydrous solvent (e.g., o-xylene (B151617) or decalin)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the substituted o-nitrobiphenyl in the anhydrous solvent, add an excess of triethyl phosphite (typically 3-5 equivalents).

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired carbazole.

Biological Activity and Mechanism of Action

Carbazole alkaloids are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][9] While specific bioactivity data for this compound is limited, the activities of its close structural analogs provide strong indications of its potential therapeutic relevance.

Table 3: Biological Activities of Representative Carbazole Alkaloids

CompoundBiological ActivityCell Line/ModelIC₅₀/EC₅₀Reference
Murrayafoline A (1-methoxy-3-methylcarbazole)Anti-neuroinflammatoryLPS-induced BV-2 microglia-[10]
MahanineCytotoxic (induces apoptosis)Various cancer cell linesVaries[4]
GirinimbineAntitumor promoting--
9-formyl-3-methylcarbazoleWeakly cytotoxicB16 mouse melanoma, P388 mouse leukemia-[11]
Clausine ZCDK5 InhibitionCerebellar granule neurons0.51 µM (CDK5), 1.1 µM (neuroprotection)
Potential Signaling Pathway: Inhibition of NF-κB

A significant body of evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a key mechanism for the anti-inflammatory and anticancer effects of many natural products, including carbazole alkaloids.[10] The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[12][13][14]

The closely related isomer, murrayafoline A (1-methoxy-3-methylcarbazole), has been shown to exert its anti-neuroinflammatory effects by directly targeting the transcription factor Sp1, which in turn inhibits the activation of the NF-κB and MAPK signaling pathways.[10] It is highly probable that this compound shares a similar mechanism of action.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the likely point of inhibition by a methoxy-methyl-substituted carbazole.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (P) NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB Ub Ubiquitination IkB->Ub NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Proteasome Proteasome Degradation Ub->Proteasome Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Induces Carbazole 2-Methoxy-3- methylcarbazole (Hypothesized) Carbazole->IKK_complex Inhibits

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for drug discovery, embedded in the rich history and diverse biological activity of the carbazole alkaloid family. While its individual discovery story awaits full elucidation, the collective knowledge of its analogues provides a strong foundation for future research. Further investigation into the precise synthesis, isolation from natural sources, and comprehensive biological evaluation of this compound is warranted. Elucidating its specific molecular targets and signaling pathways will be crucial in unlocking its full therapeutic potential, particularly in the areas of oncology and inflammatory diseases. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Carbazole Alkaloids from Murraya koenigii: A Comprehensive Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Murraya koenigii, commonly known as the curry tree, is a plant rich in carbazole (B46965) alkaloids, a class of heterocyclic aromatic organic compounds that have garnered significant attention in the scientific community. These compounds have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for the development of new therapeutic agents. This technical guide provides a comprehensive review of the carbazole alkaloids isolated from Murraya koenigii, detailing their biological activities with quantitative data, experimental protocols for their isolation and characterization, and an exploration of their mechanisms of action through signaling pathway diagrams.

Isolated Carbazole Alkaloids and Their Biological Activities

Numerous carbazole alkaloids have been isolated and identified from various parts of Murraya koenigii, including the leaves, stem bark, and roots. These compounds exhibit a range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The following tables summarize the quantitative data associated with the biological activities of some of the key carbazole alkaloids.

Table 1: Cytotoxic and Antiproliferative Activities of Carbazole Alkaloids from Murraya koenigii
Carbazole AlkaloidCancer Cell LineIC50 ValueReference
MahanineGlioma HS 6837.5 µM[1]
MahanineProstate (PC3, LNCaP)Not specified[2]
MahanineOral Squamous Carcinoma (CLS-354)15 µM[3]
IsomahanineOral Squamous Carcinoma (CLS-354)15 µM[3]
Girinimbine (B1212953)HepG2 (Hepatocellular Carcinoma)56 µM (48h)[4]
GirinimbineHT-29 (Colon Cancer)Not specified[5]
GirinimbineA549 (Lung Cancer)19.01 µM[6]
MahanimbineCapan-2 (Pancreatic Cancer)3.5 µM[7]
MahanimbineSW1190 (Pancreatic Cancer)3.5 µM[8]
MahanimbineMCF-7 (Breast Cancer)14 µM[7]
Table 2: Anti-inflammatory and Antioxidant Activities
Carbazole AlkaloidActivityIC50 Value/EffectReference
MahanimbineNeuroinflammation (in vivo)Reduced pro-inflammatory cytokines[9]
GirinimbineAnti-inflammatoryReduced pro-inflammatory cytokine levels[4]
MahanimbineAntioxidantIC50 of 33.1 µg/mL[10]
Table 3: Antimicrobial Activities
Carbazole AlkaloidMicroorganismMIC Value (mg/mL)Reference
MahanineStaphylococcus aureus25.0 - 175.0[11]
MahanimbicinePseudomonas aeruginosa25.0 - 175.0[11]
MahanimbineKlebsiella pneumoniae25.0 - 175.0[11]

Experimental Protocols: Isolation and Characterization

The isolation and characterization of carbazole alkaloids from Murraya koenigii involve a series of standard phytochemistry laboratory techniques.

General Experimental Workflow

experimental_workflow plant_material Plant Material (Leaves/Bark/Roots) drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Hexane, Dichloromethane, Ethanol) grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration fractionation Column Chromatography (Silica Gel, Alumina) concentration->fractionation purification Further Purification (Semi-preparative HPLC, TLC) fractionation->purification characterization Structure Elucidation (NMR, MS, IR, UV) purification->characterization

Caption: General workflow for the isolation and characterization of carbazole alkaloids.

Detailed Methodologies

1. Plant Material Collection and Preparation: Plant parts such as leaves, stem bark, or roots of Murraya koenigii are collected and air-dried at room temperature. The dried material is then ground into a fine powder.[12][13]

2. Extraction: The powdered plant material is extracted with various organic solvents. Common methods include:

  • Maceration: Soaking the plant material in a solvent (e.g., acetone) at room temperature for an extended period.[14]

  • Soxhlet Extraction: Continuous extraction with solvents of increasing polarity (e.g., petroleum ether followed by ethanol).[15]

  • Percolation: Passing a solvent through the powdered material.

The choice of solvent (e.g., hexane, dichloromethane, ethanol, acetone) depends on the polarity of the target carbazole alkaloids.[11][13][15]

3. Fractionation and Purification: The crude extract is concentrated under reduced pressure using a rotary evaporator. The resulting residue is then subjected to chromatographic techniques for fractionation and purification:

  • Column Chromatography: The crude extract is loaded onto a silica (B1680970) gel or alumina (B75360) column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate, petroleum ether-benzene-chloroform).[12][13][15] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using semi-preparative HPLC to isolate pure compounds.[11]

4. Structure Elucidation: The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to determine the carbon-hydrogen framework of the molecule.[12][13]

  • Mass Spectrometry (MS): Techniques like ESI-MS or LC-MS are used to determine the molecular weight and fragmentation pattern of the compound.[13]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[12][13]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule, which is characteristic of the carbazole chromophore.[13]

Mechanisms of Action and Signaling Pathways

Carbazole alkaloids from Murraya koenigii exert their biological effects through various mechanisms, including the induction of apoptosis, modulation of inflammatory pathways, and interference with key cellular signaling cascades.

Apoptosis Induction by Mahanine

Mahanine, a prominent carbazole alkaloid, has been shown to induce apoptosis in various cancer cells through the mitochondrial-dependent pathway.

mahanine_apoptosis_pathway Mahanine Mahanine Mitochondrion Mitochondrion Mahanine->Mitochondrion induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP_cleavage PARP cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Mahanine-induced apoptosis via the mitochondrial pathway.[2][16]

Anti-inflammatory Action of Mahanimbine

Mahanimbine has demonstrated neuroprotective effects by modulating neuroinflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines while increasing anti-inflammatory cytokines.

mahanimbine_inflammation_pathway Mahanimbine Mahanimbine Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) Mahanimbine->Pro_inflammatory inhibits Anti_inflammatory Anti-inflammatory Cytokines (IL-10, TGF-β) Mahanimbine->Anti_inflammatory promotes Inflammation Neuroinflammation Pro_inflammatory->Inflammation Anti_inflammatory->Inflammation

Caption: Anti-inflammatory mechanism of Mahanimbine.[9][10]

Inhibition of PI3K/AKT/mTOR and STAT3 Signaling by Mahanimbine

Mahanimbine has been reported to exert its anticancer effects by inhibiting key cell survival and proliferation pathways, such as the PI3K/AKT/mTOR and STAT3 signaling pathways.

mahanimbine_signaling_pathway Mahanimbine Mahanimbine PI3K PI3K Mahanimbine->PI3K STAT3 STAT3 Mahanimbine->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation STAT3->Cell_Proliferation

Caption: Mahanimbine inhibits PI3K/AKT/mTOR and STAT3 signaling.[8]

Conclusion

The carbazole alkaloids from Murraya koenigii represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including potent anticancer and anti-inflammatory effects, make them attractive lead compounds for drug discovery and development. This technical guide provides a foundational understanding of these compounds, from their isolation and characterization to their mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of these natural products and to develop them into clinically effective drugs. The detailed methodologies and pathway analyses presented herein are intended to serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

Unlocking Carbon Capture Potential: An In-depth Technical Guide to the Electron-Rich Properties of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of electron-rich carbazole (B46965) derivatives for carbon dioxide (CO2) capture. Detailing the synthesis, experimental evaluation, and underlying capture mechanisms, this document serves as a core resource for the advancement of carbon capture technologies. The inherent electron-rich nature of the nitrogen atom within the carbazole moiety, coupled with the versatility of synthetic modifications, positions these materials as highly promising candidates for mitigating CO2 emissions.

Introduction: The Promise of Carbazole-Based Sorbents

Carbazole, a nitrogen-containing heterocyclic aromatic compound, has emerged as a critical building block in the design of advanced materials for CO2 capture. The lone pair of electrons on the nitrogen atom imparts an electron-rich character to the aromatic system, creating favorable electrostatic interactions with the quadrupolar CO2 molecule. This intrinsic property, combined with the ability to form robust, high-surface-area porous organic polymers (POPs), allows for exceptional CO2 uptake capacities and high selectivity over other flue gas components like nitrogen (N2).

This guide explores the synthesis of various carbazole-based POPs, presents their CO2 capture performance in a comparative format, details the experimental protocols for their characterization, and visualizes the key processes and mechanisms involved.

Synthesis of Carbazole-Based Porous Organic Polymers

The synthesis of carbazole-based POPs typically involves the polymerization of carbazole monomers through various cross-linking strategies. Common methods include FeCl3-catalyzed oxidative coupling and Friedel-Crafts reactions, which generate robust porous networks with high thermal and chemical stability.

Experimental Protocol: Ferric Chloride (FeCl3)-Catalyzed Oxidative Coupling Polymerization

This method utilizes the oxidative power of anhydrous FeCl3 to couple carbazole monomers, forming a cross-linked polymer network.

Materials:

  • Carbazole monomer (e.g., 1,3,5-tri(9-carbazolyl)benzene)

  • Anhydrous ferric chloride (FeCl3)

  • Anhydrous dichloromethane (B109758) (DCM) or 1,2-dichloroethane

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carbazole monomer in the anhydrous solvent in a reaction flask.

  • In a separate flask, prepare a solution of anhydrous FeCl3 in the same solvent.

  • Add the FeCl3 solution dropwise to the monomer solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature or with gentle heating for a specified period (typically 12-48 hours), during which a solid precipitate will form.

  • Quench the reaction by adding methanol.

  • Collect the solid product by filtration and wash it extensively with methanol, dilute HCl, and deionized water to remove the catalyst and any unreacted monomers.

  • The purified polymer is then dried under vacuum at an elevated temperature (e.g., 120 °C) to remove residual solvents.

Monomer Carbazole Monomer in Anhydrous Solvent Reaction Polymerization (Room Temp, 12-48h) Monomer->Reaction FeCl3 Anhydrous FeCl3 in Solvent FeCl3->Reaction Precipitate Polymer Precipitate Reaction->Precipitate Quench Quench with Methanol Precipitate->Quench FilterWash Filtration and Washing (Methanol, HCl, Water) Quench->FilterWash Dry Drying under Vacuum (120°C) FilterWash->Dry FinalProduct Porous Carbazole Polymer Dry->FinalProduct cluster_polymer Porous Carbazole Polymer cluster_co2 CO2 Molecule Carbazole Electron-Rich Carbazole Moiety Nitrogen Nitrogen Atom (Lewis Base) Carbazole->Nitrogen contains Aromatic π-System of Aromatic Rings Carbazole->Aromatic contains Interaction1 Lewis Acid-Base Interaction Nitrogen->Interaction1 donates e- pair to Interaction2 Quadrupole-π Interaction Aromatic->Interaction2 interacts with CO2_C Electrophilic Carbon Atom (Lewis Acid) CO2_C->Interaction1 accepts e- pair from CO2_O Electronegative Oxygen Atoms CO2_molecule CO2_molecule->CO2_C CO2_molecule->CO2_O CO2_molecule->Interaction2 quadrupole moment Adsorption Selective CO2 Adsorption Interaction1->Adsorption Interaction2->Adsorption

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Optoelectronic Properties of Carbazole-Based Compounds

Introduction

Carbazole (B46965) and its derivatives have emerged as a cornerstone in the field of organic electronics due to their exceptional combination of properties. These heterocyclic aromatic compounds are renowned for their robust thermal and chemical stability, excellent hole-transport capabilities, and high photoluminescence quantum yields.[1][2] The carbazole scaffold is electron-rich and provides a versatile platform that can be easily functionalized at multiple positions (N-9, C-2, C-3, C-6, C-7), allowing for the precise tuning of its electronic and optical properties.[1][2] This adaptability has led to the widespread application of carbazole-based materials in various optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs), solar cells, and photocatalysts.[2][3] This guide provides a comprehensive overview of the core optoelectronic properties of carbazole compounds, details common experimental protocols, and summarizes key performance data for different applications.

Core Optoelectronic Properties and Molecular Design

The optoelectronic behavior of carbazole derivatives is governed by their molecular structure. Key properties include light absorption, photoluminescence (fluorescence and phosphorescence), and electrochemical stability, which are dictated by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

A prevalent molecular design strategy to tune these properties is the Donor-π-Acceptor (D-π-A) architecture.[1][4] In this design:

  • The electron-rich carbazole moiety typically serves as the electron donor (D).[1][3]

  • An electron-deficient group, such as imidazole, benzothiadiazole, or triarylborane, acts as the electron acceptor (A).[1][3][5]

  • A conjugated π-linker (e.g., thiophene, ethynylene) connects the donor and acceptor, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.[1][4]

This D-π-A structure often leads to a reduced HOMO-LUMO energy gap, causing a red-shift in the absorption and emission spectra and enabling the tuning of emission colors across the visible spectrum.[3]

G cluster_0 Molecular Design Strategy for Carbazole Compounds D Electron Donor (Carbazole Core) Pi π-Conjugated Bridge (e.g., Thiophene, Phenyl) D->Pi Covalent Bond ICT Intramolecular Charge Transfer (ICT) A Electron Acceptor (e.g., Imidazole, Triarylborane) Pi->A Covalent Bond A->ICT Excitation Properties Tuned Optoelectronic Properties (Absorption, Emission, Energy Levels) ICT->Properties Determines G cluster_workflow General Experimental Workflow start Reactants: Carbazole Precursor & Functional Groups synthesis Synthesis (e.g., Suzuki or Ullmann Coupling) start->synthesis purification Purification (Column Chromatography, Recrystallization) synthesis->purification structural Structural Characterization purification->structural opto Optoelectronic Characterization purification->opto device Device Fabrication & Testing (OLED/Solar Cell) purification->device nmr NMR (1H & 13C) structural->nmr hrms HRMS structural->hrms uvvis UV-Vis Spectroscopy opto->uvvis pl Fluorescence Spectroscopy opto->pl cv Cyclic Voltammetry opto->cv G cluster_0 Typical Solution-Processed OLED Architecture Light Emitted Light Substrate Glass Substrate Anode Anode (ITO - Transparent) Anode->Substrate node_hole Holes (h+) HIL Hole Injection Layer (HIL) (e.g., PEDOT:PSS) HIL->Anode EML Emitting Layer (EML) (Carbazole-Based Material) EML->Light Recombination EML->HIL ETL Electron Transport & Injection Layer (e.g., LiF) ETL->EML Cathode Cathode (e.g., Al - Reflective) Cathode->ETL node_electron Electrons (e-) node_hole->EML Injection node_electron->EML Injection

References

Introduction to phytocarbazoles and their structural diversity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phytocarbazoles: Structural Diversity, Bioactivity, and Mechanisms of Action

Introduction to Phytocarbazoles

Phytocarbazoles are a significant class of carbazole (B46965) alkaloids, characterized by a tricyclic aromatic skeleton comprising a central pyrrole (B145914) ring fused to two benzene (B151609) rings.[1] The majority of these natural products, numbering over 330 derivatives, are derived from the common precursor 3-methylcarbazole.[2][3] These compounds are almost exclusively found within four closely related genera of the Rutaceae (rue) family: Bergera (which includes Murraya), Clausena, Glycosmis, and Micromelum.[2][3] Their biosynthesis is understood to originate from the shikimate pathway, with anthranilic acid and malonyl-CoA forming the tricyclic core via a prenylated 2-quinolone intermediate.[2][3] Phytocarbazoles exhibit a remarkable range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-HIV properties.[2] Of particular interest to the scientific and drug development communities is their potent cytotoxicity against various cancer cell lines, where they often act as inducers of apoptosis and cell cycle inhibitors.[2][3]

Structural Diversity

The vast structural diversity of phytocarbazoles is a key feature that contributes to their varied biological activities. This diversity arises from several biosynthetic modifications to the fundamental 3-methylcarbazole scaffold.

Key drivers of structural diversification include:

  • Carbon Skeletons: Phytocarbazoles are primarily grouped based on their basic carbon structures into C13, C18, and C23 skeletons.[2][3]

  • Isoprenoid Additions: The addition of C5 (prenylation) and C10 (geranylation) units at various positions on the carbazole nucleus significantly expands the number of derivatives.[2] The position of these additions can be of taxonomic significance; for example, predominant prenylation at the C-5 position is typical for Glycosmis and Micromelum, while geranylation is a characteristic trend in Bergera.[2][3]

  • Oxidation and Oxygenation: Various oxygenation patterns and the oxidation of the carbazole ring and its substituents create further diversity. A notable modification is the oxidation of the characteristic methyl group at the C-3 position to yield 3-formyl and 3-carboxyl derivatives, which are particularly common in Clausena and Micromelum species.[2][3]

These modifications result in a wide array of compounds, from simple monomers to complex dimeric and polymeric structures, each with potentially unique pharmacological profiles.

Quantitative Data: Biological Activities

Phytocarbazoles have been extensively evaluated for their biological activities, particularly their cytotoxic effects against cancer cell lines. The data below is summarized from various studies to provide a comparative overview.

Table 1: Cytotoxic Activity (IC₅₀) of Selected Phytocarbazoles against Human Cancer Cell Lines
PhytocarbazoleCancer Cell LineCell TypeIC₅₀ Value (µM)Reference
Mahanine HS 683Glioma7.5[3]
LN229Glioblastoma12-15[4]
U87MGGlioblastoma12-15[4]
Du145Prostate CancerSignificant Activity[5]
HepG2Liver CancerSignificant Activity[5]
HeLaCervical CancerSignificant Activity[5]
HCT-116Colon CancerSignificant Activity[5]
Mahanimbine Capan-2Pancreatic Cancer3.5[1]
SW1190Pancreatic Cancer3.5[1]
Girinimbine (B1212953) A549Lung Cancer19.01[4]
HT-29Colon Cancer4.79 µg/mL[4]
MDA-MB-453Breast Cancer~30**[6]
Koenimbine MCF-7Breast Cancer4.89 µg/mL (72h)[4]

*Note: The reference indicates significant cytotoxicity was observed, but a specific IC₅₀ value was not provided in the abstract.[5] **Note: IC₅₀ estimated from dose-response curve showing ~60% proliferation inhibition at 16 µM and ~25% at 32 µM after 24h.[6]

Table 2: Anti-HIV and Anti-Tumor Promoting Activity
PhytocarbazoleActivityAssay/ModelEC₅₀ / IC₅₀ ValueReference
Clauolenzole A Anti-HIVHIV-1 Replication in MT-4 Cells2.4 µg/mL[7]
Girinimbine Anti-Tumor PromoterEBV-EA Inhibition in Raji Cells6.0 µg/mL[8][9]

Experimental Protocols

The following sections detail generalized methodologies for the isolation, characterization, and evaluation of phytocarbazoles based on common laboratory practices.

Protocol for Extraction and Isolation

This protocol describes a standard workflow for obtaining purified phytocarbazoles from plant material.

  • Plant Material Preparation: Collect fresh plant material (e.g., leaves, stem bark). Dry the material in a shaded, well-ventilated area or in an oven at low temperature (40-50°C) until brittle. Grind the dried material into a coarse powder.[10]

  • Solvent Extraction:

    • Method: Maceration or Soxhlet extraction are commonly used.[11] For Soxhlet extraction, place the powdered plant material in a cellulose (B213188) thimble within the Soxhlet apparatus.

    • Solvent: Use a solvent of appropriate polarity, such as 90-95% ethanol (B145695) or methanol, to extract a broad range of compounds.[7][10]

    • Procedure: Extract the powder for several hours until the solvent running through the siphon tube is colorless.[11]

    • Concentration: Remove the solvent from the extract using a rotary evaporator under reduced pressure to yield a crude extract.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude extract in water to form an aqueous solution.

    • Perform successive liquid-liquid extractions with solvents of increasing polarity, such as petroleum ether (or hexane), followed by ethyl acetate (B1210297).[7]

    • Collect each solvent fraction separately and evaporate the solvent to yield fractionated extracts. The ethyl acetate fraction is often enriched with carbazole alkaloids.[7]

  • Chromatographic Purification:

    • Column Chromatography: Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography.[7]

      • Stationary Phase: Silica gel is commonly used.[7]

      • Mobile Phase: Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding ethyl acetate.

    • Further Purification: Fractions obtained from the initial column may require further purification using techniques like Sephadex LH-20 column chromatography or preparative Thin Layer Chromatography (TLC) to isolate individual compounds.[7]

  • Purity Assessment: Assess the purity of the isolated compounds using High-Performance Liquid Chromatography (HPLC).

Protocol for Structural Characterization

The structures of purified compounds are elucidated using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Determine the molecular weight and elemental formula of the compound using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a series of NMR spectra:

      • ¹H NMR: To identify the types and number of protons.

      • ¹³C NMR: To identify the number and types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and thus determine the complete chemical structure.[12]

  • Data Comparison: Compare the obtained spectroscopic data with published literature values for known phytocarbazoles to confirm the identity of the compound.

Protocol for Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Seed human cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the purified phytocarbazole in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol (B130326) with HCl, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

Phytocarbazoles, particularly mahanine, exert their anticancer effects by modulating critical cell signaling pathways that control cell survival, proliferation, and apoptosis. The primary mechanism involves the induction of programmed cell death (apoptosis) through the inhibition of pro-survival pathways and the activation of pro-apoptotic cascades.

Inhibition of the PI3K/AKT/mTOR Survival Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Mahanine has been shown to effectively inhibit this pathway. It acts by promoting the dephosphorylation of PDK1, which in turn prevents the activation of its downstream target, AKT.[2] Inactivation of AKT leads to the downregulation of anti-apoptotic proteins like Bcl-xL and the inhibition of mTOR, ultimately suppressing cell growth and survival signals.[1][2][3]

Activation of the Mitochondrial Apoptosis Pathway

Mahanine is a potent inducer of the intrinsic (mitochondrial) pathway of apoptosis.[13] This process is characterized by the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[12][13] Cytosolic cytochrome c then triggers the activation of a caspase cascade, beginning with the initiator caspase-9, which subsequently activates the executioner caspase-3.[2][13] Activated caspase-3 is responsible for cleaving key cellular substrates, such as PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[2]

Visualizations: Workflows and Pathways

Generalized Experimental Workflow for Phytocarbazole Discovery

G Figure 1: Generalized Experimental Workflow for Phytocarbazole Discovery cluster_extraction Extraction & Fractionation cluster_purification Isolation & Purification cluster_analysis Characterization & Evaluation A Plant Material (Dried, Powdered) B Solvent Extraction (e.g., 95% Ethanol, Soxhlet) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Hexane, Ethyl Acetate) C->D E Bioactive Fraction (e.g., Ethyl Acetate) D->E F Column Chromatography (Silica Gel) E->F G Semi-Pure Fractions F->G H Further Purification (Sephadex, Prep-TLC, HPLC) G->H I Pure Phytocarbazole H->I J Structural Elucidation (NMR, MS) I->J K Biological Assays (e.g., Cytotoxicity, Antimicrobial) I->K L Lead Compound Identification J->L K->L

Figure 1: Generalized Experimental Workflow for Phytocarbazole Discovery
Signaling Pathway of Mahanine-Induced Apoptosis in Cancer Cells

G Figure 2: Mahanine-Induced Apoptosis via PI3K/AKT Inhibition and Mitochondrial Pathway Activation cluster_pi3k PI3K/AKT Pathway cluster_mito Mitochondrial (Intrinsic) Pathway Mahanine Mahanine PDK1 PDK1 Mahanine->PDK1 Inhibits Mito Mitochondrion Mahanine->Mito Induces Permeability AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR AKT->Mito Inhibits (via Bcl-2 family) Survival Cell Survival & Proliferation mTOR->Survival CytC Cytochrome c (Release) Mito->CytC Casp9 Caspase-9 (Activated) CytC->Casp9 Casp3 Caspase-3 (Activated) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

An In-depth Technical Guide to 2-Methoxy-3-methylcarbazole (CAS Number 24224-28-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3-methylcarbazole, also known as murrayafoline A, is a naturally occurring carbazole (B46965) alkaloid found in various plant species of the Rutaceae family, such as Murraya euchrestifolia, Murraya kwangsiensis, Clausena excavata, Clausena dunniana, and Glycosmis stenocarpa.[1] This heterocyclic compound has garnered significant interest within the scientific community due to its diverse and promising biological activities. As a member of the carbazole alkaloid family, it is recognized as a valuable scaffold in medicinal chemistry and drug discovery.[1][2]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, spectral data, and a detailed examination of its biological activities with a focus on its anti-inflammatory, neuroprotective, and cytotoxic effects. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a solid compound with a molecular weight of 211.26 g/mol and an empirical formula of C₁₄H₁₃NO.[1] It is slightly soluble in water.[1]

PropertyValueReference
CAS Number 24224-28-0[3]
Alternate CAS Number 4532-33-6 (as murrayafoline A)[1][4][5][6]
Molecular Formula C₁₄H₁₃NO[1][6][7]
Molecular Weight 211.26 g/mol [1][5][6]
IUPAC Name 1-methoxy-3-methyl-9H-carbazole[6]
Synonyms 2-Methoxy-3-methyl-9H-carbazole, Murrayafoline A[1][6]
Appearance Solid[1]
Solubility Slightly soluble in water[1]
XlogP (predicted) 3.7[7][8]

Synthesis

While this compound is a natural product, several synthetic routes have been developed for its preparation. One notable approach involves a multi-step synthesis starting from indole-3-carbaldehyde.[4] Another reported method involves a copper-catalyzed reaction of 6-diazo-3-methyl-2-cyclohexen-1-one with aniline (B41778) to form 2-anilino-5-methylphenol, which is then methylated and subsequently cyclized via a palladium-catalyzed C-C bond coupling to yield murrayafoline A.[9]

Experimental Protocol: Synthesis of Murrayafoline A

The following is a generalized protocol based on reported synthetic strategies.[4][9]

Step 1: Formation of the Biaryl Amine Intermediate

A copper-catalyzed reaction between an appropriate aniline and a substituted cyclohexenone derivative is performed. For example, aniline can be reacted with 6-diazo-3-methyl-2-cyclohexen-1-one in the presence of a copper catalyst in a suitable solvent like 1,4-dioxane (B91453) under an oxygen atmosphere. The reaction is typically heated to around 80°C.[9]

Step 2: Methylation of the Phenolic Hydroxyl Group

The resulting 2-anilino-5-methylphenol is then methylated to introduce the methoxy (B1213986) group. This can be achieved using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate in a solvent such as acetone.

Step 3: Palladium-Catalyzed Intramolecular C-C Bond Formation (Cyclization)

The final step involves an intramolecular cyclization to form the carbazole ring system. This is typically achieved through a palladium-catalyzed C-H activation/C-C bond formation reaction.

A general workflow for the synthesis of carbazoles is depicted below:

G cluster_0 Synthesis Workflow start Starting Materials (e.g., Aniline and Cyclohexenone derivative) step1 Copper-Catalyzed Biaryl Amine Formation start->step1 intermediate1 2-Anilino-5-methylphenol step1->intermediate1 step2 Methylation intermediate1->step2 intermediate2 N-Phenyl-2-methoxy-5-methylaniline step2->intermediate2 step3 Palladium-Catalyzed Intramolecular Cyclization intermediate2->step3 product This compound step3->product

A representative workflow for the synthesis of this compound.

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Technique Key Data
¹H NMR Signals corresponding to aromatic protons, a methoxy group, and a methyl group are observed. The chemical shifts and coupling constants are characteristic of the 1-methoxy-3-methyl-9H-carbazole structure.[10][11]
¹³C NMR The spectrum shows the expected number of carbon signals for the carbazole skeleton, including those for the methoxy and methyl carbons.[10][11][12]
Mass Spectrometry (MS) The mass spectrum typically shows the molecular ion peak corresponding to the molecular weight of the compound (211.26 g/mol ).[12][13][14]
Infrared (IR) Spectroscopy The IR spectrum displays characteristic absorption bands for N-H stretching, C-H aromatic stretching, C-O stretching of the methoxy group, and aromatic C=C bending vibrations.[1][15]

Biological Activities

This compound exhibits a range of biological activities, with its anti-inflammatory, neuroprotective, and cytotoxic properties being the most extensively studied.

Anti-inflammatory and Anti-neuroinflammatory Activity

This compound (murrayafoline A) has demonstrated potent anti-inflammatory and anti-neuroinflammatory effects. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[5][13][16][17]

The mechanism of its anti-neuroinflammatory action involves the direct targeting of the transcription factor Specificity protein 1 (Sp1).[12][13][16] By binding to Sp1, murrayafoline A subsequently inhibits the downstream NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[12][13][16]

Activity Cell Line IC₅₀ / Effect Reference
Inhibition of NO productionLPS-stimulated BV-2 microgliaConcentration-dependent inhibition (5-20 µM)[5][16]
Inhibition of TNF-α, IL-6, IL-1βLPS-stimulated BV-2 microgliaPotent inhibition (5-20 µM)[5][16]
Inhibition of pro-inflammatory cytokinesLPS-stimulated bone marrow-derived dendritic cellsDerivatives showed inhibitory action[18]

Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition)

  • Cell Culture: RAW264.7 macrophage cells or BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is then determined.[5]

G cluster_0 Anti-Neuroinflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Sp1 Sp1 TLR4->Sp1 IKK IKKβ Sp1->IKK MAPK p38/JNK MAPKs Sp1->MAPK MA This compound (Murrayafoline A) MA->Sp1 NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation MAPK->Nucleus activation Inflammation Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) Nucleus->Inflammation transcription

Signaling pathway of the anti-neuroinflammatory action of this compound.
Neuroprotective Activity

In addition to its anti-inflammatory effects, murrayafoline A has shown potential as a neuroprotective agent. It exhibits inhibitory activity against acetylcholinesterase (AChE) and has been shown to reduce the fibrillization of amyloid-beta (Aβ), both of which are key targets in the pathology of Alzheimer's disease.[9][19]

Activity IC₅₀ / Inhibition Reference
Acetylcholinesterase (AChE) Inhibition14.3 ± 4.69 µg/mL[9]
Aβ Fibrillization Inhibition33.60 ± 0.55% at 500 µg/mL[9][20]
Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. While some studies report marginal or weak cytotoxicity, others have found notable activity, suggesting that its anticancer potential may be cell-line specific. Derivatives of murrayafoline A have also been synthesized and shown to possess significant cytotoxic effects.[18]

Cell Line IC₅₀ Reference
SK-MEL-5 (Melanoma)5.31 - 7.52 µg/mL
Colo-205 (Colon Cancer)5.31 - 7.52 µg/mL
HCT-8 (Colon Cancer)5.31 - 7.52 µg/mL
KB (Oral Cancer)5.31 - 7.52 µg/mL
A-549 (Lung Cancer)5.31 - 7.52 µg/mL
HL-60 (Leukemia)8.5 µg/mL
HeLa (Cervical Cancer)4.6 µg/mL

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Conclusion

This compound (murrayafoline A) is a compelling natural product with a well-documented profile of biological activities. Its anti-neuroinflammatory effects, mediated through the inhibition of the Sp1/NF-κB/MAPK signaling pathway, highlight its potential as a lead compound for the development of therapeutics for neurodegenerative and inflammatory disorders. Furthermore, its neuroprotective and cytotoxic activities warrant further investigation. This technical guide provides a foundational understanding of this promising carbazole alkaloid, intended to facilitate and inspire future research and development efforts in the fields of medicinal chemistry and pharmacology.

References

Preliminary Cytotoxicity Profile of 2-Methoxy-3-methylcarbazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of carbazole (B46965) derivatives, with a specific focus on compounds structurally related to 2-Methoxy-3-methylcarbazole. Due to the limited publicly available data on this compound, this paper leverages findings from studies on the closely related compound, 3-Methoxy carbazole (MHC), and other relevant carbazole derivatives to infer potential cytotoxic activity and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction to Carbazole Alkaloids in Oncology

Carbazole alkaloids, a class of naturally occurring heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2][3] These compounds, primarily isolated from the Rutaceae family of plants, have demonstrated the ability to intercalate with DNA, inhibit key enzymes like topoisomerase, and modulate various signaling pathways involved in cancer cell proliferation and survival.[2][3] The carbazole scaffold serves as a privileged structure in the design of novel chemotherapeutic agents.[2]

Cytotoxicity Data of Structurally Related Carbazole Derivatives

Table 1: In Vitro Cytotoxicity of 3-Methoxy Carbazole (MHC) against MCF-7 Cells

CompoundConcentration (µM)Cell Viability (%)Statistical Significance (p-value)
3-Methoxy carbazole (MHC)2088.40 ± 3.50< 0.05
4062.88 ± 2.77< 0.01
8034.08 ± 3.73< 0.001

Data extracted from a study by Alanazi et al.[4]

The data clearly indicates that MHC significantly reduces the viability of MCF-7 cells in a dose-dependent manner.[4] This suggests that carbazoles with methoxy (B1213986) and methyl substitutions possess notable cytotoxic potential. Further studies on a variety of carbazole derivatives have shown IC50 values ranging from micromolar to sub-micromolar concentrations across different cancer cell lines, highlighting the broad anticancer potential of this compound class.[5][6][7] For instance, certain carbazole derivatives have demonstrated potent activity against human melanoma (A875) and gastric adenocarcinoma (7901) cell lines.[5][6]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section details the standard experimental methodologies employed in the cytotoxicity screening of carbazole derivatives.

Cell Culture and Maintenance

Human cancer cell lines, such as MCF-7 (breast adenocarcinoma), are cultured in appropriate media, for example, Eagle's Minimum Essential Medium (MEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.[4] The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[4]

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Caption: Workflow of the MTT assay for cell viability.

Protocol Steps:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of the carbazole compound.

  • Following a 24-hour incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plate is incubated for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

BrdU Assay for Cell Proliferation

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is an indicator of cell proliferation.

Protocol Steps:

  • Cells are seeded and treated with the test compound as described for the MTT assay.

  • Towards the end of the treatment period, BrdU is added to the culture medium.

  • During DNA synthesis, BrdU is incorporated into the newly synthesized DNA of proliferating cells.

  • After incubation, cells are fixed, and the DNA is denatured.

  • A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added, which binds to the incorporated BrdU.

  • A substrate is then added, which is converted by the enzyme into a colored product.

  • The absorbance of the colored product is measured, which is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

A study on 3-Methoxy carbazole demonstrated a dose-dependent reduction in the proliferation of MCF-7 cells using the BrdU assay.[4]

Mechanism of Action: Insights from 3-Methoxy Carbazole

Understanding the molecular mechanism underlying the cytotoxic effects of carbazole derivatives is crucial for their development as therapeutic agents. Research on 3-Methoxy carbazole has implicated the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in its anticancer activity.[4][8][9]

The NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation and is often constitutively active in cancer cells.[4] Treatment of MCF-7 cells with MHC was found to inhibit the gene expression of NF-κB.[4] This inhibition leads to a cascade of events that ultimately promote apoptosis (programmed cell death).

NFkB_Signaling_Pathway cluster_pathway Proposed Mechanism of 3-Methoxy Carbazole MHC 3-Methoxy Carbazole Inhibition MHC->Inhibition NFkB NF-κB Proliferation Cell Proliferation (e.g., via Cyclin D1) NFkB->Proliferation Promotes Apoptosis Apoptosis (e.g., via Bcl-2, Caspases) NFkB->Apoptosis Inhibits Inhibition->NFkB

Caption: Inhibition of the NF-κB pathway by 3-Methoxy Carbazole.

The study on MHC also revealed an induction of apoptosis, evidenced by increased activity of caspase-3, a key executioner caspase in the apoptotic cascade.[4] Furthermore, MHC treatment led to an increase in the cellular generation of reactive oxygen species (ROS), which can trigger apoptotic pathways.[4]

Conclusion and Future Directions

The preliminary data on 3-Methoxy carbazole strongly suggests that this compound is a promising candidate for further investigation as a cytotoxic agent. The dose-dependent inhibition of cancer cell viability and proliferation, coupled with a potential mechanism involving the modulation of the critical NF-κB signaling pathway, warrants a comprehensive evaluation of this specific compound.

Future research should focus on:

  • Direct Cytotoxicity Screening: Performing in vitro cytotoxicity assays (e.g., MTT, LDH) with this compound against a panel of cancer cell lines to determine its IC50 values.

  • Mechanism of Action Studies: Investigating the detailed molecular mechanisms, including its effects on the NF-κB pathway, apoptosis induction (caspase activation, PARP cleavage), and cell cycle progression.

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of related carbazole derivatives to optimize potency and selectivity.

This technical guide provides a solid foundation for initiating these next steps in the exploration of this compound as a potential novel anticancer therapeutic.

References

Methodological & Application

Application Notes: Synthesis of 2-Methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbazole (B46965) alkaloids are a significant class of heterocyclic compounds characterized by a tricyclic aromatic structure containing a central pyrrole (B145914) ring fused to two benzene (B151609) rings.[1] These compounds are prevalent in nature, particularly in plants of the Rutaceae family, and are known for a wide spectrum of biological activities, including anticancer, neuroprotective, and anti-HIV properties.[1] 2-Methoxy-3-methylcarbazole is a naturally occurring carbazole alkaloid.[2] The synthesis of carbazole derivatives is of great interest to researchers in medicinal chemistry and materials science for the development of new therapeutic agents and functional organic materials.[3]

This document outlines the primary synthetic strategies for the carbazole skeleton and provides a detailed protocol for the synthesis of this compound from commercially available precursors, focusing on the Borsche-Drechsel cyclization method.

Overview of Synthetic Strategies

Several classical methods are employed for the synthesis of the carbazole core structure:

  • Borsche–Drechsel Cyclization : This is a widely used method for synthesizing 1,2,3,4-tetrahydrocarbazoles through the acid-catalyzed cyclization of arylhydrazones derived from cyclohexanones.[3][4] The resulting tetrahydrocarbazole can then be aromatized to the corresponding carbazole.[3][5] The reaction mechanism is analogous to the Fischer indole (B1671886) synthesis and involves a[6][6]-sigmatropic rearrangement.[3]

  • Graebe–Ullmann Synthesis : This reaction produces carbazoles through the thermal or photochemical denitrogenation of 1-arylbenzotriazoles.[7][8] The reaction proceeds via a radical process.[9]

  • Bucherer Carbazole Synthesis : This method synthesizes carbazoles from the reaction of naphthols with arylhydrazines in the presence of sodium bisulfite.[10]

For the synthesis of this compound, the Borsche-Drechsel pathway offers a robust and well-documented approach, starting from substituted phenylhydrazines and cyclohexanone (B45756).

Proposed Synthetic Workflow for this compound

The synthesis of this compound can be achieved via a three-step process, beginning with the formation of a substituted phenylhydrazone, followed by an acid-catalyzed cyclization to a tetrahydrocarbazole intermediate, and concluding with an aromatization step.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization P1 4-Methoxy-3-methylphenylhydrazine R1 Cyclohexanone (4-methoxy-3-methylphenyl)hydrazone P1->R1 Condensation (Ethanol, Acetic Acid) P2 Cyclohexanone P2->R1 R2 7-Methoxy-6-methyl-1,2,3,4-tetrahydrocarbazole R1->R2 Borsche-Drechsel Cyclization (H2SO4 or PPA) R3 This compound R2->R3 Dehydrogenation (Pd/C or Chloranil)

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Cyclohexanone (4-methoxy-3-methylphenyl)hydrazone

This step involves the condensation of 4-methoxy-3-methylphenylhydrazine with cyclohexanone to form the corresponding arylhydrazone, a key intermediate for the Fischer indole synthesis and its variants.[11]

  • Materials:

  • Procedure:

    • Dissolve 4-methoxy-3-methylphenylhydrazine hydrochloride in a minimal amount of warm water.

    • Add a solution of sodium acetate in water to liberate the free hydrazine (B178648) base.

    • To this mixture, add a solution of cyclohexanone (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid to the reaction mixture.

    • Stir the mixture at room temperature for 2-4 hours or until precipitation of the product is complete.

    • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the resulting crude hydrazone. Recrystallization from ethanol can be performed for further purification if necessary.

Step 2: Borsche-Drechsel Cyclization to 7-Methoxy-6-methyl-1,2,3,4-tetrahydrocarbazole

The synthesized hydrazone undergoes an acid-catalyzed intramolecular rearrangement and cyclization to form the tetrahydrocarbazole ring system.[4]

  • Materials:

    • Cyclohexanone (4-methoxy-3-methylphenyl)hydrazone

    • Catalyst: Sulfuric acid, polyphosphoric acid (PPA), or acetic acid/HCl[11]

    • Solvent: Diethylene glycol or glacial acetic acid

  • Procedure:

    • Add the hydrazone from Step 1 to the chosen solvent (e.g., glacial acetic acid).

    • Carefully add the acid catalyst (e.g., concentrated sulfuric acid, dropwise) while stirring and maintaining the temperature.

    • Heat the reaction mixture to reflux (typically 80-120 °C) for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • The solid tetrahydrocarbazole product will precipitate. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove any residual acid.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Step 3: Aromatization to this compound

The final step is the dehydrogenation (oxidation) of the tetrahydrocarbazole intermediate to yield the fully aromatic carbazole product.[5]

  • Materials:

    • 7-Methoxy-6-methyl-1,2,3,4-tetrahydrocarbazole

    • Dehydrogenating agent: Palladium on carbon (Pd/C), Chloranil, or Sulfur

    • High-boiling point solvent: Xylene, p-cymene, or diphenyl ether

  • Procedure (using Pd/C):

    • In a round-bottom flask, suspend the tetrahydrocarbazole from Step 2 in a high-boiling solvent such as xylene.

    • Add a catalytic amount of 10% Palladium on carbon (approx. 5-10% by weight of the substrate).

    • Heat the mixture to reflux for 6-12 hours. The reaction releases hydrogen gas.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid is the final product, this compound. It can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Data Presentation

The following tables summarize typical quantitative data for each synthetic step. Yields are estimates based on literature precedents for similar carbazole syntheses.

Table 1: Reactants and Conditions for Hydrazone Formation

Reactant Molar Eq. Molecular Weight ( g/mol ) Typical Amount
4-Methoxy-3-methylphenylhydrazine HCl 1.0 188.66 5.0 g
Cyclohexanone 1.05 98.14 2.7 g
Sodium Acetate 1.1 82.03 2.4 g
Solvent/Catalyst Conditions
Ethanol/Water - - 50 mL
Acetic Acid Catalytic - ~0.5 mL
Reaction Time 2-4 hours
Temperature Room Temp.

| Expected Yield | | | 85-95% |

Table 2: Conditions for Borsche-Drechsel Cyclization

Reactant Molar Eq. Molecular Weight ( g/mol ) Typical Amount
Hydrazone Intermediate 1.0 232.31 5.0 g
Solvent/Catalyst Conditions
Glacial Acetic Acid - - 40 mL
Conc. H₂SO₄ Catalytic - 2 mL
Reaction Time 1-3 hours
Temperature 110 °C (Reflux)

| Expected Yield | | | 60-75% |

Table 3: Conditions for Aromatization

Reactant Molar Eq. Molecular Weight ( g/mol ) Typical Amount
Tetrahydrocarbazole Intermediate 1.0 215.29 3.0 g
Solvent/Catalyst Conditions
p-Cymene - - 30 mL
10% Palladium on Carbon 5-10% w/w - 0.2 g
Reaction Time 6-12 hours
Temperature 177 °C (Reflux)

| Expected Yield | | | 70-85% |

Reaction Mechanism Visualization

The core of this synthesis is the acid-catalyzed Borsche-Drechsel cyclization, which shares its mechanism with the Fischer indole synthesis.

G hydrazone Hydrazone (Protonation) intermediate1 Ene-hydrazine Tautomer hydrazone->intermediate1 H+ intermediate2 [3,3]-Sigmatropic Rearrangement intermediate1->intermediate2 Heat intermediate3 Diamine Intermediate intermediate2->intermediate3 Rearomatization intermediate4 Cyclization & -NH3 Elimination intermediate3->intermediate4 H+ product Tetrahydrocarbazole intermediate4->product

Figure 2. Simplified mechanism of the Borsche-Drechsel cyclization.

References

Application Note and Protocol: Isolation of 2-Methoxy-3-methylcarbazole from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the isolation of 2-Methoxy-3-methylcarbazole, a natural carbazole (B46965) alkaloid, from plant sources. The methodology is intended for researchers, scientists, and professionals in drug development.

Introduction

Carbazole alkaloids are a class of nitrogen-containing heterocyclic compounds found in various plant species, particularly within the Rutaceae family, including the genera Murraya and Clausena. These compounds have garnered significant interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This compound is a specific carbazole alkaloid that has been identified in plant extracts. This protocol outlines a general yet detailed procedure for its extraction, fractionation, and purification.

Data Presentation

The yield and purity of isolated carbazole alkaloids can vary significantly depending on the plant source, the extraction method, and the purification techniques employed. The following table summarizes representative quantitative data for the isolation of various carbazole alkaloids from plant extracts, providing a benchmark for the expected outcomes when isolating this compound.

Plant SourcePart UsedExtraction SolventIsolated CompoundYieldAnalytical MethodReference
Murraya koenigiiLeavesPetroleum Ether (60-80°C)Mahanimbine3.6% (of crude extract)HPTLC[1]
Clausena indicaRootsMethanol -> Ethyl Acetate (B1210297)Dentatin0.5% (of dry weight)HPLC[2]
Clausena indicaRootsMethanol -> Ethyl AcetateNordentatin0.4% (of dry weight)HPLC[2]
Clausena indicaRootsMethanol -> Ethyl AcetateClausine K0.1% (of dry weight)HPLC[2]
Clausena anisum-olensStems and Leaves90% Ethanol (B145695) -> Ethyl AcetateClauolenzole A (New)Not SpecifiedNMR, MS[3]

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound from plant material.

  • Collection: Collect fresh, healthy plant material (e.g., leaves, roots, or stem bark) from a reliable source.

  • Authentication: Have the plant material botanically identified and authenticated. A voucher specimen should be deposited in a recognized herbarium.

  • Drying: Air-dry the plant material in the shade at room temperature until it is brittle. Alternatively, use a hot air oven at a controlled temperature (40-50°C) to expedite drying and prevent degradation of phytochemicals.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. Sieving the powder can ensure a uniform particle size, which enhances extraction efficiency.

  • Solvent Extraction:

    • Method 1: Maceration: Soak the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol, or acetone) in a large container.[4] Allow the mixture to stand for 24-72 hours with occasional stirring.

    • Method 2: Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract using a Soxhlet apparatus with a solvent such as petroleum ether or ethanol for 48-72 hours.[1]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Acidification: Dissolve the crude extract in a 5% hydrochloric acid (HCl) solution. This will convert the basic alkaloids into their water-soluble salt forms.[4]

  • Removal of Non-Alkaloidal Impurities: Partition the acidic solution with an immiscible organic solvent like hexane (B92381) or chloroform (B151607) in a separatory funnel. The non-alkaloidal, neutral, and acidic compounds will move into the organic layer, while the protonated alkaloids will remain in the aqueous layer. Discard the organic layer. Repeat this step 2-3 times.[4]

  • Basification and Extraction of Free Alkaloids:

    • Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH). This will deprotonate the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.[4]

    • Extract the liberated free alkaloids from the basified aqueous solution using an organic solvent like chloroform or ethyl acetate.[4] Perform this extraction 3-4 times to ensure complete recovery of the alkaloids.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove any residual water. Filter the dried extract and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

  • Column Chromatography:

    • Stationary Phase: Pack a glass column with silica (B1680970) gel (60-120 mesh) or alumina (B75360) as the adsorbent, using a slurry method with a non-polar solvent like hexane or petroleum ether.[5]

    • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent and load it onto the top of the prepared column.

    • Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with 100% petroleum ether or hexane and gradually introduces a more polar solvent like ethyl acetate or chloroform.[1][5]

    • Fraction Collection: Collect the eluate in separate fractions and monitor the separation process using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions on a TLC plate (silica gel 60 F₂₅₄).

    • Develop the plate in a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v).

    • Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with Dragendorff's reagent, which is specific for alkaloids.

    • Pool the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or fractions with similar TLC profiles.

  • Further Purification (if necessary):

    • For higher purity, the pooled fractions can be subjected to further chromatographic techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the carbazole chromophore.

Visualizations

The following diagram illustrates the general workflow for the isolation of this compound from plant extracts.

G A Plant Material (e.g., Leaves, Roots) B Drying and Grinding A->B C Solvent Extraction (Maceration or Soxhlet) B->C D Filtration and Concentration C->D E Crude Extract D->E F Acid-Base Fractionation E->F G Crude Alkaloid Fraction F->G H Column Chromatography (Silica Gel) G->H I TLC Monitoring H->I J Fraction Pooling I->J K Purified this compound J->K L Structure Elucidation (NMR, MS, IR, UV-Vis) K->L

Caption: General workflow for the isolation of this compound.

The following diagram illustrates the logical progression from the plant source to the identification of bioactive carbazole alkaloids.

G cluster_0 Isolation and Identification cluster_1 Bioactivity Screening A Plant Source (e.g., Murraya, Clausena) B Extraction and Fractionation A->B C Chromatographic Purification B->C D Pure Carbazole Alkaloids C->D E Spectroscopic Analysis (NMR, MS) D->E F In Vitro Assays D->F G Cytotoxicity Assays (e.g., MTT) F->G H Antimicrobial Assays F->H I Anti-inflammatory Assays F->I J Identification of Bioactive Leads G->J H->J I->J

Caption: Logical flow from isolation to bioactivity screening of carbazole alkaloids.

References

Application Note: Quantitative Analysis of 2-Methoxy-3-methylcarbazole in Biological Samples by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 2-Methoxy-3-methylcarbazole in biological matrices, such as human plasma. The method utilizes a straightforward liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The described protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for pharmacokinetic, metabolic, or toxicological studies of this compound.

Introduction

Carbazole (B46965) alkaloids are a class of heterocyclic aromatic compounds found in various natural sources and are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1][2]. This compound is a specific carbazole alkaloid that has been identified in certain plant species. Given the therapeutic potential of carbazole derivatives, sensitive and specific analytical methods are crucial for their study in biological systems. HPLC-MS/MS offers high sensitivity and selectivity, making it the ideal technique for quantifying low concentrations of analytes in complex biological matrices. This application note provides a detailed protocol for the analysis of this compound in plasma, which can be adapted for other biological samples.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar carbazole derivative not present in the sample)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Ethyl acetate, HPLC grade

  • Human plasma (or other biological matrix)

  • 96-well plates

  • Centrifuge

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction method is employed for the extraction of this compound from plasma samples.

  • To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 25 µL of internal standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-5 min: 50-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-50% B

    • 6.1-8 min: 50% B (re-equilibration)

MS/MS Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound is predicted to be [M+H]+ at m/z 212.1.

    • Based on common fragmentation patterns of carbazole alkaloids, which often involve the loss of methyl and methoxy (B1213986) groups, the following product ions are predicted. Note: These transitions should be experimentally confirmed and optimized.

      • Quantifier: m/z 197.1 (loss of a methyl group)

      • Qualifier: m/z 182.1 (loss of a methoxy group)

  • Collision Energy (CE): To be optimized for each transition.

  • Dwell Time: 100 ms

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the method based on data from similar assays for other carbazole alkaloids.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85 - 115%
Precision (at LLOQ, LQC, MQC, HQC) < 15% RSD
Extraction Recovery > 80%
Matrix Effect Minimal

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_ea Add Ethyl Acetate (500 µL) add_is->add_ea vortex1 Vortex (2 min) add_ea->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

signaling_pathway cluster_compound Compound cluster_cellular_effects Potential Cellular Effects cluster_outcomes Potential Therapeutic Outcomes compound This compound inflammation Modulation of Inflammatory Pathways compound->inflammation inhibits apoptosis Induction of Apoptosis in Cancer Cells compound->apoptosis induces antimicrobial Antimicrobial Activity compound->antimicrobial exhibits neuroprotection Neuroprotective Effects compound->neuroprotection promotes anti_inflammatory Anti-inflammatory inflammation->anti_inflammatory anti_cancer Anti-cancer apoptosis->anti_cancer anti_infective Anti-infective antimicrobial->anti_infective neuro_disorders Treatment of Neurodegenerative Disorders neuroprotection->neuro_disorders

Caption: Potential biological activities and signaling pathways of carbazole alkaloids.

Discussion

The developed HPLC-MS/MS method provides a robust and sensitive tool for the quantification of this compound in biological samples. The liquid-liquid extraction procedure is simple and effective in removing matrix interferences. The chromatographic conditions allow for a good separation of the analyte from endogenous plasma components. The use of MRM ensures high selectivity and sensitivity, which is essential for pharmacokinetic studies where low concentrations of the analyte are often encountered.

It is important to note that the MRM transitions provided in this application note are predicted based on the chemical structure of this compound and common fragmentation patterns of related compounds. For optimal performance, these transitions, along with the collision energy, should be experimentally determined and optimized using a standard solution of the analyte.

The potential biological activities of carbazole alkaloids are diverse, and the method described herein can be instrumental in elucidating the mechanisms of action, metabolism, and disposition of this compound in various preclinical and clinical studies.

Conclusion

This application note presents a detailed protocol for the HPLC-MS/MS analysis of this compound in biological matrices. The method is suitable for a range of applications in drug discovery and development, providing a valuable tool for researchers in the field.

References

Application Notes and Protocols for 2-Methoxy-3-methylcarbazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methoxy-3-methylcarbazole as a versatile building block in the synthesis of complex organic molecules, particularly bioactive carbazole (B46965) alkaloids. Detailed experimental protocols for key transformations and a summary of relevant biological activity are included to facilitate its application in research and drug development.

Introduction

This compound is a naturally occurring carbazole alkaloid and a key synthetic intermediate. The carbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. The methoxy (B1213986) and methyl substituents on the carbazole core of this building block offer strategic points for further functionalization, making it a valuable precursor for the synthesis of more complex and biologically active molecules.

Application 1: Synthesis of Mahanimbine (B1675914) via Demethylation and Condensation

One of the key applications of this compound is as a precursor to 2-hydroxy-3-methylcarbazole, a direct precursor to the bioactive alkaloid mahanimbine. Mahanimbine has demonstrated significant anti-bacterial and cytotoxic effects.[1] The synthesis involves a demethylation step followed by a condensation reaction with citral (B94496).

Experimental Protocol:

Step 1: Demethylation of this compound to 2-Hydroxy-3-methylcarbazole

A solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is cooled to 0 °C under an inert atmosphere. A solution of boron tribromide (BBr₃) in CH₂Cl₂ (1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-hydroxy-3-methylcarbazole.

Step 2: Condensation of 2-Hydroxy-3-methylcarbazole with Citral to yield Mahanimbine

A solution of 2-hydroxy-3-methylcarbazole (1.0 eq) and citral (1.2 eq) in pyridine (B92270) is refluxed for 5 hours. The reaction mixture is cooled to room temperature and the pyridine is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography on silica gel to yield (±)-mahanimbine. A similar protocol reported a yield of 35%.[2]

Reaction Workflow:

cluster_step1 Step 1: Demethylation cluster_step2 Step 2: Condensation This compound This compound BBr3_CH2Cl2 BBr3 / CH2Cl2 This compound->BBr3_CH2Cl2 2-Hydroxy-3-methylcarbazole 2-Hydroxy-3-methylcarbazole BBr3_CH2Cl2->2-Hydroxy-3-methylcarbazole Citral_Pyridine Citral / Pyridine (reflux) 2-Hydroxy-3-methylcarbazole->Citral_Pyridine 2-Hydroxy-3-methylcarbazole->Citral_Pyridine Mahanimbine Mahanimbine Citral_Pyridine->Mahanimbine

Caption: Synthetic workflow for Mahanimbine.

Application 2: Electrophilic Substitution for Further Functionalization

The carbazole nucleus is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups. The methoxy and methyl groups on this compound direct electrophiles to specific positions on the aromatic rings, enabling regioselective synthesis of new derivatives. While specific data for this compound is limited, a study on the analogous dimethyl 1-methylcarbazole-2,3-dicarboxylate demonstrates the feasibility of this approach.[3]

Experimental Protocol: Electrophilic Bromination (Adapted)

To a solution of this compound (1.0 eq) in glacial acetic acid is added N-bromosuccinimide (NBS) (1.1 eq). The mixture is stirred at room temperature for 2-4 hours, and the reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to yield the brominated carbazole derivative.

Quantitative Data: Electrophilic Substitution of a Carbazole Derivative

The following table summarizes the yields of electrophilic substitution reactions on dimethyl 1-methylcarbazole-2,3-dicarboxylate, a related carbazole derivative.[3] This data provides an indication of the expected reactivity and yields for similar transformations on this compound.

ElectrophileReagentProduct(s)Yield (%)
Br⁺N-Bromosuccinimide6-Bromo derivativeHigh
NO₂⁺Urea nitrate6-Nitro derivativeHigh
Cl⁺N-Chlorosuccinimide6-Chloro and 6,8-Dichloro derivativesSubstantial

Biological Activity and Signaling Pathway Inhibition

Carbazole alkaloids derived from precursors like this compound have been shown to possess significant biological activities. Notably, methoxy-substituted carbazoles have been found to impede the growth of human breast cancer cells by suppressing the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]

The NF-κB signaling pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. Inhibition of the NF-κB pathway is therefore a key therapeutic strategy. Natural products, including carbazole alkaloids, can inhibit this pathway at multiple points. A common mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.

NF-κB Signaling Pathway Inhibition by Methoxy-Carbazole Derivatives:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK_complex IKK Complex Receptor->IKK_complex Activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB p_IkBa->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds to Gene_Expression Pro-survival Gene Expression DNA->Gene_Expression Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->Receptor Carbazole Methoxy-Carbazole Derivative Carbazole->IKK_complex Inhibits

Caption: Inhibition of the NF-κB pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of complex and biologically active molecules. Its utility in the preparation of mahanimbine and its susceptibility to further functionalization through electrophilic substitution make it an important tool for synthetic and medicinal chemists. The demonstrated ability of related carbazole alkaloids to inhibit critical signaling pathways, such as NF-κB, underscores the potential of derivatives of this compound in the development of novel therapeutics.

References

Application Notes and Protocols for 2-Methoxy-3-methylcarbazole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole (B46965) derivatives are a prominent class of organic materials extensively utilized in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Their excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics make them ideal candidates for various roles within OLED device architectures, including as host materials, emissive layers, and charge-transporting layers. The strategic functionalization of the carbazole core with electron-donating or electron-withdrawing groups allows for the fine-tuning of the material's electronic and optical properties, enabling precise control over emission color and device efficiency.

This document provides detailed application notes and protocols for the use of 2-Methoxy-3-methylcarbazole, a representative of methoxy- and methyl-substituted carbazole derivatives, in the fabrication of OLEDs. While specific performance data for this compound is not extensively reported in the current literature, this document extrapolates from data on closely related substituted carbazole derivatives to provide a comprehensive guide for researchers.

Data Presentation: Performance of Substituted Carbazole Derivatives in OLEDs

The following table summarizes the performance of various methoxy- and methyl-substituted carbazole derivatives in OLEDs, providing a benchmark for the expected performance of devices incorporating this compound.

Compound NameRole in OLEDMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)Emission ColorCIE Coordinates (x, y)Reference
Poly{3-(2-methoxy-3-pyridinyl)-9-(3-methyloxetan-3-yl)methyl-carbazole}Host>400011.75.4N/AGreenN/A
Carbazole-π-imidazole derivative (MoCzB-PPI)Emitter11,364N/AN/A4.43Deep-Blue(0.159, 0.080)[1]
(E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(thiophen-2-yl)acrylonitrile (CZ-2)Emitter410420.2N/A9.5Greenish-BlueN/A[2]
(Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(4-bromophenyl)acrylonitrile (CZ-1)Emitter413019.3N/A8.6Greenish-BlueN/A[2]

Experimental Protocols

Synthesis of this compound via Gold-Catalyzed Carbocyclization

This protocol is based on a general method for the synthesis of substituted carbazoles.

Materials:

  • Indole-tethered allenol precursor

  • Gold(I) catalyst (e.g., AuCl(PPh₃))

  • Silver salt co-catalyst (e.g., AgSbF₆)

  • Anhydrous solvent (e.g., nitromethane (B149229) or dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (silica gel column chromatography)

Procedure:

  • Preparation of the Indole-Tethered Allenol Precursor: The synthesis begins with the preparation of the starting material, an indole-tethered allenol. This can be achieved through a variety of organic synthesis methods, often involving the reaction of an appropriately substituted indole-2-carbaldehyde with a propargyl ylide.

  • Gold-Catalyzed Carbocyclization:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the indole-tethered allenol precursor in the anhydrous solvent.

    • Add the gold(I) catalyst (typically 5 mol%) and the silver salt co-catalyst (typically 5 mol%).

    • Stir the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the this compound.

    • Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Fabrication of a Solution-Processed OLED Device

This protocol describes a general method for fabricating a multilayer OLED using spin-coating techniques.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Cleaning solvents (detergent solution, deionized water, acetone, isopropanol)

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) as the hole injection layer (HIL)

  • This compound as the host in the emissive layer (EML)

  • An appropriate emissive dopant

  • An electron-transporting material (e.g., TPBi)

  • A low work function metal for the cathode (e.g., LiF/Al)

  • Chlorobenzene or other suitable organic solvent for dissolving the organic materials

  • Spin-coater

  • Vacuum thermal evaporator

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

  • Deposition of the Hole Injection Layer (HIL):

    • Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrates at a typical speed of 4000 rpm for 60 seconds.

    • Anneal the substrates on a hotplate at 120 °C for 15 minutes in a nitrogen-filled glovebox to remove residual water.

  • Deposition of the Emissive Layer (EML):

    • Prepare a solution of this compound (host) and the desired emissive dopant in chlorobenzene. The doping concentration will depend on the specific dopant used.

    • Spin-coat the EML solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).

    • Anneal the substrates to remove the solvent.

  • Deposition of the Electron Transport Layer (ETL) and Cathode:

    • Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit the electron-transporting material (e.g., TPBi) to a thickness of 20-40 nm.

    • Subsequently, deposit a thin layer of Lithium Fluoride (LiF) (approx. 1 nm) followed by a thicker layer of Aluminum (Al) (approx. 100 nm) to form the cathode.

  • Encapsulation and Characterization:

    • Encapsulate the fabricated device to protect it from atmospheric moisture and oxygen.

    • Characterize the electroluminescent properties of the device, including current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and efficiency measurements.

Mandatory Visualizations

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_solution Solution Processing (Spin-Coating) cluster_vacuum Vacuum Thermal Evaporation ITO_Substrate ITO Glass Substrate Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone PEDOT_PSS PEDOT:PSS Deposition (HIL) UV_Ozone->PEDOT_PSS Anneal_HIL Annealing (120°C) PEDOT_PSS->Anneal_HIL EML Emissive Layer Deposition (this compound + Dopant) Anneal_HIL->EML Anneal_EML Annealing EML->Anneal_EML ETL Electron Transport Layer (ETL) (e.g., TPBi) Anneal_EML->ETL Cathode Cathode Deposition (LiF/Al) ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Characterization Electroluminescence Characterization Encapsulation->Characterization Synthesis_Workflow Starting_Material Indole-tethered allenol precursor Reaction Gold-Catalyzed Carbocyclization Starting_Material->Reaction Crude_Product Crude This compound Reaction->Crude_Product Purification Silica Gel Column Chromatography Crude_Product->Purification Final_Product Pure This compound Purification->Final_Product

References

Application Notes and Protocols for Antimicrobial Activity Assay of 2-Methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro antimicrobial activity of 2-Methoxy-3-methylcarbazole. The described methods are fundamental in preclinical research and drug development for assessing the efficacy of novel antimicrobial agents. The protocols cover the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility testing by disk diffusion.

Carbazole derivatives have been noted for their wide range of biological activities, including antimicrobial, antifungal, and antiviral properties[1][2][3][4]. While the specific antimicrobial profile of this compound is not extensively documented in the provided search results, the general activity of this class of compounds suggests its potential as an antimicrobial agent[1][5]. The following protocols provide a standardized framework for its evaluation.

Data Presentation

The quantitative results from the antimicrobial assays should be recorded and presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for summarizing the data.

MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)Disk Diffusion Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 10231
Enterococcus faecalisATCC 29212

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[6][7][8][9][10]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[10][11]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[5][7]

  • Bacterial or fungal strains (e.g., ATCC reference strains)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[12]

  • Spectrophotometer

  • Incubator[11]

  • Multichannel pipette

Protocol:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilutions should be made in the appropriate broth to the desired starting concentration.

  • Preparation of Inoculum: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13] Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the starting concentration of the test compound to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate.[10] Discard the final 100 µL from the last column of dilutions.

    • This will result in wells containing 100 µL of varying concentrations of the compound.

    • Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A known antibiotic can be tested in parallel.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for fungi.[7][14]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.[6][10] This can be assessed visually or by using a microplate reader.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[15][16] It is determined after the MIC has been established.

Protocol:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.[15][16]

Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a qualitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[12][14]

Materials:

  • Mueller-Hinton Agar (MHA) plates[12]

  • Sterile filter paper disks (6 mm in diameter)

  • This compound solution of a known concentration

  • Bacterial or fungal strains

  • Sterile swabs[14]

  • Forceps[17]

  • Incubator

  • Ruler or calipers

Protocol:

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate: Dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[14] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[14]

  • Application of Disks:

    • Sterilize forceps by dipping in ethanol (B145695) and flaming.

    • Aseptically apply sterile paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar plate.[17]

    • Gently press each disk to ensure complete contact with the agar surface.[14]

    • A disk impregnated with the solvent used to dissolve the compound should be used as a negative control. Standard antibiotic disks can be used as positive controls.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[14]

  • Measuring Zones of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk to the nearest millimeter.[13] The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.[13]

Visualization of Experimental Workflow

Antimicrobial_Activity_Assay_Workflow cluster_prep Preparation cluster_assays Assays cluster_post_mic Follow-up cluster_results Data Analysis Compound_Prep Prepare Stock Solution of This compound MIC_Assay Broth Microdilution Assay (MIC) Compound_Prep->MIC_Assay Disk_Diffusion Kirby-Bauer Disk Diffusion Compound_Prep->Disk_Diffusion Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Diffusion Read_MIC Read MIC Results MIC_Assay->Read_MIC Measure_Zones Measure Zones of Inhibition Disk_Diffusion->Measure_Zones MBC_Assay MBC Determination Read_MBC Read MBC Results MBC_Assay->Read_MBC Read_MIC->MBC_Assay Data_Summary Summarize Data in Table Read_MIC->Data_Summary Read_MBC->Data_Summary Measure_Zones->Data_Summary

Caption: Workflow for Antimicrobial Activity Testing.

References

Application Notes and Protocols for Studying the Neuroprotective Effects of 2-Methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the potential neuroprotective properties of 2-Methoxy-3-methylcarbazole. The protocols outlined below are designed to assess the compound's efficacy in mitigating neuronal damage induced by oxidative stress, a key pathological mechanism in many neurodegenerative diseases.

Introduction

Carbazole (B46965) alkaloids and their derivatives have garnered significant attention for their diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2] The core structure of carbazole is considered a privileged scaffold in medicinal chemistry.[1] Studies on various substituted carbazoles suggest that their neuroprotective mechanisms are often linked to their antioxidant and anti-apoptotic properties. For instance, a closely related compound, 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde, has been shown to protect neuronal cells from hydrogen peroxide-induced cell death. Furthermore, research on phyto-carbazole alkaloids indicates that substitutions, such as methyl groups, on the carbazole ring can contribute to neuroprotective activity.[1] While the specific neuroprotective effects of this compound have not been extensively documented, its structural similarity to other neuroprotective carbazoles makes it a promising candidate for investigation.

This document details an experimental workflow to test the hypothesis that this compound exhibits neuroprotective effects by reducing oxidative stress and inhibiting apoptosis in neuronal cells.

Experimental Overview

The proposed experimental plan involves a series of in vitro assays using a neuronal cell line to model neurodegenerative processes. The workflow is designed to first establish a non-toxic working concentration of this compound, then to evaluate its ability to protect cells from an oxidative insult, and finally to elucidate the underlying molecular mechanisms.

G cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Neuroprotection Assessment cluster_2 Phase 3: Mechanistic Studies A Determine Optimal Concentration of this compound (MTT Assay) B Induce Oxidative Stress with H2O2 (MTT Assay) A->B C Pre-treatment with this compound D H2O2-induced Oxidative Stress C->D E Assess Cell Viability (MTT Assay) D->E F Measure Intracellular ROS (DCFDA Assay) E->F G Quantify Apoptosis (Annexin V/PI Staining) E->G H Analyze Signaling Pathways (Western Blot for Akt, Bcl-2, Bax, Caspase-3) E->H G cluster_pathway Proposed Neuroprotective Signaling Pathway Carbazole This compound PI3K_Akt PI3K/Akt Pathway Carbazole->PI3K_Akt Bcl2 ↑ Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Bax ↓ Bax (Pro-apoptotic) PI3K_Akt->Bax Apoptosis ↓ Apoptosis Bcl2->Apoptosis inhibits Caspase3 ↓ Cleaved Caspase-3 Bax->Caspase3 activates Caspase3->Apoptosis induces Neuroprotection Neuroprotection

References

Application Notes and Protocols: 2-Methoxy-3-methylcarbazole as a Fluorescent Probe in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole (B46965) derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of bio-imaging due to their unique photophysical properties. These molecules often exhibit strong fluorescence, large Stokes shifts, and environmental sensitivity, making them excellent candidates for the development of fluorescent probes. Their versatile core structure allows for chemical modifications to tune their spectral properties and to target specific cellular components or analytes. While specific data on 2-Methoxy-3-methylcarbazole as a fluorescent probe is emerging, its structural similarity to other well-studied carbazole-based probes suggests its potential utility in various cell imaging applications.

This document provides a comprehensive overview of the potential applications and generalized protocols for utilizing this compound and similar carbazole derivatives as fluorescent probes in cell imaging. The information is compiled from existing literature on a variety of carbazole-based probes and is intended to serve as a guide for researchers interested in exploring the capabilities of this compound.

Potential Applications

Based on the known applications of structurally related carbazole derivatives, this compound could potentially be developed as a fluorescent probe for:

  • Live-Cell Imaging: The inherent fluorescence of the carbazole scaffold allows for the visualization of cellular structures and dynamics in living cells with good cell-membrane permeability.[1]

  • Targeted Imaging: With appropriate functionalization, carbazole probes can be designed to target specific organelles such as mitochondria or lipid droplets, or biomolecules like DNA.[2][3]

  • Sensing Metal Ions: Several carbazole-based probes have been developed for the selective detection of metal ions like Cu2+, which play crucial roles in various physiological and pathological processes.[1][4]

  • Two-Photon Microscopy: The extended π-system of the carbazole ring makes it a suitable candidate for the design of two-photon absorbing probes, which are advantageous for deep-tissue imaging with reduced phototoxicity.[3][5]

  • Monitoring Cellular Processes: The sensitivity of the fluorescence of some carbazole derivatives to their local environment can be exploited to monitor dynamic cellular processes such as changes in polarity or viscosity.[5]

Data Presentation

Table 1: Photophysical Properties of Selected Carbazole-Based Fluorescent Probes
Probe Name/DerivativeExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Target/ApplicationReference
Carbazole-thiophene derivative~350~450 (quenched by Cu2+)-Cu2+ detection[1]
Carbazole-azine derivative~330~450 (enhanced by Cu2+)-Cu2+ detection[4]
Styryl-carbazole-Zn(II) complex~350~480-G-Quadruplex DNA[6]
Carbazole derivative (L7)--AIE propertyLipid droplets[2]
2-Methoxy-9-methyl-9H-carbazole-3-carbaldehyde derivative487-593 (solid state emission)--NLO material[7]
(E)-3-(9-ethyl-9H-carbazol-6-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one-525-ClO- detection[8]
CNQ (Carbazole-based)480620-Mitochondrial DNA[3]

Note: The data presented here is for a selection of carbazole derivatives to provide a comparative context. The exact photophysical properties of this compound will need to be experimentally determined.

Experimental Protocols

Protocol 1: General Procedure for Live-Cell Staining and Fluorescence Microscopy

This protocol provides a generalized procedure for staining live cells with a carbazole-based fluorescent probe. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for specific cell types and experimental conditions.

Materials:

  • This compound (or other carbazole-based probe)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade)

  • Cell culture medium (appropriate for the cell line)

  • Phosphate-buffered saline (PBS, sterile)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Stock Solution Preparation:

    • Prepare a stock solution of the carbazole probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 60-80% confluency on the day of the experiment.

    • Allow cells to adhere and grow for at least 24 hours in a CO2 incubator at 37°C.

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for a specific period (e.g., 15-60 minutes) in a CO2 incubator at 37°C. The optimal incubation time should be determined experimentally.

  • Washing:

    • After incubation, remove the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for the carbazole probe. The excitation and emission wavelengths will depend on the specific photophysical properties of the probe.

    • Acquire images using optimal exposure times to minimize phototoxicity and photobleaching.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis prep_stock Prepare Probe Stock (1-10 mM in DMSO) prep_working Prepare Working Solution (1-10 µM in Medium) prep_stock->prep_working seed_cells Seed Cells on Glass-Bottom Dish load_probe Incubate Cells with Probe (15-60 min, 37°C) seed_cells->load_probe prep_working->load_probe wash_cells Wash Cells with PBS load_probe->wash_cells add_buffer Add Imaging Buffer wash_cells->add_buffer acquire_images Fluorescence Microscopy add_buffer->acquire_images data_analysis Image and Data Analysis acquire_images->data_analysis

Caption: General workflow for live-cell imaging with a carbazole-based fluorescent probe.

signaling_pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_probe Probe Interaction stimulus e.g., Drug Treatment, Oxidative Stress ion_influx Ion Influx (e.g., Cu²⁺) stimulus->ion_influx enzyme_activation Enzyme Activation ion_influx->enzyme_activation probe Carbazole Probe ion_influx->probe interacts with downstream_signaling Downstream Signaling (e.g., Kinase Cascade) enzyme_activation->downstream_signaling cellular_outcome Cellular Outcome (e.g., Apoptosis) downstream_signaling->cellular_outcome fluorescence_change Fluorescence Change (On/Off or Shift) probe->fluorescence_change

Caption: Hypothetical signaling pathway detectable by a carbazole-based ion-sensing probe.

Disclaimer: The provided protocols and potential applications are based on the properties of similar carbazole derivatives and should be considered as a starting point for the investigation of this compound. Experimental validation is essential to determine the specific characteristics and suitability of this compound for any particular cell imaging application.

References

Application Notes and Protocols for Evaluating the Antioxidant Potential of 2-Methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antioxidant potential of 2-Methoxy-3-methylcarbazole. This document outlines detailed protocols for common in vitro antioxidant assays, including DPPH, ABTS, and FRAP, as well as a cell-based assay to assess antioxidant activity in a biological context. Additionally, it includes information on relevant signaling pathways and data presentation guidelines.

Introduction to Antioxidant Activity Evaluation

Antioxidants are molecules that inhibit the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Antioxidants terminate these chain reactions by removing free radical intermediates and inhibit other oxidation reactions. The evaluation of the antioxidant potential of novel compounds like this compound is a critical step in drug discovery and development, particularly for diseases associated with oxidative stress.

Chemical-Based Antioxidant Assays

These assays determine the radical scavenging or reducing capacity of a compound through direct chemical reactions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which is measured spectrophotometrically.[1][2][3]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Test Compound (this compound): Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Standard: Prepare a stock solution of a standard antioxidant like Trolox or Ascorbic Acid and make serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the test compound or standard at different concentrations.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the test compound solvent to 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant activity.[2][5]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS stock solution: Prepare a 7 mM aqueous solution of ABTS.

    • Potassium persulfate solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•+ working solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

    • Test Compound and Standard: Prepare as described in the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of the test compound or standard at different concentrations.

    • Incubate the plate in the dark at room temperature for 7 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.

    • Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.[2][6]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) buffer: 300 mM, pH 3.6.

    • TPTZ solution: 10 mM TPTZ in 40 mM HCl.

    • FeCl₃ solution: 20 mM FeCl₃·6H₂O in water.

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.[4]

    • Test Compound and Standard (FeSO₄·7H₂O): Prepare as described previously.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of the test compound or standard at different concentrations.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using FeSO₄·7H₂O.

    • Express the FRAP value of the test compound as µM Fe(II) equivalents.

Data Presentation: Chemical-Based Assays

AssayThis compoundTrolox (Standard)
DPPH IC50 (µg/mL) [Insert Value][Insert Value]
ABTS IC50 (µg/mL) [Insert Value][Insert Value]
FRAP (µM Fe(II)/mg) [Insert Value][Insert Value]

Cell-Based Antioxidant Assay

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), within cells.[7] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[7][8] Antioxidants can scavenge ROS and reduce the rate of DCF formation.[7]

Experimental Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at an appropriate density and culture until they reach confluence.[8][9]

  • Reagent Preparation:

    • DCFH-DA solution: Prepare a stock solution in a suitable solvent and dilute it in cell culture media to the desired working concentration.

    • Peroxyl radical initiator: Prepare a solution of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in cell culture media.

    • Test Compound and Standard (Quercetin): Prepare stock solutions and dilute them in cell culture media.

  • Assay Procedure:

    • Remove the growth medium from the confluent cells and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with the test compound or standard at various concentrations for 1 hour.

    • Add the DCFH-DA solution to the cells and incubate for a further 30 minutes.

    • Wash the cells with PBS to remove the extracellular compound and probe.

    • Add the AAPH solution to induce oxidative stress.

    • Immediately measure the fluorescence intensity kinetically over a period of 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and treated wells.

    • Calculate the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area of the sample and ∫CA is the integrated area of the control.

    • Express the results as micromoles of quercetin (B1663063) equivalents per gram of the test compound.

Data Presentation: Cellular Antioxidant Activity Assay

CompoundConcentration (µM)CAA Value (µmol QE/g)
This compound [Conc. 1][Insert Value]
[Conc. 2][Insert Value]
[Conc. 3][Insert Value]
Quercetin (Standard) [Conc. 1][Insert Value]
[Conc. 2][Insert Value]
[Conc. 3][Insert Value]

Visualizations

G cluster_prep Sample & Reagent Preparation cluster_assay Antioxidant Assay Execution cluster_data Data Analysis cluster_results Results & Interpretation prep_compound Prepare this compound Solutions assay_procedure Perform Spectrophotometric or Fluorometric Measurements prep_compound->assay_procedure prep_standard Prepare Standard (Trolox/Quercetin) Solutions prep_standard->assay_procedure prep_reagents Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP, etc.) prep_reagents->assay_procedure calc_inhibition Calculate % Inhibition / Scavenging Activity assay_procedure->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 calc_equivalents Calculate Trolox/Quercetin Equivalents calc_inhibition->calc_equivalents summarize Summarize Data in Tables calc_ic50->summarize calc_equivalents->summarize interpret Interpret Antioxidant Potential summarize->interpret

Caption: Experimental Workflow for Antioxidant Potential Evaluation.

DPPH_Reaction DPPH_violet DPPH• (Violet) DPPH_H_yellow DPPH-H (Yellow) DPPH_violet->DPPH_H_yellow + Antioxidant-H Antioxidant This compound (Antioxidant-H) Radical_Antioxidant Antioxidant• Antioxidant->Radical_Antioxidant - H•

Caption: DPPH Radical Scavenging Mechanism.

ABTS_Reaction ABTS_radical_blue ABTS•+ (Blue-Green) ABTS_neutral_colorless ABTS (Colorless) ABTS_radical_blue->ABTS_neutral_colorless + Antioxidant Antioxidant This compound (Antioxidant) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant - e-

Caption: ABTS Radical Cation Decolorization Mechanism.

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant This compound Antioxidant->ROS scavenges Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome targets for degradation (basal state) Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

Caption: Nrf2 Signaling Pathway in Oxidative Stress Response.

Interpretation of Results

A lower IC50 value in the DPPH and ABTS assays indicates a higher antioxidant activity. A higher FRAP value signifies a greater reducing power. For the CAA assay, a higher CAA value indicates greater antioxidant activity within a cellular environment, which is often considered more biologically relevant as it accounts for cellular uptake and metabolism. By comparing the results for this compound with those of standard antioxidants, its relative antioxidant potential can be determined. Positive results from these assays would suggest that this compound may have therapeutic potential in conditions associated with oxidative stress, warranting further investigation into its mechanisms of action, such as its ability to modulate antioxidant signaling pathways like the Nrf2 pathway.

References

Application Notes and Protocols for the Characterization of 2-Methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the characterization of 2-Methoxy-3-methylcarbazole, a crucial scaffold in medicinal chemistry and materials science. This document outlines detailed experimental protocols for synthesis and spectroscopic analysis, presents quantitative data in a clear tabular format, and includes visualizations to aid in understanding the experimental workflows.

Physicochemical Properties

This compound (C₁₄H₁₃NO) is an aromatic heterocyclic compound with a molecular weight of approximately 211.26 g/mol .[1] Its structure, featuring a methoxy (B1213986) and a methyl group on the carbazole (B46965) core, influences its solubility, reactivity, and spectroscopic properties.

PropertyValueReference
Molecular FormulaC₁₄H₁₃NO[1]
Average Molecular Weight211.2591 g/mol [1]
Monoisotopic Molecular Weight211.099714043 Da[1]
CAS Number24224-28-0[1]

Synthesis of this compound

A plausible synthetic route for this compound is the Borsche-Drechsel cyclization, a classic method for preparing carbazole derivatives. This involves the condensation of a substituted phenylhydrazine (B124118) with a cyclohexanone (B45756) derivative, followed by an acid-catalyzed cyclization and subsequent aromatization.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product 4-Methoxy-3-methylphenylhydrazine 4-Methoxy-3-methylphenylhydrazine Condensation Condensation 4-Methoxy-3-methylphenylhydrazine->Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Condensation Cyclization Cyclization Condensation->Cyclization Hydrazone intermediate Aromatization Aromatization Cyclization->Aromatization Tetrahydrocarbazole intermediate (Acid catalyst, e.g., H₂SO₄) This compound This compound Aromatization->this compound Oxidation (e.g., DDQ or Pd/C)

Caption: Synthetic workflow for this compound via Borsche-Drechsel cyclization.

Experimental Protocol: Synthesis
  • Condensation: Dissolve 4-methoxy-3-methylphenylhydrazine (1.0 eq) and cyclohexanone (1.1 eq) in ethanol. Heat the mixture at reflux for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Hydrazone: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude hydrazone can be purified by recrystallization from ethanol.

  • Cyclization: Add the purified hydrazone to a solution of polyphosphoric acid or a mixture of acetic acid and sulfuric acid. Heat the mixture at 100-140°C for 1-3 hours.

  • Work-up and Isolation of Tetrahydrocarbazole: Pour the cooled reaction mixture onto ice-water and neutralize with a base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Purify the crude tetrahydrocarbazole intermediate by column chromatography on silica (B1680970) gel.

  • Aromatization: Dissolve the purified tetrahydrocarbazole in a suitable solvent like toluene (B28343) or xylene. Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or palladium on carbon (Pd/C). Heat the mixture at reflux until the reaction is complete (monitored by TLC).

  • Final Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the crude this compound by column chromatography to obtain the final product.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Characterization_Workflow Sample Sample NMR NMR Sample->NMR FT-IR FT-IR Sample->FT-IR MS MS Sample->MS Data_Analysis Data_Analysis NMR->Data_Analysis ¹H & ¹³C Spectra FT-IR->Data_Analysis Vibrational Modes MS->Data_Analysis Mass-to-charge Ratio Structure_Confirmation Structure_Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to 0-12 ppm.

    • Use a standard 30° pulse sequence.

    • Acquire a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to 0-160 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HN-H
~7.9-7.2m5HAromatic protons
~3.90s3H-OCH₃
~2.30s3H-CH₃

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~140-110Aromatic carbons
~145C-O (methoxy attached)
~56-OCH₃
~16-CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction using a spectrum of the pure KBr pellet or salt plate.

Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400N-H stretchCarbazole N-H
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H (methyl & methoxy)
~1600-1450C=C stretchAromatic ring
~1250-1200C-O stretchAryl-alkyl ether
~1200-1100C-N stretchAromatic amine
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI or M⁺˙ for EI) and characteristic fragment ions.

Predicted Mass Spectrometry Data (ESI-MS)

m/zIon
212.1070[M+H]⁺
234.0889[M+Na]⁺
196.0759[M+H - CH₃]⁺
181.0865[M+H - OCH₃]⁺

Note: The predicted spectral data provided in the tables are for illustrative purposes and should be confirmed with experimental data. The exact chemical shifts and fragmentation patterns may vary depending on the experimental conditions.

References

Application Notes and Protocols for 2-Methoxy-3-methylcarbazole in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are primarily based on research conducted on 3-Methoxycarbazole (MHC) , a structural isomer of 2-Methoxy-3-methylcarbazole. Direct experimental data on the anticancer activity of this compound is limited in the current scientific literature. The information provided for MHC serves as a valuable reference and a starting point for investigating the potential of this compound as an anticancer agent. Researchers are advised to validate these protocols and findings specifically for this compound.

Introduction

Carbazole (B46965) alkaloids, a class of naturally occurring heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] Their planar structure allows them to intercalate with DNA, and they can also inhibit key enzymes involved in cancer progression like topoisomerases and telomerase.[1] While various carbazole derivatives have been investigated, this document focuses on the potential application of this compound in the development of novel anticancer agents, drawing parallels from the extensively studied isomer, 3-Methoxycarbazole (MHC). MHC has demonstrated significant cytotoxic and anti-proliferative effects against human breast cancer cells by suppressing the NF-κB signaling pathway.[3][4]

Data Presentation

The following tables summarize the quantitative data obtained from in vitro studies on 3-Methoxycarbazole (MHC), which can be used as a benchmark for evaluating the efficacy of this compound.

Table 1: Cytotoxicity of 3-Methoxycarbazole (MHC) against MCF-7 Human Breast Cancer Cells

Concentration (µM)Cell Viability (%)Standard Deviationp-value
2088.40± 3.50< 0.05
4062.88± 2.77< 0.01
8034.08± 3.73< 0.001

Data from MTT assay after 24 hours of treatment.[3]

Table 2: Anti-proliferative Effects of 3-Methoxycarbazole (MHC) on MCF-7 Cells

Concentration (µM)Reduction in Proliferation (%)Standard Deviationp-value
2089.33± 4.02< 0.05
4058.38± 4.12< 0.01
8032.19± 4.54< 0.001

Data from BrdU assay.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer potential of this compound, adapted from studies on 3-Methoxycarbazole.[3]

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, MDA-MB-231) and a non-cancerous cell line (e.g., WI38)[3]

  • Eagle's Minimum Essential Medium (MEM) with Earle's salt

  • Fetal Bovine Serum (FBS)

  • Antibiotic-antimycotic solution

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing different concentrations of the compound (e.g., 20, 40, 80 µM).[3] Include a vehicle control (DMSO treated) and a blank (medium only).

  • Incubation: Incubate the plates for 24 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Cell Proliferation Assessment using BrdU Assay

Objective: To evaluate the effect of this compound on the proliferation of cancer cells.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture reagents as in Protocol 1

  • BrdU Cell Proliferation Assay Kit

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • BrdU Labeling: After the desired treatment period (e.g., 24 hours), add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Cell Fixation and Denaturation: Fix and denature the cells according to the manufacturer's protocol.

  • Detection: Add the anti-BrdU antibody conjugated with a detection enzyme and incubate.

  • Substrate Reaction: Add the substrate and incubate until color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control.

Signaling Pathway and Experimental Workflow Visualization

Proposed Signaling Pathway for this compound

Based on the findings for 3-Methoxycarbazole, it is hypothesized that this compound may also exert its anticancer effects by inhibiting the NF-κB signaling pathway. This pathway is crucial for cancer cell survival, proliferation, and inflammation.[3]

G cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB_complex p50/p65 (Active NF-κB) IkBa->NFkB_complex Inhibits p50 p50 p65 p65 DNA DNA NFkB_complex->DNA Translocates to Nucleus Carbazole 2-Methoxy-3- methylcarbazole Carbazole->IKK Inhibits Transcription Gene Transcription DNA->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: Proposed mechanism of action for this compound via inhibition of the NF-κB signaling pathway.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a potential anticancer compound like this compound.

G Start Start: Synthesize/Acquire This compound Preparation Prepare Stock Solution (in DMSO) Start->Preparation Cell_Culture Culture Cancer & Non-cancerous Cell Lines Preparation->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Proliferation Proliferation Assay (BrdU) Cell_Culture->Proliferation Data_Analysis Data Analysis: Determine IC50 Values Cytotoxicity->Data_Analysis Proliferation->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB pathway proteins) Data_Analysis->Mechanism If Promising End Conclusion: Assess Anticancer Potential Data_Analysis->End If Not Promising Mechanism->End

Caption: A general workflow for the in vitro evaluation of this compound as a potential anticancer agent.

References

Application Notes and Protocols for Creating Thin Films with Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Carbazole (B46965) derivatives are a cornerstone in the field of organic electronics and optoelectronics, prized for their excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics.[1][2] Thin films of these materials are integral components in devices such as Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3] The performance of these devices is critically dependent on the quality, morphology, and thickness of the carbazole derivative thin film. This document provides detailed application notes and experimental protocols for the three primary techniques used to fabricate these films: Spin-Coating, Thermal Vacuum Evaporation, and Electropolymerization.

Spin-Coating

Application Notes:

Spin-coating is a widely used solution-based technique ideal for achieving uniform thin films across a substrate in a laboratory or rapid prototyping setting.[4] The process involves depositing a solution of the carbazole derivative onto a spinning substrate; centrifugal force spreads the liquid, and subsequent solvent evaporation leaves a solid thin film.[4] The final film thickness is primarily controlled by the solution's concentration and viscosity, as well as the rotational speed of the spin coater.[5][6] Generally, higher spin speeds and lower solution concentrations result in thinner films.[7] The choice of solvent is also critical, as it affects the solubility of the carbazole derivative and the final morphology of the film.[8][9][10][11] This method is valued for its simplicity, speed, and efficient use of materials for small-area substrates.[4]

Quantitative Data Summary:

Carbazole Derivative/PolymerSolution ConcentrationSolvent(s)Spin Speed (rpm)Resulting Film ThicknessReference(s)
Functionalized Carbazole (2PACz)1 mMEthanol3000Self-Assembled Monolayer (SAM)[12]
Polycarbazole (PC)Not specifiedDMSO/DMFNot specified400 nm[13][14]
Poly(vinyl-carbazole) (PVK)Not specifiedNot specified3000 - 400080.39 nm - 153.5 nm[15]
Generic RelationshipVariesVaries1000 - 8000Inversely proportional to √speed[3][7]
Perovskite on Carbazole SAM1.4 MDMF/DMSO4000Not specified for carbazole layer[12]

Experimental Protocol: Spin-Coating

This protocol outlines the general steps for depositing a carbazole derivative thin film. Parameters should be optimized for the specific derivative, solvent, and desired thickness.

1. Materials and Equipment:

  • Carbazole derivative

  • High-purity solvent (e.g., Chlorobenzene, Toluene, Chloroform, Ethanol)[9][12]

  • Substrates (e.g., ITO-coated glass, silicon wafers)

  • Spin coater

  • Pipettes and syringes with sub-micron filters (e.g., 0.2 µm PTFE)

  • Hotplate

  • Nitrogen or argon source for inert atmosphere (optional, but recommended)

2. Substrate Preparation:

  • Clean substrates meticulously to ensure good film adhesion and uniformity.

  • A typical cleaning procedure involves sequential sonication in a series of solvents: deionized water, acetone, and isopropyl alcohol (IPA), for 15-20 minutes each.[12]

  • Dry the substrates thoroughly with a stream of nitrogen or by baking in an oven.

  • For many applications, a surface treatment, such as UV-ozone exposure for 15-30 minutes, is used to remove organic residues and improve wettability.[12]

3. Solution Preparation:

  • Prepare a solution of the carbazole derivative in a suitable solvent at the desired concentration (e.g., 1-20 mg/mL).

  • Ensure the derivative is fully dissolved, using a magnetic stirrer. Gentle heating may be required for some materials. For self-assembled monolayers, concentrations are much lower (e.g., 0.1-1 mM).[12]

  • Filter the solution using a syringe filter (e.g., 0.2 µm) to remove any particulate impurities that could cause defects in the film.[16]

4. Deposition Process:

  • Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered and secured by the vacuum.

  • Dispense a small amount of the filtered solution onto the center of the substrate using a pipette. The amount should be sufficient to cover the substrate when spinning begins.[4]

  • Start the spin coater. A typical program consists of two stages:

    • Spread Cycle: A low speed (e.g., 500-1000 rpm) for a few seconds to evenly distribute the solution across the substrate.

    • Spin Cycle: A high speed (e.g., 1500-6000 rpm) for 30-60 seconds to thin the film to its final thickness.[5]

  • The lid of the spin coater should remain closed during the process to ensure safety and maintain a controlled environment.

5. Post-Deposition Annealing:

  • After the spin cycle is complete, carefully remove the substrate from the chuck.

  • Transfer the substrate to a hotplate for a thermal annealing step. This step removes residual solvent and can improve the film's morphology and electrical properties.

  • Typical annealing temperatures range from 80°C to 150°C for 10-20 minutes. The optimal temperature depends on the thermal properties of the carbazole derivative.[12]

  • Perform annealing in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the material.

Workflow Diagram:

G Spin-Coating Workflow cluster_prep Preparation cluster_proc Process sub_clean Substrate Cleaning (Sonication, Drying, UV-Ozone) dispense Dispense Solution onto Substrate sub_clean->dispense sol_prep Solution Preparation (Dissolving, Filtering) sol_prep->dispense spin Spin-Coating (Spread & Spin Cycles) dispense->spin anneal Thermal Annealing (on Hotplate) spin->anneal thin_film thin_film anneal->thin_film Final Thin Film

Spin-Coating Experimental Workflow

Thermal Vacuum Evaporation

Application Notes:

Thermal vacuum evaporation, a form of Physical Vapor Deposition (PVD), is a solvent-free method for creating highly pure and uniform thin films.[2] This technique is particularly suited for small-molecule carbazole derivatives with good thermal stability.[3] The process involves heating the source material in a high-vacuum chamber (typically 10⁻⁶ Torr or lower) until it sublimes or evaporates.[16][17] The vaporized molecules travel in a straight line ("line-of-sight") and condense onto a cooler substrate, forming a solid film.[17] Key parameters controlling film thickness and quality are the deposition rate, substrate temperature, and the base pressure of the vacuum chamber.[7] This method allows for precise thickness control, typically monitored in real-time using a quartz crystal microbalance (QCM), and is essential for fabricating multilayer devices like OLEDs.[12]

Quantitative Data Summary:

Carbazole DerivativeDeposition Rate (Å/s)Base Pressure (Torr)Substrate TemperatureFilm Thickness (nm)Reference(s)
NPD (generic organic)< 0.5~10⁻⁶Room Temperature120[18]
Tris-PCz (in device)Not specifiedNot specifiedNot specified15 / 60[19]
Generic Organic Materials0.1 - 10 (typical)10⁻⁵ - 10⁻⁹Varies1 - 100s[13][17]
Alq₃ (OLED material)Not specified< 5 x 10⁻⁶ mbarNot specified120[18][19]

Experimental Protocol: Thermal Vacuum Evaporation

This protocol provides a general procedure for depositing a carbazole derivative thin film via thermal evaporation.

1. Materials and Equipment:

  • High-purity, sublimed grade carbazole derivative powder.

  • Substrates (e.g., ITO-coated glass, Si wafers).

  • High-vacuum deposition system equipped with:

    • Turbomolecular or cryopump to achieve high vacuum (<10⁻⁵ Torr).

    • Resistive heating sources (e.g., tantalum or tungsten boats).

    • Substrate holder, often with rotation and temperature control capabilities.

    • Quartz Crystal Microbalance (QCM) for real-time thickness and rate monitoring.

    • Shutter to control the deposition process.

2. Substrate and Source Preparation:

  • Clean substrates using the same rigorous procedure as for spin-coating.

  • Load the cleaned, dry substrates into the substrate holder in the vacuum chamber.

  • Carefully load the carbazole derivative powder into a thermal evaporation boat. Do not overfill the boat. Ensure the boat is clean and has been properly outgassed.

3. Deposition Process:

  • Pump down the vacuum chamber to the desired base pressure (e.g., < 5 x 10⁻⁶ Torr). A lower pressure minimizes impurities in the film.[19]

  • If applicable, set the substrate to the desired temperature. For many organic materials, deposition occurs at room temperature.

  • With the shutter closed, slowly ramp up the current to the evaporation boat to begin heating the source material. This allows the material to outgas any adsorbed contaminants.

  • Increase the temperature until the QCM registers a stable, non-zero deposition rate.

  • Once the desired deposition rate is achieved and stable (e.g., 0.5 - 2.0 Å/s), open the shutter to begin depositing the film onto the substrates.

  • Monitor the QCM throughout the deposition. The QCM provides real-time data on the film thickness.

  • When the desired film thickness is reached, close the shutter to stop the deposition.

  • Slowly ramp down the current to the evaporation boat and allow it to cool completely.

4. System Venting and Sample Retrieval:

  • Allow the system and substrates to cool down to near room temperature before venting the chamber.

  • Vent the chamber slowly with an inert gas like nitrogen.

  • Carefully remove the coated substrates for further processing or characterization.

Workflow Diagram:

G Thermal Evaporation Workflow cluster_prep Preparation cluster_proc Process load_sub Load Clean Substrates pump Pump Down to High Vacuum (<10⁻⁵ Torr) load_sub->pump load_src Load Source Material into Boat load_src->pump heat Heat Source Material (Shutter Closed) pump->heat deposit Open Shutter & Deposit Film heat->deposit Stable Rate cool Cool Down System deposit->cool Target Thickness Reached vent vent cool->vent Vent with N₂ thin_film thin_film vent->thin_film Final Thin Film

Thermal Vacuum Evaporation Workflow

Electropolymerization

Application Notes:

Electropolymerization is a technique used to form a polymer film directly onto a conductive substrate (the working electrode) from a solution containing the monomer.[12] This method is applicable to carbazole and its derivatives that can undergo oxidative coupling.[13] The process is typically carried out in a three-electrode electrochemical cell. By applying a specific potential, the monomer is oxidized to form radical cations, which then couple to form dimers, oligomers, and eventually a polymer film that deposits onto the electrode surface.[12][16] The two main electrochemical methods used are cyclic voltammetry (CV) and chronoamperometry (potentiostatic deposition).[12] With CV, the film grows with each potential sweep, and the increasing current of the polymer's redox peaks indicates film growth.[5] With chronoamperometry, a constant potential is applied for a set time. Film thickness can be controlled by the number of CV cycles, the monomer concentration, or the duration and potential of the deposition.[4][13]

Quantitative Data Summary:

Carbazole DerivativeMonomer Conc.ElectrolyteMethodParametersFilm Thickness / CoverageReference(s)
Carbazole (Cz)10 mM0.1 M LiClO₄ in ACNChronoamperometry+1.5 V vs SCE, 3 min~6-7 µm[12][14]
3CzImIPN1 mM0.1 M TBAPF₆ in DCMCyclic Voltammetry45 cycles @ 100 mV/s362 nm[4]
3CzImIPN1 mM0.1 M TBAPF₆ in DCMCyclic Voltammetry5 cycles @ 100 mV/s1.50 x 10⁻⁸ mol/cm²[4]
3CzImIPN1 mM0.1 M TBAPF₆ in DCMCyclic Voltammetry10 cycles @ 100 mV/s2.94 x 10⁻⁸ mol/cm²[4]
3CzImIPN1 mM0.1 M TBAPF₆ in DCMCyclic Voltammetry45 cycles @ 100 mV/s4.74 x 10⁻⁸ mol/cm²[4]

Experimental Protocol: Electropolymerization

This protocol describes a general procedure for forming a polycarbazole film using cyclic voltammetry.

1. Materials and Equipment:

  • Carbazole monomer

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Supporting electrolyte (e.g., LiClO₄, TBAPF₆)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Conductive substrate where the film will be deposited (e.g., ITO glass, platinum disk).

    • Reference Electrode (RE): (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE).[12]

    • Counter Electrode (CE): (e.g., Platinum wire or gauze).[4]

2. Solution Preparation:

  • Prepare an electrolytic solution by dissolving the supporting electrolyte (e.g., 0.1 M) and the carbazole monomer (e.g., 1-10 mM) in the chosen solvent.[4][12]

  • It is often beneficial to deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes prior to the experiment to prevent unwanted side reactions.

3. Electrochemical Deposition:

  • Assemble the three-electrode cell, ensuring the working electrode surface is fully immersed in the solution.

  • Connect the electrodes to the potentiostat.

  • Set the parameters for cyclic voltammetry. This includes:

    • Potential Window: Set a range that encompasses the oxidation potential of the monomer but does not excessively oxidize the solvent or polymer. A typical range is 0 V to +1.6 V or +2.0 V vs. a reference electrode.[12]

    • Scan Rate: A common scan rate is 50-100 mV/s.[4][12]

    • Number of Cycles: The desired number of potential sweeps. The film grows with each cycle.

  • Start the experiment. The potentiostat will record the current response as it sweeps the potential. An increase in the peak currents of the redox couple with each cycle indicates successful polymer film deposition.[5]

4. Post-Deposition Treatment:

  • After the desired number of cycles, stop the experiment.

  • Carefully remove the working electrode from the cell.

  • Rinse the electrode thoroughly with fresh solvent to remove any unreacted monomer and electrolyte from the film surface.

  • Dry the film gently with a stream of nitrogen.

  • The coated substrate is now ready for characterization or use in a device.

Workflow Diagram:

G Electropolymerization Workflow cluster_prep Preparation cluster_proc Process sol_prep Prepare Electrolytic Solution (Monomer + Electrolyte) cell_setup Assemble Three-Electrode Electrochemical Cell sol_prep->cell_setup params Set Potentiostat Parameters (Potential Window, Scan Rate, Cycles) cell_setup->params cv Run Cyclic Voltammetry params->cv rinse Rinse & Dry Coated Electrode cv->rinse Deposition Complete thin_film thin_film rinse->thin_film Final Polymer Film

Electropolymerization Experimental Workflow

Logical Relationship: Multilayer Device Fabrication

Carbazole derivative thin films are rarely used in isolation. They typically form one layer in a multilayer stack that constitutes an electronic device, such as an OLED. The following diagram illustrates the logical workflow for fabricating a simple OLED, highlighting the sequential deposition of different material layers, where a carbazole derivative often serves as the Hole Transport Layer (HTL).

G Typical OLED Fabrication Workflow sub 1. Substrate (e.g., ITO Glass) hil 2. Hole Injection Layer (HIL) (Optional, e.g., PEDOT:PSS via Spin-Coating) hil->sub Deposition htl 3. Hole Transport Layer (HTL) (e.g., Carbazole Derivative via Thermal Evaporation) htl->hil Deposition eml 4. Emissive Layer (EML) (e.g., Doped Host via Thermal Evaporation) eml->htl Deposition etl 5. Electron Transport Layer (ETL) (e.g., Alq₃ via Thermal Evaporation) etl->eml Deposition e_inj 6. Electron Injection Layer (EIL) (e.g., LiF via Thermal Evaporation) e_inj->etl Deposition cathode 7. Cathode (e.g., Aluminum via Thermal Evaporation) cathode->e_inj Deposition

Logical Workflow for OLED Fabrication

References

Application Notes and Protocols for Docking Simulation Studies of 2-Methoxy-3-methylcarbazole with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting docking simulation studies of 2-Methoxy-3-methylcarbazole, a member of the pharmacologically significant carbazole (B46965) alkaloid family. While direct docking studies on this compound are not extensively reported, this document leverages methodologies from studies on structurally similar carbazole derivatives to provide a robust framework for in silico analysis.

Introduction

Carbazole alkaloids, heterocyclic compounds isolated from plants of the Rutaceae family, are recognized for their wide array of biological activities, including antitumor, antibacterial, antiviral, and neuroprotective effects.[1][2][3][4] this compound is a specific derivative within this class.[4] Molecular docking simulations are powerful computational tools used in drug discovery to predict the binding affinity and interaction patterns between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein.[1][5][6] This allows for the elucidation of potential mechanisms of action and the rational design of more potent therapeutic agents.

This document outlines the common protein targets for carbazole alkaloids, presents representative quantitative data from docking studies of related compounds, provides a detailed protocol for performing such simulations, and illustrates key workflows and biological pathways.

Potential Protein Targets for Carbazole Alkaloids

Docking studies have identified several key protein targets for various carbazole alkaloids, suggesting potential targets for this compound. These include proteins involved in cancer, neurodegenerative diseases, and infectious diseases.

  • Oncological Targets:

    • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival.[7]

    • Murine double minute 2 (MDM2): A negative regulator of the p53 tumor suppressor.[8]

    • NF-κB Signaling Pathway: A key regulator of inflammation and cell survival, implicated in cancer progression.[9]

  • Neurodegenerative Disease Targets:

    • Phosphoprotein Phosphatase 2A (PP2A): A phosphatase involved in dephosphorylating tau protein; its activation is a therapeutic strategy for Alzheimer's disease.[1]

  • Infectious Disease Targets:

    • SARS-CoV-2 Main Protease (Mpro): An essential enzyme for the replication of the SARS-CoV-2 virus.[5][10]

    • DNA Gyrase: A bacterial enzyme crucial for DNA replication, making it a target for antibiotics.[6]

    • LasR Binding Domain: A protein involved in quorum sensing in bacteria, a system that regulates virulence.[6]

Data Presentation: Docking Simulation Results for Carbazole Alkaloids

The following tables summarize quantitative data from docking studies of various carbazole alkaloids against different protein targets. This data provides a reference for the expected range of binding affinities and inhibition constants for this compound.

Table 1: Molecular Docking Results of Carbazole Alkaloids against SARS-CoV-2 Main Protease (Mpro)

Carbazole AlkaloidBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
Carbazole Alkaloid 1-7.264.78
Carbazole Alkaloid 2-6.5715.25
Reference Inhibitor (3WL)-6.849.70

Data sourced from a computational study on carbazole alkaloids from Murraya koenigii.[5]

Table 2: Molecular Docking Results of Carbazole Alkaloids against Anti-apoptotic Protein Bcl-2

Carbazole AlkaloidBinding Energy (kcal/mol)
Mahanine (15)-7.66
Murrayamine-J (18)-7.25
Murrayafolline-A (2)-5.71
Bisisomahanine (24)-9.37

Data from a study on carbazole alkaloids from Murraya koenigii against HL-60 and HeLa cancer cell lines.[7]

Table 3: Molecular Docking Results of Carbazole Alkaloid and Coumarins against DNA Gyrase B and LasR Binding Domain

CompoundTarget ProteinBinding Score (kcal/mol)
Carbazole Alkaloid (1)DNA Gyrase B-
Coumarin (3)DNA Gyrase BBetter than Ciprofloxacin
Carbazole Alkaloid (1)LasR Binding Domain-
Coumarin (3)LasR Binding DomainBetter than Ciprofloxacin

Qualitative comparison from an in silico study of compounds from Clausena anisata.[6]

Experimental Protocols

This section provides a detailed, generalized protocol for conducting molecular docking simulations of this compound with a target protein.

Preparation of the Ligand (this compound)
  • Obtain 3D Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem (CID 11052947).[11] Alternatively, it can be drawn using chemical drawing software such as ChemSketch.[1]

  • Energy Minimization: The ligand structure should be energy minimized using a suitable force field (e.g., OPLS-2005, MMFF94).[1] This step is crucial for obtaining a stable, low-energy conformation.

  • File Format Conversion: Convert the ligand structure to a suitable file format (e.g., PDBQT) required by the docking software.

Preparation of the Target Protein
  • Retrieve Protein Structure: The 3D crystal structure of the target protein can be downloaded from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms.

    • Repair any missing residues or atoms using protein preparation wizards available in software packages like Schrödinger or MOE.[12]

  • Binding Site Identification: The active site or binding pocket of the protein needs to be defined. This can be identified from the location of a co-crystallized ligand in the PDB structure or predicted using binding site prediction tools.

Molecular Docking Simulation
  • Grid Generation: A grid box is generated around the defined binding site of the target protein. This grid defines the space where the docking algorithm will search for favorable binding poses of the ligand.

  • Docking Algorithm: Employ a docking program such as AutoDock Vina, Schrödinger Glide, or MOE Dock.[5][6][13] These programs use scoring functions to evaluate the binding affinity of different ligand poses within the protein's active site.

  • Execution: Run the docking simulation. The software will generate multiple binding poses of the ligand, each with a corresponding binding energy or docking score.

Analysis of Docking Results
  • Binding Affinity: The binding energy (in kcal/mol) is a primary indicator of the binding affinity. More negative values suggest stronger binding.[14]

  • Interaction Analysis: The best-scoring pose should be analyzed to identify the specific molecular interactions between this compound and the protein's active site residues. These interactions can include:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Van der Waals forces

    • Pi-pi stacking Visualization software like Discovery Studio Visualizer or PyMOL can be used for this analysis.[7]

  • Validation (Optional but Recommended): To validate the docking protocol, a known inhibitor of the target protein can be re-docked into the active site. The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose should ideally be less than 2 Å.

Mandatory Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a relevant biological pathway and a typical workflow for docking simulation studies.

G cluster_workflow Docking Simulation Workflow ligand Ligand Preparation (this compound) grid Grid Generation ligand->grid protein Protein Preparation (Target Protein) protein->grid docking Molecular Docking (e.g., AutoDock Vina) grid->docking analysis Results Analysis (Binding Energy, Interactions) docking->analysis

Caption: A generalized workflow for molecular docking simulations.

G cluster_pathway Simplified NF-κB Signaling Pathway stimuli Pro-inflammatory Stimuli (e.g., TNF-α) receptor Cell Surface Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase nfkb_ikb NF-κB/IκB Complex (Inactive) ikb_kinase->nfkb_ikb Phosphorylates IκB nfkb NF-κB (Active) nfkb_ikb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Target Gene Expression (Inflammation, Proliferation) nucleus->gene_expression carbazole 3-Methoxy Carbazole (Inhibitor) carbazole->ikb_kinase

Caption: Inhibition of the NF-κB signaling pathway by 3-Methoxy carbazole.[9]

Conclusion

The protocols and data presented in these application notes provide a solid foundation for researchers initiating docking simulation studies on this compound. By leveraging the knowledge gained from studies on related carbazole alkaloids, scientists can effectively predict potential protein targets, estimate binding affinities, and elucidate the molecular interactions that underpin the biological activity of this compound. These in silico approaches are invaluable for hypothesis generation and for guiding further experimental validation in the drug discovery and development process.

References

Application Notes and Protocols for Measuring Hole Transport Properties of Carbazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbazole (B46965) and its derivatives are a prominent class of organic materials widely utilized in optoelectronic devices such as organic light-emitting diodes (OLEDs), perovskite solar cells, and organic field-effect transistors (OFETs).[1][2] Their excellent thermal stability, high quantum efficiency, and versatile functionalization make them ideal candidates for hole transport layers (HTLs).[1][3] The efficiency of these devices is critically dependent on the ability of the carbazole compound to effectively transport positive charge carriers (holes). Therefore, accurate measurement of their hole transport properties is essential for material design, device optimization, and performance evaluation.

This document provides detailed application notes and experimental protocols for the key techniques used to characterize the hole transport properties of carbazole-based materials. The primary methods covered are Time-of-Flight (TOF), Space-Charge Limited Current (SCLC), and Field-Effect Transistor (FET) for determining charge carrier mobility, and Cyclic Voltammetry (CV) for estimating the Highest Occupied Molecular Orbital (HOMO) energy level, which governs hole injection.

Time-of-Flight (TOF) Photoconductivity

Application Note: The Time-of-Flight (TOF) method is a direct technique to measure the drift mobility of charge carriers in the bulk of a material.[4] It involves generating a thin sheet of charge carriers near one electrode using a short laser pulse. Under an applied electric field, these carriers drift across the sample to the counter-electrode. By measuring the time it takes for the carriers to traverse the known thickness of the sample (the transit time), the drift mobility can be calculated. This technique is particularly useful for materials with relatively low mobility and requires thick films (typically several micrometers) to ensure a clear transit time.[4][5]

TOF_Workflow Time-of-Flight (TOF) Experimental Workflow cluster_prep Device Preparation cluster_meas Measurement cluster_analysis Data Analysis p1 Clean Substrate (e.g., ITO glass) p2 Deposit Carbazole Film (e.g., Spin-coating, Evaporation) Thickness: 1-10 µm p1->p2 p3 Deposit Top Electrode (e.g., Aluminum) p2->p3 m1 Apply Bias Voltage (V) p3->m1 Mount Sample m2 Irradiate with Pulsed Laser (e.g., N2 Laser, 337 nm) m1->m2 m3 Record Photocurrent vs. Time using an Oscilloscope m2->m3 a1 Identify Transit Time (τt) from Photocurrent Transient Plot m3->a1 Transient Data a2 Calculate Electric Field E = V / L a1->a2 a3 Calculate Hole Mobility (µ) µ = L² / (τt * V) a2->a3 result result a3->result Mobility (µ)

Time-of-Flight (TOF) Experimental Workflow

Experimental Protocol:

  • Device Fabrication:

    • Clean an ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

    • Prepare a solution of the carbazole compound in a suitable solvent (e.g., chlorobenzene (B131634) at 20 mg/ml).[6]

    • Deposit a thick film (1-10 µm) of the carbazole material onto the ITO substrate via spin-coating or thermal evaporation.[4][7]

    • Anneal the film in a vacuum oven overnight to remove residual solvent.[7]

    • Deposit a semi-transparent top electrode (e.g., 20-25 nm of aluminum) via thermal evaporation to complete the sandwich structure (ITO/Carbazole/Al).[7]

    • Measure the film thickness (L) accurately using a profilometer.[6]

  • Measurement:

    • Mount the sample in a cryostat or a shielded sample holder.

    • Connect the ITO electrode (anode) to a DC voltage source and the aluminum electrode (cathode) to ground through a series resistor (R).

    • Apply a positive voltage (V) to the ITO electrode.

    • Excite the sample through the semi-transparent top electrode with a short pulse of light (e.g., a 4 ns pulse from a nitrogen laser at 337 nm) that is strongly absorbed by the carbazole material.[6][7]

    • Record the transient photocurrent across the resistor using a digital oscilloscope.[4]

    • Repeat the measurement at various applied electric fields and temperatures.[6]

  • Data Analysis:

    • The recorded photocurrent transient will show a plateau followed by a decay. The transit time (τt) is determined from the inflection point of this decay, often visualized more clearly on a double logarithmic plot.

    • The hole mobility (µ) is calculated using the formula: µ = L² / (τt * V) where L is the film thickness, τt is the transit time, and V is the applied voltage.

Space-Charge Limited Current (SCLC) Method

Application Note: The SCLC method is a steady-state technique used to determine the charge carrier mobility by analyzing the current-voltage (J-V) characteristics of a single-carrier device.[8] At a sufficiently high voltage, the number of injected charge carriers exceeds the intrinsic carrier concentration, leading to the formation of a space charge that limits the current. In this regime, for a trap-free semiconductor, the current density (J) follows the Mott-Gurney law, which shows a quadratic dependence on the applied voltage.[9][10] By fitting the experimental J-V data to this model, the mobility can be extracted.[11] This method is suitable for thin films and reflects the mobility in a device-relevant structure.

SCLC_Workflow Space-Charge Limited Current (SCLC) Measurement Workflow cluster_prep Device Preparation (Hole-Only) cluster_meas Measurement cluster_analysis Data Analysis p1 Select Substrate (e.g., ITO) p2 Deposit Hole Injection Layer (e.g., PEDOT:PSS) p1->p2 p3 Deposit Carbazole Film p2->p3 p4 Deposit High Work Function Top Electrode (e.g., Au, MoO₃/Al) p3->p4 m1 Apply Voltage Sweep (V) p4->m1 Mount Sample m2 Measure Current Density (J) m1->m2 a1 Plot J vs. V m2->a1 J-V Data a2 Identify SCLC Regime (J ∝ V²) a1->a2 a3 Plot J^0.5 vs. V a2->a3 a4 Fit to Mott-Gurney Law: J = (9/8) * ε₀εᵣµ * (V²/L³) a3->a4 result result a4->result Mobility (µ)

Space-Charge Limited Current (SCLC) Workflow

Experimental Protocol:

  • Device Fabrication (Hole-Only Device):

    • The goal is to create a device where only holes are injected and transported. This requires selecting electrodes with work functions that align with the HOMO of the carbazole material to ensure ohmic contact for holes and create a large injection barrier for electrons.

    • Start with a cleaned ITO substrate.

    • Optionally, deposit a hole injection layer (e.g., PEDOT:PSS) to facilitate hole injection.

    • Deposit the carbazole film of known thickness (L), typically 100-200 nm.

    • Deposit a high work function top electrode (e.g., Au, Pd, or MoO₃/Al) to complete the device.

  • Measurement:

    • Place the device in a shielded probe station.

    • Using a source-measure unit, apply a voltage sweep across the device and record the corresponding current.

    • The measurements should be performed in the dark and preferably in an inert atmosphere to avoid degradation and photo-generated carriers.

  • Data Analysis:

    • Plot the current density (J) as a function of the applied voltage (V).

    • The SCLC region is identified by a slope of ~2 in a log(J) vs. log(V) plot.

    • The mobility (µ) is extracted by fitting the J-V curve in the SCLC region to the Mott-Gurney law:[11] J = (9/8) * ε₀εᵣµ * (V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material (typically assumed to be ~3-4 for organic materials), µ is the hole mobility, V is the voltage, and L is the film thickness.

    • A common method is to plot J⁰.⁵ versus V, which should yield a straight line in the SCLC regime. The mobility can be calculated from the slope of this line.[11]

Field-Effect Transistor (FET) Measurement

Application Note: The organic field-effect transistor (OFET) is a three-terminal device used to measure charge carrier mobility at the interface between the semiconductor and the gate dielectric.[12][13] A voltage applied to the gate electrode induces an accumulation of charge carriers (a channel) at this interface.[14] The current flowing between the source and drain electrodes through this channel is modulated by the gate voltage. By analyzing the transistor's transfer characteristics (source-drain current vs. gate voltage), the field-effect mobility can be determined.[15][16] This measurement is highly relevant for transistor applications and provides information about transport in highly ordered, two-dimensional charge sheets.

OFET_Principle Organic Field-Effect Transistor (OFET) Principle cluster_device Device Structure (BGTC Example) cluster_operation Operation & Measurement cluster_analysis Data Analysis Source Source (Au) V_D Apply Drain Voltage (V_D) Source->V_D Drain Drain (Au) Drain->V_D Semiconductor Carbazole Semiconductor Dielectric Dielectric (e.g., SiO₂) Gate Gate (e.g., Doped Si) V_G Apply Gate Voltage (V_G) Gate->V_G Accumulation Hole Accumulation (Channel Formation) V_G->Accumulation I_D Measure Drain Current (I_D) V_D->I_D Accumulation->I_D controls a1 Plot Transfer Curve (I_D vs. V_G at constant V_D) I_D->a1 a2 Identify Saturation Regime a1->a2 a3 Plot (I_D)^0.5 vs. V_G a2->a3 a4 Calculate Mobility (µ_sat) from the slope a3->a4 result result a4->result Mobility (µ) CV_Principle Cyclic Voltammetry (CV) for HOMO Level Determination cluster_setup Experimental Setup cluster_meas Measurement cluster_analysis Data Analysis s1 Electrochemical Cell s2 Carbazole in Solution + Supporting Electrolyte s1->s2 s3 Three Electrodes: - Working (e.g., Pt, Au) - Reference (e.g., Ag/AgCl) - Counter (e.g., Pt wire) s2->s3 m1 Apply Linear Potential Sweep (Forward and Reverse) s3->m1 m2 Record Current vs. Potential (Voltammogram) m1->m2 m3 Calibrate with Ferrocene (Fc) m2->m3 a1 Identify Onset Oxidation Potential (E_ox) m2->a1 Voltammogram a2 Measure Ferrocene Half-wave Potential (E₁/₂ (Fc)) a1->a2 a3 Calculate HOMO Level: HOMO = -e [E_ox vs Fc + 4.8] (eV) a2->a3 result result a3->result HOMO Energy (eV)

References

Application of 2-Methoxy-3-methylcarbazole Derivatives in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of carbazole (B46965) derivatives, with a focus on the role of methoxy (B1213986) and methyl substitutions, in the field of dye-sensitized solar cells (DSSCs). While 2-Methoxy-3-methylcarbazole itself is not extensively cited as a primary component in high-performance DSSCs, the principles of its chemical structure are highly relevant. Carbazole derivatives are renowned for their excellent thermal stability, high hole-transport capability, and electron-rich nature, making them ideal candidates for both sensitizing dyes and hole-transporting materials (HTMs) in photovoltaic devices.[1][2] The strategic placement of methoxy (–OCH₃) and methyl (–CH₃) groups on the carbazole core allows for the fine-tuning of the material's electronic and photophysical properties, thereby enhancing the overall efficiency and stability of DSSCs.

Application Notes

Carbazole-based molecules in DSSCs are typically designed with a Donor-π-Acceptor (D-π-A) architecture.[2] In this configuration, the carbazole moiety often serves as the electron donor (D), a conjugated system acts as the π-bridge, and an electron-withdrawing group functions as the acceptor (A), which also anchors the dye to the titanium dioxide (TiO₂) photoanode.

The inclusion of a methoxy group on the carbazole framework can significantly influence the performance of the DSSC. Methoxy groups are electron-donating and can increase the highest occupied molecular orbital (HOMO) energy level of the molecule. This tuning of the HOMO level is crucial for efficient dye regeneration and for optimizing the open-circuit voltage (Voc) of the solar cell. Furthermore, methoxy groups can enhance the solubility of the carbazole derivative and influence the molecular packing on the TiO₂ surface, which in turn affects charge transfer and recombination rates.

Methyl groups, while less impactful than methoxy groups, can also contribute to the electronic properties and steric hindrance of the molecule, which can be beneficial in preventing dye aggregation on the semiconductor surface.

Carbazole derivatives are not only used as sensitizing dyes but have also shown great promise as hole-transporting materials (HTMs) in solid-state DSSCs, offering a cost-effective alternative to the commonly used spiro-OMeTAD.[2][3]

Quantitative Data Presentation

The performance of DSSCs is evaluated based on several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE or η). The following tables summarize the performance of various carbazole-based dyes and HTMs in DSSCs, highlighting the impact of different structural modifications.

Table 1: Performance of DSSCs with Various Carbazole-Based Sensitizing Dyes

Dye/SensitizerVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
CAR-TPA---2.12[4]
CAR-THIOHX---1.83[4]
MK-20.7315.220.758.3[5]
DDC40.68814.810.697.03[6]

Table 2: Performance of Solid-State DSSCs with Carbazole-Based Hole-Transporting Materials

HTMVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
HTM_II0.556.550.702.54[7]
X51---6.0[3]
Spiro-OMeTAD (reference)---5.5[3]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a representative carbazole derivative and the fabrication and characterization of a dye-sensitized solar cell.

Protocol 1: Synthesis of a Methoxy-Substituted Carbazole Derivative

This protocol is a representative synthesis for a carbazole derivative bearing methoxy groups, based on common synthetic routes described in the literature.[8]

1. Alkylation of Carbazole: a. To a solution of 3,6-dibromocarbazole (B31536) in an appropriate solvent (e.g., THF), add a base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). b. Add an alkylating agent (e.g., 1-bromopropane) and reflux the mixture. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

2. Buchwald-Hartwig Amination: a. In a reaction vessel, combine the N-alkylated 3,6-dibromocarbazole, an amine (e.g., 4,4'-dimethoxydiphenylamine), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide). b. Add a dry, deoxygenated solvent (e.g., toluene) and heat the mixture under an inert atmosphere (e.g., argon or nitrogen). c. After the reaction is complete (monitored by TLC or LC-MS), cool the mixture, filter, and concentrate the filtrate. d. Purify the crude product by column chromatography to yield the desired methoxy-substituted carbazole derivative.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the steps for constructing a DSSC using a carbazole-based dye.

1. Preparation of TiO₂ Photoanode: [9][10][11] a. Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in a detergent solution, deionized water, and ethanol. b. Prepare a TiO₂ paste by grinding TiO₂ nanoparticles with a binder (e.g., ethyl cellulose) and a solvent (e.g., α-terpineol).[11] c. Apply the TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. d. Sinter the TiO₂-coated FTO glass at high temperatures (e.g., 450-500 °C) to remove organic binders and ensure good electrical contact between the TiO₂ particles. e. Optionally, treat the sintered TiO₂ film with a TiCl₄ solution to improve performance.[12][13]

2. Dye Sensitization: [13][14] a. Prepare a solution of the carbazole dye in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and tert-butanol). b. Immerse the cooled TiO₂ photoanode into the dye solution and keep it in the dark for a specified period (e.g., 12-24 hours) to allow for dye adsorption. c. After sensitization, rinse the photoanode with the solvent used for the dye solution to remove non-adsorbed dye molecules.

3. Assembly of the DSSC: [14] a. Prepare a counter electrode by depositing a thin layer of a catalyst, typically platinum, on another FTO glass substrate. b. Place a thin spacer (e.g., Surlyn) on the dye-sensitized TiO₂ photoanode. c. Assemble the photoanode and the counter electrode in a sandwich-like configuration and heat to seal the cell. d. Introduce the electrolyte solution (typically containing an I⁻/I₃⁻ redox couple) into the cell through pre-drilled holes in the counter electrode. e. Seal the holes to prevent electrolyte leakage.

Protocol 3: Characterization of the DSSC

1. Current-Voltage (I-V) Measurement: [14] a. Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G) to illuminate the DSSC. b. Measure the current and voltage characteristics of the cell using a source meter. c. From the I-V curve, determine the Voc, Jsc, FF, and calculate the PCE using the following formula: PCE (%) = (Voc × Jsc × FF) / P_in × 100 where P_in is the power of the incident light.

2. Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement: a. Use a monochromatic light source and a potentiostat to measure the photocurrent generated at different wavelengths. b. Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons.

3. Electrochemical Impedance Spectroscopy (EIS): a. Apply a small AC voltage perturbation at different frequencies to the DSSC under illumination. b. Analyze the impedance data to study the charge transfer and recombination processes within the cell.

Visualizations

DSSC_Working_Principle cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TiO2 TiO₂ Nanoparticles External_Load External Load TiO2->External_Load 3. Electron Transport Dye Carbazole Dye (S) Dye->TiO2 2. Electron Injection (S -> S⁺ + e⁻) Iodide I⁻ Iodide->Dye 5. Dye Regeneration (S⁺ + 2I⁻ -> S + I₂⁻) Triiodide I₃⁻ Pt Platinum Catalyst Pt->Triiodide 6. Redox Mediator Regeneration (I₃⁻ + 2e⁻ -> 3I⁻) Sunlight Sunlight (hν) Sunlight->Dye 1. Light Absorption External_Load->Pt 4. External Circuit

Caption: Working principle of a Dye-Sensitized Solar Cell (DSSC).

DA_Architecture Donor Electron Donor (Carbazole) Pi_Bridge π-Conjugated Bridge Donor->Pi_Bridge σ-bond Acceptor Electron Acceptor (Anchoring Group) Pi_Bridge->Acceptor σ-bond

Caption: Donor-π-Acceptor (D-π-A) architecture of a carbazole dye.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization Synth_Dye Synthesis of Carbazole Dye Dye_Sens Dye Sensitization Synth_Dye->Dye_Sens Prep_Anode Preparation of TiO₂ Photoanode Prep_Anode->Dye_Sens Assembly Cell Assembly Dye_Sens->Assembly IV_Meas I-V Measurement Assembly->IV_Meas IPCE_Meas IPCE Measurement Assembly->IPCE_Meas EIS_Meas EIS Measurement Assembly->EIS_Meas

Caption: Experimental workflow for DSSC fabrication and characterization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Methoxy-3-methylcarbazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in improving reaction yields and overcoming common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the Buchwald-Hartwig amination, a common and effective method for this transformation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Palladium(0) active species has not been efficiently generated from the Pd(II) precatalyst.[1][2] 2. Catalyst Poisoning: Functional groups on the substrates (e.g., azo groups) or impurities in the starting materials may be deactivating the catalyst.[1][3] 3. Poor Ligand Choice: The phosphine (B1218219) ligand is not suitable for the specific substrates, leading to slow or no catalytic turnover.[2] 4. Inappropriate Base: The base may be too weak to effect deprotonation of the amine or too strong, causing substrate decomposition.[1][2] 5. Unsuitable Solvent: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst deactivation.[2]1. Catalyst Activation: Use a reliable Pd precatalyst or ensure proper in-situ reduction of Pd(II) sources.[1][2] Consider a brief pre-heating step of the catalyst and ligand before adding the substrates. 2. Substrate Purity: Ensure starting materials are pure and free of coordinating impurities. If catalyst poisoning is suspected, consider pre-treating the starting materials or using a higher catalyst loading. 3. Ligand Screening: Screen a variety of phosphine ligands. For carbazole (B46965) synthesis, bulky, electron-rich ligands like XPhos or SPhos are often effective.[4] 4. Base Optimization: Screen different bases. Sodium tert-butoxide (NaOtBu) is a common strong base, while weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be used for base-sensitive substrates.[1][2] 5. Solvent Selection: Toluene (B28343) and dioxane are commonly used and effective solvents for Buchwald-Hartwig reactions.[2][5] Avoid chlorinated solvents and acetonitrile (B52724) which can inhibit the reaction.[2]
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. β-Hydride Elimination: This is a common side reaction, particularly with primary amines, where the aryl halide is reduced instead of undergoing amination.[1][6] 2. Competitive Reactions: Other functional groups on the substrates may be reacting under the reaction conditions.1. Ligand and Condition Optimization: The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination.[1][6] Lowering the reaction temperature or using a bulkier ligand may favor the desired C-N bond formation. 2. Protecting Groups: If other reactive functional groups are present, consider protecting them prior to the coupling reaction.[5]
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 2. Low Catalyst Loading: The amount of catalyst may be insufficient for complete conversion.1. Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction progress and determine the optimal reaction time. Consider increasing the temperature in increments. 2. Increase Catalyst Loading: If the reaction stalls, a small, incremental increase in the catalyst and ligand loading may drive it to completion.
Difficulty in Product Purification 1. Co-elution with Ligand or Byproducts: The desired product may have similar polarity to the phosphine ligand, its oxide, or other reaction byproducts, making chromatographic separation challenging.1. Ligand Choice: Consider using a ligand that is more easily separated from the product (e.g., one with significantly different polarity). 2. Alternative Purification Methods: Explore other purification techniques such as recrystallization or distillation if the product is amenable. 3. Work-up Procedure: A specific work-up procedure, such as an aqueous wash to remove inorganic salts, can simplify the subsequent purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Palladium-catalyzed Buchwald-Hartwig amination is a widely used and highly effective method for the synthesis of carbazoles, including this compound.[6][7] This reaction involves the cross-coupling of an appropriately substituted aniline (B41778) with a haloarene in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: How do I choose the right starting materials for the Buchwald-Hartwig synthesis of this compound?

A2: To synthesize this compound, you would typically react 2-amino-6-methoxytoluene with a 2-halotoluene (e.g., 2-bromotoluene (B146081) or 2-chlorotoluene) or vice versa. The choice between a bromo- or chloro-arene can affect the reaction conditions required, with chloroarenes generally being less reactive and often requiring more specialized ligands.[5]

Q3: What are the key parameters to optimize for improving the yield of the Buchwald-Hartwig reaction?

A3: The key parameters to optimize are the choice of palladium precatalyst, phosphine ligand, base, solvent, and reaction temperature.[2] The interplay between these factors is crucial for achieving high yields. A systematic screening of these variables is often necessary to identify the optimal conditions for a specific substrate combination.

Q4: What are some common side reactions to be aware of?

A4: A common side reaction is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom.[1][6] This is often in competition with the desired amination, especially when using primary amines. Another potential side reaction is the formation of biaryl compounds through self-coupling of the aryl halide.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This will allow you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline based on established procedures for carbazole synthesis.[4] Optimization of specific parameters may be required for optimal yield.

Materials:

  • 2-Amino-6-methoxytoluene

  • 2-Bromotoluene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add anhydrous toluene to the flask.

  • Add 2-amino-6-methoxytoluene (1.0 eq) and 2-bromotoluene (1.2 eq).

  • Finally, add sodium tert-butoxide (1.4 eq).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Data Presentation

Table 1: Comparison of Reaction Parameters for Buchwald-Hartwig Amination

The following table summarizes typical ranges and choices for key reaction parameters in the Buchwald-Hartwig synthesis of carbazoles. Optimal conditions for this compound should be determined experimentally.

Parameter Common Options Typical Range/Concentration Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., XPhos Pd G3)0.5 - 5 mol%Pre-catalysts can offer better reproducibility and activity.[1]
Ligand XPhos, SPhos, RuPhos, BrettPhos1 - 10 mol%Bulky, electron-rich monophosphine ligands are generally preferred.[2]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS1.2 - 2.5 equivalentsThe choice of base depends on the substrate's sensitivity to basic conditions.[1][2]
Solvent Toluene, Dioxane, THF0.1 - 1.0 MAnhydrous and deoxygenated solvents are crucial for optimal results.[2]
Temperature 80 - 120 °C-Higher temperatures are often required for less reactive aryl chlorides.[5]
Reaction Time 4 - 48 hours-Monitor by TLC or GC-MS to determine completion.

Visualizations

Diagram 1: Experimental Workflow for Buchwald-Hartwig Synthesis

experimental_workflow reagents 1. Reagent Preparation (Inert Atmosphere) reaction 2. Reaction Setup - Pd Catalyst - Ligand - Base - Solvent - Reactants reagents->reaction heating 3. Heating & Stirring (e.g., 100-110 °C) reaction->heating monitoring 4. Reaction Monitoring (TLC / GC-MS) heating->monitoring workup 5. Work-up - Quenching - Extraction monitoring->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Pure Product (2-Methoxy-3- methylcarbazole) purification->product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

buchwald_hartwig_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate1 L₂Pd(Ar)(X) pd0->pd_intermediate1 Ar-X amine_coordination Amine Coordination pd_intermediate2 [L₂Pd(Ar)(X)(R₂NH)] pd_intermediate1->pd_intermediate2 R₂NH deprotonation Deprotonation (Base) pd_amide L₂Pd(Ar)(NR₂) pd_intermediate2->pd_amide - HX pd_amide->pd0 Ar-NR₂ reductive_elimination Reductive Elimination aryl_halide Ar-X amine R₂NH product Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Purification of Synthetic 2-Methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of synthetic 2-Methoxy-3-methylcarbazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: While the impurity profile can vary depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as derivatives of aniline (B41778) and cyclohexanone.

  • Isomeric by-products: Positional isomers formed during the carbazole (B46965) ring formation.

  • Over-alkylated or under-alkylated products: Impurities with additional or missing methyl or methoxy (B1213986) groups.

  • Oxidation products: Formed by exposure to air, particularly at elevated temperatures.

  • Reagents and catalysts: Residual catalysts (e.g., acid catalysts) or reagents used in the synthesis.[1]

  • Solvent residues: Residual solvents from the reaction or initial work-up steps.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. The most common and effective techniques are:

  • Recrystallization: Excellent for removing minor impurities and for large-scale purification, provided a suitable solvent is found.

  • Column Chromatography: Highly effective for separating the target compound from closely related impurities and by-products.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): Ideal for achieving very high purity, especially for small-scale purification or when dealing with difficult-to-separate impurities.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a column chromatography separation and for assessing the purity of fractions. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.

Troubleshooting Guides

Recrystallization

Problem: Oiling Out - The compound separates as a liquid instead of forming crystals.

  • Possible Causes:

    • The boiling point of the solvent is too high.

    • The solution is supersaturated.

    • The presence of impurities is depressing the melting point of the compound.

  • Solutions:

    • Lower the temperature: Allow the solution to cool more slowly.

    • Use a lower-boiling solvent: If possible, choose a solvent with a lower boiling point.

    • Add more solvent: Dilute the solution slightly before cooling.

    • Use a solvent/anti-solvent system: Dissolve the compound in a good solvent and then add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes cloudy, then heat until clear and allow to cool slowly.[3][4]

Problem: Poor Crystal Yield.

  • Possible Causes:

    • The compound is too soluble in the chosen solvent, even at low temperatures.

    • Too much solvent was used.

    • The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to collect.

  • Solutions:

    • Select a different solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Reduce the volume of solvent: Evaporate some of the solvent to create a more concentrated solution before cooling.

    • Cool the solution slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

    • Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.

Illustrative Data for Recrystallization of this compound

Solvent SystemSample Amount (g)Volume of Solvent (mL)Recovery (%)Purity (by HPLC, %)
Ethanol/Water5.050 / 1585>98.5
Toluene5.04080>98.0
Ethyl Acetate (B1210297)/Hexane (B92381)5.025 / 5090>99.0

Note: This data is illustrative and actual results may vary based on the initial purity of the crude product.

Column Chromatography

Problem: Poor Separation of the Target Compound from an Impurity (Co-elution).

  • Possible Causes:

    • The solvent system (eluent) is too polar or not polar enough.

    • The column was not packed properly, leading to channeling.

    • The column was overloaded with the sample.

  • Solutions:

    • Optimize the eluent: Use TLC to test different solvent mixtures. A common starting point for carbazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2][5] Aim for an Rf value of 0.2-0.4 for the target compound on the TLC plate for good separation on the column.

    • Repack the column: Ensure the adsorbent is packed uniformly without any air bubbles.

    • Reduce the sample load: Use a larger column or reduce the amount of crude material applied to the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.

Problem: The Compound is Stuck on the Column.

  • Possible Causes:

    • The eluent is not polar enough to move the compound.

    • The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica (B1680970) gel).

  • Solutions:

    • Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in your eluent mixture.

    • Use a different stationary phase: If your compound is basic, consider using neutral alumina (B75360) instead of acidic silica gel.[5]

    • Add a modifier to the eluent: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve elution.

Experimental Protocol: Column Chromatography Purification

  • Stationary Phase Selection: Use silica gel (60-120 mesh) for most applications.

  • Eluent Selection: Based on TLC analysis, prepare a suitable eluent system. A common system for carbazole derivatives is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).[2]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the column.

  • Elution: Begin elution with the least polar solvent, gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Illustrative Data for Column Chromatography of this compound

Stationary PhaseEluent SystemSample Load (g)Yield of Pure Fraction (%)Final Purity (by HPLC, %)
Silica GelHexane:Ethyl Acetate (95:5)2.088>99.5
Silica GelToluene:Acetone (98:2)2.085>99.2
Alumina (Neutral)Dichloromethane2.090>99.0

Note: This data is illustrative and actual results will depend on the specific impurity profile of the crude material.

Visualization of Workflows and Logic

Experimental Workflow for Purification

G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification TLC TLC Analysis Recrystallization->TLC Check Purity Column Column Chromatography Column->TLC Monitor Fractions TLC->Column If Impure HPLC HPLC Analysis TLC->HPLC If Pure Pure Pure Product (>99%) HPLC->Pure G cluster_solutions_oiling Oiling Out Solutions cluster_solutions_yield Poor Yield Solutions Start Attempt Recrystallization OilingOut Compound Oils Out? Start->OilingOut PoorYield Poor Crystal Yield? OilingOut->PoorYield No CoolSlowly Cool More Slowly OilingOut->CoolSlowly Yes Success Successful Crystallization PoorYield->Success No DifferentSolvent Select Different Solvent PoorYield->DifferentSolvent Yes ChangeSolvent Use Lower Boiling Solvent CoolSlowly->ChangeSolvent AddSolvent Add More Solvent ChangeSolvent->AddSolvent AddSolvent->Start Retry Concentrate Concentrate Solution DifferentSolvent->Concentrate Induce Induce Crystallization Concentrate->Induce Induce->Start Retry

References

Overcoming low solubility of 2-Methoxy-3-methylcarbazole in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to overcome challenges associated with the low aqueous solubility of 2-Methoxy-3-methylcarbazole.

Troubleshooting Guide

Issue: My stock solution of this compound is precipitating in my aqueous buffer.

Answer:

Precipitation in aqueous media is a common issue for hydrophobic compounds like this compound, which has a predicted water solubility of only 0.016 g/L.[1] This is often due to the low capacity of the aqueous buffer to solvate the molecule. Here are several approaches to address this, ranging from simple adjustments to more advanced formulation techniques.

  • pH Adjustment:

    • Is your compound ionizable? The carbazole (B46965) nitrogen is weakly basic (predicted pKa for the strongest acidic proton is 15.04, and for the strongest basic site is -4.8).[1] While its basicity is very weak, solubility may still be influenced at very low pH.

    • Action: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 2-4). Weakly basic drugs tend to be more soluble at lower pH values.[2][3] Incorporating acidic pH modifiers like fumaric or citric acid into your formulation can also create a more favorable microenvironment for dissolution.[2][3][4][5][6]

  • Utilize a Co-solvent System:

    • Have you tried adding a water-miscible organic solvent? Co-solvents can increase solubility by reducing the polarity of the aqueous medium.[7][8]

    • Action: Prepare a concentrated stock solution in a solvent like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG). Then, dilute this stock solution into your aqueous buffer slowly while vortexing. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system and as low as possible to avoid off-target effects. Uncontrolled precipitation can occur upon dilution if the co-solvent concentration is too high.[8]

  • Incorporate Surfactants:

    • Is your experiment compatible with detergents? Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[9]

    • Action: Add a non-ionic surfactant such as Polysorbate 80 (Tween® 80) or a poloxamer to your buffer before adding the compound.[9] Start with a concentration above the surfactant's CMC.

Issue: I need a higher concentration of the compound than what co-solvents or pH adjustments can achieve.

Answer:

When simple methods are insufficient, more advanced formulation strategies are required. These techniques modify the physical form of the drug to enhance its solubility and dissolution rate.

  • Inclusion Complexation with Cyclodextrins:

    • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate hydrophobic "guest" molecules like this compound, forming an "inclusion complex" that is much more water-soluble.[10][12]

    • Action: Use a modified cyclodextrin (B1172386) like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.[13][14][15] Dissolve the cyclodextrin in your buffer first, then add the compound and stir overnight to allow for complex formation.[13]

  • Preparation of a Solid Dispersion:

    • Principle: A solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[16] This can increase solubility by reducing the drug's particle size to a molecular level and converting it to an amorphous (non-crystalline) state, which is more readily dissolved.[17][18]

    • Action: Utilize a technique like solvent evaporation, where both the drug and a carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) or polyethylene glycol (PEG)) are dissolved in a common organic solvent, which is then evaporated.[17][19] The resulting solid can then be dissolved in aqueous media.

  • Formation of a Nanosuspension:

    • Principle: This technique reduces the particle size of the drug to the sub-micron range (nanoparticles).[20][21] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significant increase in the dissolution velocity and saturation solubility.[21][22]

    • Action: Nanosuspensions are typically prepared using methods like media milling or high-pressure homogenization, which require specialized equipment.[20][22] The resulting nanosized drug particles are stabilized in suspension by surfactants or polymers.[21]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

A1: The structure of this compound is predominantly a large, rigid, and non-polar carbazole ring system. While it has methoxy (B1213986) and amine groups that can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to poor interactions with polar water molecules and thus low aqueous solubility.[1][23]

Q2: Which solubility enhancement technique is the best?

A2: The "best" technique depends on your specific experimental needs, including the required concentration, the route of administration (for in vivo studies), and potential downstream interferences. The diagram below provides a logical workflow for selecting an appropriate method.

G cluster_0 cluster_1 Initial Screening cluster_2 Intermediate Approaches cluster_3 Advanced Formulation start Start: Low Aqueous Solubility of this compound q1 Is the compound ionizable? (Weakly Basic) start->q1 ph_adjust pH Adjustment (e.g., acidic buffer) q1->ph_adjust Yes cosolvent Co-solvents (DMSO, Ethanol) q1->cosolvent No q2 Is pH modification sufficient or compatible with the assay? ph_adjust->q2 q2->cosolvent No cyclodextrin Inclusion Complexation (HP-β-CD) q2->cyclodextrin No surfactant Surfactants (Tween® 80) q2->surfactant No solid_disp Solid Dispersion (with PVP/PEG) cosolvent->solid_disp Higher concentration or in vivo formulation needed cyclodextrin->solid_disp Higher concentration or in vivo formulation needed nanosus Nanosuspension (Milling/Homogenization) surfactant->nanosus Higher concentration or in vivo formulation needed

Caption: Workflow for selecting a solubility enhancement method.

Q3: What are the advantages and disadvantages of the main solubilization methods?

A3: The choice of method involves trade-offs between simplicity, efficacy, and compatibility. The table below summarizes the key aspects of each technique.

TechniquePrinciple of SolubilizationTypical EfficacyAdvantagesDisadvantages
pH Adjustment Ionizes the weak base to form a more soluble salt.[2]Low to ModerateSimple, inexpensive.[8]Only applicable to ionizable drugs; risk of precipitation upon pH change.
Co-solvents Reduces the polarity of the solvent system.[8]ModerateSimple, rapid to formulate.[8]Can have toxicological effects; risk of drug precipitation upon dilution.[8]
Cyclodextrins Encapsulates the drug in a soluble host-guest complex.[10][12]Moderate to HighIncreases solubility and stability; low toxicity (especially modified CDs).[10][14]Limited by complex stoichiometry; can be expensive.[15]
Solid Dispersion Reduces particle size to a molecular level and promotes an amorphous state.[17][18]HighSignificantly improves dissolution rate and bioavailability.[18]Can be physically unstable (recrystallization); manufacturing can be complex.[15]
Nanosuspension Increases surface area by reducing particle size to the nanometer scale.[20][21]Very HighIncreases dissolution velocity and saturation solubility; high drug loading possible.[20][22]Requires specialized equipment; potential for particle aggregation.

Q4: Can I use DMSO to dissolve my compound for an animal study?

A4: While DMSO is a powerful solvent, its use in animal studies must be carefully controlled due to potential toxicity and pleiotropic effects that can confound experimental results. If used, the final concentration should be kept to a minimum (typically <1-5% depending on the administration route). For in vivo applications, formulating the compound using cyclodextrins or as a solid dispersion/nanosuspension is often a safer and more effective approach.[13]

Experimental Protocols

Protocol 1: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes the preparation of a drug-cyclodextrin inclusion complex by the kneading method, which is simple and economical.[11]

G cluster_0 Cyclodextrin Inclusion Complex Workflow A 1. Weigh HP-β-CD and Drug B 2. Place in Mortar A->B C 3. Add Water/Ethanol to form a paste B->C D 4. Knead for 30-45 minutes C->D E 5. Dry the paste (e.g., 40°C oven) D->E F 6. Pulverize and Sieve E->F G 7. Dissolve final powder in aqueous buffer F->G

Caption: Workflow for preparing a cyclodextrin inclusion complex.

  • Materials: this compound, HP-β-CD, mortar and pestle, ethanol, deionized water.

  • Procedure:

    • Weigh out the drug and HP-β-CD in a desired molar ratio (e.g., 1:1 or 1:2).

    • Transfer the powders to a mortar.

    • Add a small amount of a water/ethanol (50:50 v/v) mixture to the powders to form a thick, kneadable paste.[19]

    • Knead the mixture thoroughly with the pestle for 30-45 minutes.

    • Spread the resulting paste on a glass dish and dry it in an oven at a controlled temperature (e.g., 40°C) until the solvent has completely evaporated.

    • Grind the dried complex into a fine powder and pass it through a sieve if necessary.[11]

    • This powder can now be weighed and dissolved in your aqueous buffer to prepare the final solution.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is widely used to create solid dispersions, which can significantly enhance the dissolution rate of poorly soluble drugs.[17]

G cluster_0 drug Hydrophobic Drug (this compound) complex Soluble Inclusion Complex drug->complex cd Cyclodextrin (Host) Hydrophilic Exterior Hydrophobic Cavity cd->complex water Aqueous Medium complex->water

Caption: Conceptual diagram of cyclodextrin inclusion.

  • Materials: this compound, a hydrophilic carrier (e.g., PVP K30 or PEG 6000), a volatile organic solvent (e.g., methanol, acetone, or dichloromethane) in which both the drug and carrier are soluble.

  • Procedure:

    • Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).

    • Completely dissolve the weighed amounts of the drug and the carrier in the chosen organic solvent in a round-bottom flask.[19]

    • Evaporate the solvent using a rotary evaporator under vacuum. Moderate heating can be applied if necessary.

    • Continue evaporation until a dry, solid film is formed on the inside of the flask.

    • Further dry the solid mass in a vacuum oven to remove any residual solvent.[17]

    • Scrape the solid dispersion from the flask, then pulverize it using a mortar and pestle to obtain a fine powder.

    • The resulting powder can be stored in a desiccator and used for experiments by dissolving it in the desired aqueous medium.

References

Technical Support Center: Stability of 2-Methoxy-3-methylcarbazole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2-Methoxy-3-methylcarbazole in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound, like other carbazole (B46965) derivatives, is primarily influenced by several factors:

  • pH: The compound may be susceptible to degradation in highly acidic or alkaline conditions.

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or atmospheric oxygen, can lead to oxidative degradation of the carbazole ring system.

  • Solvent: The choice of solvent can impact the stability of the compound. Protic solvents may participate in degradation reactions under certain conditions.

Q2: I am observing a change in the color of my this compound solution. What does this indicate?

A2: A change in the color of your solution, such as the appearance of a yellow or brown tint, is often an indicator of degradation. This can be caused by the formation of chromophoric degradation products resulting from oxidation or other decomposition pathways. If you observe a color change, it is highly recommended to prepare a fresh solution to ensure the accuracy and reproducibility of your experimental results.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on the known chemistry of carbazole derivatives, potential degradation pathways include:

  • Oxidation: The electron-rich carbazole ring is susceptible to oxidation, which can lead to the formation of carbazole-quinones, hydroxylated derivatives, or ring-opened products. The methoxy (B1213986) and methyl groups can also be targets of oxidation.

  • Hydroxylation: Under certain conditions, hydroxylation of the aromatic rings can occur.

  • Photodegradation: Upon exposure to light, the molecule can absorb energy, leading to the formation of reactive species that can undergo various reactions, including oxidation and dimerization.

Q4: What are the recommended storage conditions for stock solutions of this compound?

A4: To ensure the long-term stability of your this compound stock solutions, the following storage conditions are recommended:

  • Solvent: Use a high-purity, anhydrous aprotic solvent such as acetonitrile (B52724) or DMSO.

  • Temperature: Store solutions at -20°C or below. For long-term storage, -80°C is preferable.

  • Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Inert Atmosphere: For maximum stability, solutions can be purged with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

  • Aliquoting: It is advisable to aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

This could be a sign of compound degradation. Follow this troubleshooting workflow:

Start Inconsistent Results Check_Solution Check Solution Appearance (Color Change, Precipitate) Start->Check_Solution Prepare_Fresh Prepare Fresh Solution Check_Solution->Prepare_Fresh Issue Observed Analyze_Purity Analyze Purity by HPLC Check_Solution->Analyze_Purity No Visible Issue Prepare_Fresh->Analyze_Purity Degradation_Confirmed Degradation Confirmed Analyze_Purity->Degradation_Confirmed Review_Storage Review Storage Conditions (Temp, Light, Solvent) Degradation_Confirmed->Review_Storage Yes Review_Handling Review Experimental Handling Procedures Degradation_Confirmed->Review_Handling No Implement_Controls Implement Stricter Controls (e.g., Inert Atmosphere) Review_Storage->Implement_Controls Review_Handling->Implement_Controls End Consistent Results Implement_Controls->End

Figure 1: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

The appearance of new peaks is a strong indication of the formation of degradation products.

  • Step 1: Characterize the new peaks. Use mass spectrometry (MS) to determine the molecular weight of the impurities. High-resolution MS can help in determining the elemental composition.

  • Step 2: Compare with stressed samples. Analyze samples of this compound that have been subjected to forced degradation (see Experimental Protocols section) to see if the unknown peaks match any of the degradation products formed under specific stress conditions (e.g., acid, base, oxidation, light).

  • Step 3: Isolate and identify. If the impurity is present in significant amounts, consider preparative chromatography to isolate it, followed by structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

Table 1: Illustrative Stability of a Carbazole Derivative in Different Solvents at Room Temperature (25°C) over 24 hours.

SolventPurity after 24h (%)Observations
Acetonitrile>99No significant degradation observed.
DMSO>99No significant degradation observed.
Methanol98Minor degradation may occur.
Aqueous Buffer (pH 7.4)95Some degradation likely, potential for oxidation.
Aqueous Buffer (pH 2.0)90Increased degradation under acidic conditions.
Aqueous Buffer (pH 10.0)85Significant degradation under basic conditions.

Table 2: Illustrative Impact of Stress Conditions on the Degradation of a Carbazole Derivative.

Stress ConditionDuration% Degradation (Illustrative)
Acidic Hydrolysis (0.1 M HCl, 60°C)8 hours15
Basic Hydrolysis (0.1 M NaOH, 60°C)4 hours20
Oxidation (3% H₂O₂, RT)24 hours25
Thermal (80°C in solution)48 hours10
Photolytic (ICH Q1B)1.2 million lux hours30

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acidic 0.1 M HCl, 60°C Prep_Stock->Acid Base Basic 0.1 M NaOH, 60°C Prep_Stock->Base Oxidation Oxidative 3% H2O2, RT Prep_Stock->Oxidation Thermal Thermal 80°C Prep_Stock->Thermal Photo Photolytic ICH Q1B Prep_Stock->Photo Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC_Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Neutralize->HPLC_Analysis

Figure 2: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 80°C.

    • Photodegradation: Expose the solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sampling and Analysis:

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC-UV method. An LC-MS method is recommended for the identification of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a UV detector (or PDA) and preferably a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient (Example):

    • 0-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of the parent compound (e.g., 254 nm, 290 nm).

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks generated during the forced degradation study.

Potential Degradation Pathway

The following diagram illustrates a hypothetical oxidative degradation pathway for this compound, leading to the formation of hydroxylated and quinone-like species.

Parent This compound Hydroxylated Hydroxylated Intermediate Parent->Hydroxylated Oxidation (e.g., H2O2) Quinone Carbazole-quinone Derivative Hydroxylated->Quinone Further Oxidation Ring_Opened Ring-Opened Products Quinone->Ring_Opened Extensive Oxidation

Figure 3: Hypothetical oxidative degradation pathway.

Technical Support Center: Optimizing HPLC Separation of Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the High-Performance Liquid Chromatography (HPLC) separation of carbazole (B46965) alkaloids from complex mixtures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your analytical and preparative work.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of carbazole alkaloids in a question-and-answer format.

Q1: Why are my carbazole alkaloid peaks showing significant tailing?

A1: Peak tailing is a common issue when analyzing basic compounds like carbazole alkaloids. It is often caused by secondary interactions between the protonated alkaloids and acidic residual silanol (B1196071) groups on the surface of silica-based columns. This leads to poor peak shape, reduced resolution, and inaccurate quantification.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment:

    • Low pH: Lowering the mobile phase pH (typically to between 2.5 and 3.5) with an acidic modifier like formic acid or phosphoric acid can suppress the ionization of silanol groups, minimizing unwanted interactions.[1]

    • High pH: Alternatively, using a mobile phase with a pH above the pKa of the carbazole alkaloids (if the column is stable at high pH) can deprotonate them, reducing interactions with silanol groups.

  • Use of Mobile Phase Additives:

    • Triethylamine (TEA): Adding a small amount of a competing base, such as 0.1% triethylamine, to the mobile phase can mask the active silanol sites and improve peak symmetry.[2][3]

  • Column Selection:

    • Consider using a column with a stationary phase designed for the analysis of basic compounds, such as one with end-capping or a polar-embedded group. A column with low silanol activity is also a good choice.[1]

  • Sample Overload:

    • Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

Q2: I'm observing poor resolution between two or more carbazole alkaloid peaks. What should I do?

A2: Poor resolution can be caused by several factors, including an inappropriate mobile phase composition, a non-optimal stationary phase, or an unsuitable flow rate.

Optimization Strategies:

  • Mobile Phase Composition:

    • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase significantly impact selectivity. Acetonitrile generally provides sharper peaks, while methanol (B129727) can offer different selectivity. Experiment with different ratios of your organic solvent to the aqueous phase.[4]

    • Gradient Elution: For complex mixtures with a wide range of polarities, a gradient elution method, where the concentration of the organic solvent is increased over time, is often necessary to achieve adequate separation of all components.

  • Stationary Phase:

    • The choice of stationary phase is critical for achieving the desired selectivity. C18 columns are commonly used for carbazole alkaloid separation.[5] However, if resolution is still an issue, trying a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) may provide the necessary change in selectivity.

  • Flow Rate:

    • Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time. A typical starting flow rate for a standard 4.6 mm ID HPLC column is 1.0 mL/min.

Q3: My retention times are shifting between injections. What is the likely cause?

A3: Retention time instability can be caused by a number of factors, including:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

  • Pump Issues: Fluctuations in pump pressure or flow rate can cause retention time variability. Check for leaks in the system and ensure the pump is functioning correctly.

  • Column Temperature: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended for reproducible results.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing an HPLC method for carbazole alkaloid separation?

A: A good starting point is a reversed-phase method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, both containing 0.1% formic acid. A gradient elution from a lower to a higher concentration of acetonitrile is often a good initial strategy for a complex mixture. Detection is typically performed using a UV detector at around 254 nm.[5]

Q: How should I prepare a plant extract sample for HPLC analysis of carbazole alkaloids?

A: A common method involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., leaves of Murraya koenigii) is extracted with a solvent like methanol or ethanol (B145695) using techniques such as Soxhlet extraction or sonication.[6]

  • Acid-Base Extraction (optional but recommended for cleanup): The crude extract is dissolved in a dilute acid (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble. The acidic solution is then washed with a non-polar organic solvent (e.g., hexane) to remove non-alkaloidal impurities. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, which are then extracted into an organic solvent like chloroform (B151607) or ethyl acetate (B1210297).

  • Final Preparation: The solvent from the final extract is evaporated, and the residue is redissolved in the initial mobile phase or a compatible solvent for injection into the HPLC system. The sample should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.

Q: What are the typical concentrations of major carbazole alkaloids found in Murraya koenigii leaves?

A: The concentrations can vary depending on the geographical location and season of collection. However, some reported ranges for major carbazole alkaloids in dried leaves are presented in the quantitative data table below.

Quantitative Data Summary

The following table summarizes the reported concentrations of some major carbazole alkaloids in the dried leaves of Murraya koenigii.

Carbazole AlkaloidConcentration Range (% w/w in dried leaves)Reference
Mahanine (B1683992)9.56 ± 1.04[7]
Mahanimbine (B1675914)0.13 - 0.42[8]
Koenimbidine0.06 - 0.20[8]
Koenimbine0.04 - 0.69[8]

Experimental Protocols

Below are detailed methodologies for HPLC separation of carbazole alkaloids.

Protocol 1: Isocratic HPLC Method for Mahanimbine

This method is suitable for the quantitative estimation of mahanimbine.[2][3]

  • Column: Agilent ZORBAX Bonus RP C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol: 0.1% Triethylamine (93:7 v/v)

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • Retention Time of Mahanimbine: Approximately 4.7 minutes

Protocol 2: Isocratic UPLC Method for Multiple Carbazole Alkaloids

This method is suitable for the simultaneous quantification of koenimbidine, koenimbine, and mahanimbine.[8]

  • Column: UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)

  • Mobile Phase: Acetonitrile: 5 mM Ammonium acetate buffer (85:15 v/v)

  • Flow Rate: 0.3 mL/min

  • Detection: PDA detector

  • Run Time: 4.0 minutes

Protocol 3: Isocratic HPLC Method for General Fingerprinting

This method can be used for the general fingerprinting of carbazole alkaloids from Murraya koenigii and Glycosmis pentaphylla.[5]

  • Column: Waters RP C18 (300 mm × 7.8 mm, 7 µm)

  • Mobile Phase: Methanol

  • Flow Rate: 0.6 mL/min or 1.2 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 50 µL

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing HPLC separation of carbazole alkaloids.

HPLC_Optimization_Workflow cluster_0 Method Development Initial Conditions Initial Conditions Mobile Phase Optimization Mobile Phase Optimization Initial Conditions->Mobile Phase Optimization Poor Resolution Stationary Phase Selection Stationary Phase Selection Initial Conditions->Stationary Phase Selection Co-elution Gradient Optimization Gradient Optimization Mobile Phase Optimization->Gradient Optimization Complex Mixture Final Method Final Method Mobile Phase Optimization->Final Method Optimized Stationary Phase Selection->Mobile Phase Optimization Gradient Optimization->Final Method Optimized

Caption: A general workflow for HPLC method development and optimization.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Check for Column Overload (Dilute and Re-inject) start->check_overload overload_yes Peak Shape Improves? check_overload->overload_yes overload_solution Reduce Sample Concentration or Injection Volume overload_yes->overload_solution Yes adjust_mp Adjust Mobile Phase overload_yes->adjust_mp No mp_options Lower pH (e.g., 0.1% Formic Acid) or Add Competing Base (e.g., 0.1% TEA) adjust_mp->mp_options final_check Problem Resolved? mp_options->final_check change_column Consider Different Column (e.g., End-capped, Polar-embedded) further_opt Further Method Optimization Needed change_column->further_opt final_check->change_column No success Optimized Separation final_check->success Yes

Caption: A decision tree for troubleshooting peak tailing in carbazole alkaloid analysis.

References

How to avoid degradation of 2-Methoxy-3-methylcarbazole during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on preventing the degradation of 2-Methoxy-3-methylcarbazole during extraction and subsequent experimental procedures.

This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you maintain the integrity of your compound and ensure the reliability of your results.

Troubleshooting Guides

This section addresses specific issues you may encounter during the extraction and handling of this compound.

Question: I am observing a significant loss of my target compound, this compound, in the crude extract. What are the likely causes?

Answer:

Significant loss of this compound during extraction can be attributed to several factors, primarily chemical degradation. The electron-rich nature of the carbazole (B46965) ring, further activated by the electron-donating methoxy (B1213986) and methyl groups, makes it susceptible to degradation under certain conditions. Key potential causes include:

  • Oxidation: The presence of atmospheric oxygen, especially when combined with elevated temperatures or light exposure, can lead to the oxidation of the carbazole ring.

  • Photodegradation: Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the breakdown of the compound.

  • Extreme pH: Both strongly acidic and alkaline conditions can catalyze the degradation of carbazoles. The methoxy group can be particularly sensitive to acidic conditions, potentially leading to cleavage.

  • High Temperatures: Prolonged exposure to high temperatures during extraction can accelerate degradation reactions.

To address this, it is crucial to optimize your extraction protocol to minimize exposure to these degrading factors.

Question: My purified this compound sample is showing new, unexpected peaks in my chromatogram after a short period of storage. What could be happening?

Answer:

The appearance of new peaks in your chromatogram indicates the formation of degradation products. This is a common issue with carbazole derivatives and can be caused by:

  • Improper Storage: Storing the compound in a clear vial, at room temperature, or without an inert atmosphere can lead to gradual degradation over time.

  • Solvent Effects: The choice of solvent for storage can influence stability. Protic solvents or those containing impurities can react with the compound.

  • Repeated Freeze-Thaw Cycles: This can introduce moisture and oxygen into the sample, promoting degradation.

To mitigate this, always store your purified this compound in an amber vial, under an inert atmosphere (like argon or nitrogen), and at low temperatures (-20°C or -80°C for long-term storage). It is also advisable to aliquot the sample to avoid repeated freeze-thaw cycles.

Question: I have noticed a color change in my this compound solution, from colorless to a yellowish or brownish tint. Should I be concerned?

Answer:

Yes, a color change is a strong visual indicator of chemical degradation. The formation of oxidized or polymeric byproducts often results in colored impurities. If you observe a color change, it is highly recommended to re-purify the sample or use a fresh batch for your experiments to ensure the accuracy of your results. The color change is likely due to oxidation of the carbazole ring system.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on the chemistry of similar carbazole alkaloids and methoxy-substituted aromatic compounds, the following are likely:

  • Oxidation: This can lead to the formation of hydroxylated derivatives, quinones, or ring-opened products. The electron-rich carbazole nucleus is susceptible to attack by oxidizing agents.

  • Photodegradation: UV light can induce the formation of radical species, leading to dimerization or other complex reactions.

  • Hydrolysis/Cleavage: Under strong acidic conditions, the methoxy group may be cleaved to form a hydroxyl group.

Q2: Which solvents are recommended for the extraction of this compound to minimize degradation?

For the extraction of carbazole alkaloids, a sequential extraction with solvents of increasing polarity is often employed. To minimize degradation, consider the following:

  • Start with non-polar solvents like hexane (B92381) or petroleum ether to remove lipids and other non-polar components.

  • Follow with a moderately polar solvent like dichloromethane (B109758) or ethyl acetate to extract the carbazole alkaloids.

  • Using an antioxidant, such as butylated hydroxytoluene (BHT), in the extraction solvent can help prevent oxidation.

  • Always use high-purity, degassed solvents.

Q3: What analytical techniques are best suited for detecting and quantifying the degradation of this compound?

Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or mass spectrometry (MS) detector, HPLC is ideal for separating and quantifying the parent compound and its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of degradation products, which aids in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information on the degradation products if they can be isolated in sufficient quantity.

Data Presentation

The following table summarizes the potential impact of various experimental conditions on the stability of this compound and provides recommendations to minimize degradation.

Parameter Potential Impact on Stability Recommendation to Minimize Degradation
Temperature High temperatures (>40°C) accelerate oxidation and other degradation reactions.Perform extractions at room temperature or below. Use rotary evaporation at low temperatures for solvent removal.
Light Exposure UV and ambient light can cause photodegradation.Protect the sample from light at all stages of extraction and storage by using amber glassware or wrapping containers in aluminum foil.
pH Strongly acidic (pH < 4) or alkaline (pH > 9) conditions can catalyze hydrolysis and other degradation pathways.Maintain a neutral pH (around 6-8) during extraction and purification. Use buffered solutions if necessary.
Oxygen Atmospheric oxygen can lead to the oxidation of the electron-rich carbazole ring.Degas solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent removal and storage.
Solvent Choice Protic solvents or those with impurities can react with the compound.Use high-purity, aprotic solvents. Consider adding a small amount of an antioxidant like BHT to the extraction solvent.

Experimental Protocols

Protocol 1: Recommended Extraction of this compound from a Plant Matrix

This protocol is designed to minimize degradation during the extraction process.

  • Sample Preparation:

    • Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Defatting:

    • Macerate the powdered material in hexane (1:10 w/v) for 24 hours at room temperature with gentle agitation.

    • Filter the mixture and discard the hexane extract. This step removes non-polar compounds that may interfere with the subsequent extraction.

  • Extraction:

    • Air-dry the defatted plant material to remove residual hexane.

    • Macerate the dried material in dichloromethane (1:10 w/v) for 48 hours at room temperature in the dark, with occasional shaking.

    • Filter the mixture and collect the dichloromethane extract.

    • Repeat the extraction process two more times with fresh dichloromethane.

  • Solvent Removal:

    • Combine the dichloromethane extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

  • Storage of Crude Extract:

    • Store the resulting crude extract in an amber vial at -20°C under an inert atmosphere until further purification.

Protocol 2: Purity Assessment by HPLC

This method can be used to monitor the purity of this compound and detect the presence of degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is often effective. A typical gradient might be:

    • 0-20 min: 50% to 90% acetonitrile

    • 20-25 min: 90% acetonitrile

    • 25-30 min: 90% to 50% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of this compound (determined by UV-Vis spectroscopy) and/or a mass spectrometer.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Visualizations

This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, heat Photodegradation Photodegradation This compound->Photodegradation UV light Acid/Base Degradation Acid/Base Degradation This compound->Acid/Base Degradation Extreme pH Hydroxylated derivatives, Quinones, Ring-opened products Hydroxylated derivatives, Quinones, Ring-opened products Oxidation->Hydroxylated derivatives, Quinones, Ring-opened products Dimers, Radical adducts Dimers, Radical adducts Photodegradation->Dimers, Radical adducts Demethylated products, Hydrolyzed compounds Demethylated products, Hydrolyzed compounds Acid/Base Degradation->Demethylated products, Hydrolyzed compounds

Caption: Potential degradation pathways for this compound.

cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Analysis cluster_storage Storage Grind Sample Grind Sample Defatting Defat with Hexane Grind Sample->Defatting Extraction Extract with Dichloromethane (in the dark) Defatting->Extraction Concentration Concentrate under reduced pressure (<35°C) Extraction->Concentration Purification Column Chromatography Concentration->Purification Analysis HPLC/LC-MS Analysis Purification->Analysis Storage Store at -20°C under inert atmosphere in amber vial Analysis->Storage

Caption: Recommended workflow for extraction and handling of this compound.

Low Yield or Purity Low Yield or Purity Check Extraction Conditions Check Extraction Conditions Low Yield or Purity->Check Extraction Conditions Optimize Solvent Optimize Solvent System Check Extraction Conditions->Optimize Solvent No Control Temperature Control Temperature (<35°C) Check Extraction Conditions->Control Temperature No Protect from Light Protect from Light Check Extraction Conditions->Protect from Light No Control pH Control pH (6-8) Check Extraction Conditions->Control pH No Check Storage Conditions Check Storage Conditions Check Extraction Conditions->Check Storage Conditions Yes Store Cold Store at -20°C or colder Check Storage Conditions->Store Cold No Inert Atmosphere Use Inert Atmosphere Check Storage Conditions->Inert Atmosphere No Use Amber Vials Use Amber Vials Check Storage Conditions->Use Amber Vials No Re-purify Sample Re-purify Sample Check Storage Conditions->Re-purify Sample Yes

Caption: Troubleshooting decision tree for degradation issues.

Troubleshooting poor results in 2-Methoxy-3-methylcarbazole cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-3-methylcarbazole in cytotoxicity assays. Due to limited publicly available data on this compound, this guide incorporates information on the closely related compound, 3-Methoxy Carbazole (B46965), and other carbazole derivatives to provide relevant support.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My MTT/XTT assay shows an increase in signal (higher cell viability) at higher concentrations of this compound. What could be the cause?

A1: This is a common issue with certain compounds and can be attributed to several factors:

  • Compound Interference: this compound, like other carbazole derivatives, may directly reduce the tetrazolium salt (MTT, XTT) to its colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false positive signal, suggesting increased viability.

  • Increased Metabolic Activity: At certain concentrations, the compound might induce a stress response in the cells, leading to a temporary increase in metabolic activity and thus a higher colorimetric signal.

Troubleshooting Steps:

  • Cell-Free Control: Run a control experiment in a cell-free 96-well plate. Add your complete cell culture medium, this compound at the same concentrations used in your experiment, and the MTT/XTT reagent. If you observe a color change, it confirms direct reduction of the tetrazolium salt by your compound.

  • Microscopic Examination: Visually inspect the cells under a microscope after treatment. Morphological changes such as cell shrinkage, detachment, or membrane blebbing can indicate cytotoxicity even if the colorimetric assay suggests otherwise.

  • Use an Alternative Assay: Consider using a cytotoxicity assay with a different endpoint that is less susceptible to interference from reducing compounds. Examples include:

    • LDH (Lactate Dehydrogenase) Assay: Measures membrane integrity by quantifying LDH release from damaged cells.

    • Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.

    • Caspase Activity Assays: Measure the activity of caspases, which are key enzymes in the apoptotic pathway.

Q2: I am observing high variability between my replicate wells. What are the likely causes and solutions?

A2: High variability in cytotoxicity assays can stem from several sources:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major cause of variability.

  • Edge Effects: Wells on the perimeter of the 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents can lead to significant variations.

  • Incomplete Formazan Solubilization (for MTT assays): If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.

Troubleshooting Steps:

  • Optimize Cell Seeding: Ensure your cell suspension is homogenous by gently mixing before and during plating. Work quickly to prevent cells from settling. It's also crucial to determine the optimal cell seeding density for your specific cell line and experiment duration to ensure cells are in the logarithmic growth phase.

  • Mitigate Edge Effects: Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Improve Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting. When adding reagents, place the pipette tip at the same depth and angle in each well.

  • Ensure Complete Solubilization: After adding the solubilization buffer (e.g., DMSO), place the plate on an orbital shaker for at least 15 minutes to ensure all formazan crystals are dissolved. Visually inspect the wells before reading the plate.

Q3: What is the expected cytotoxic activity of this compound and what signaling pathways might be involved?

Studies on MHC have shown that it can impede the growth of human breast cancer cells (MCF-7 and MDA-MB-231) in a dose-dependent manner[1]. The proposed mechanism of action involves the suppression of the NF-κB signaling pathway , which is crucial for cancer cell survival and proliferation[1][2][3]. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death), which is often accompanied by the activation of executioner caspases like caspase-3 [1][3].

Other signaling pathways commonly affected by carbazole alkaloids include the PI3K/Akt and MAPK pathways , which are central regulators of cell growth, survival, and apoptosis.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of 3-Methoxy Carbazole on human breast cancer cell lines after 24 hours of treatment. This data can serve as a reference for expected outcomes with the structurally similar this compound.

Table 1: Cytotoxicity of 3-Methoxy Carbazole on Breast Cancer Cell Lines [1]

Cell LineConcentration (µM)% Cell Viability (Mean ± SD)
MCF-7 2088.40 ± 3.50
4062.88 ± 2.77
8034.08 ± 3.73
MDA-MB-231 2085.33 ± 4.02
4068.71 ± 4.46
8032.19 ± 3.69

Experimental Protocols

Detailed Protocol: MTT Assay for Assessing Cytotoxicity of Carbazole Compounds

This protocol is adapted for hydrophobic compounds like this compound.

Materials:

  • Target cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for dissolving the compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Sterile 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in complete medium only.

      • Blank Control: Medium only (no cells).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the % cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Logical Workflow for Troubleshooting Cytotoxicity Assays

G cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Troubleshooting Steps A Poor/Inconsistent Results B High Viability at High Concentration? A->B C High Variability between Replicates? A->C D Run Cell-Free Control & Microscopic Inspection B->D Yes F Optimize Cell Seeding & Pipetting Technique C->F Yes E Consider Alternative Assay (LDH, Crystal Violet) D->E G Mitigate Edge Effects F->G H Ensure Complete Formazan Solubilization G->H

Troubleshooting workflow for cytotoxicity assays.
Potential Signaling Pathways Affected by Carbazole Derivatives

NF-κB Signaling Pathway

G Compound This compound (Carbazole Derivative) IKK IKK Complex Compound->IKK Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces NFkB_p50_p65_IkB NF-κB (p50/p65) - IκB IKK->NFkB_p50_p65_IkB Phosphorylates IκB NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_IkB->NFkB_p50_p65 IκB Degradation Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation GeneExpression Gene Expression (Pro-survival, Proliferation) Nucleus->GeneExpression Activates GeneExpression->Apoptosis Inhibition of G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors Akt->Downstream Phosphorylates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Promotes Carbazole Carbazole Derivative (Potential Inhibition) Carbazole->PI3K Carbazole->Akt G Stimuli Extracellular Stimuli (e.g., Mitogens, Stress) Ras Ras Stimuli->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->CellularResponse Carbazole Carbazole Derivative (Potential Modulation) Carbazole->Raf Carbazole->MEK

References

Refining the reaction conditions for the synthesis of carbazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of carbazole (B46965) derivatives.

Frequently Asked Questions (FAQs)

Q1: My carbazole synthesis reaction is not proceeding to completion. What are the common causes?

A1: Incomplete carbazole synthesis can stem from several factors:

  • Catalyst Deactivation: The palladium or copper catalyst may deactivate over the course of the reaction. This can be due to the presence of impurities in the starting materials or solvent, or thermal decomposition at high temperatures.

  • Insufficient Reaction Time or Temperature: Some carbazole synthesis methods, particularly older ones like the Ullmann condensation, require high temperatures and long reaction times to proceed to completion.[1] Modern catalytic systems often operate under milder conditions, but optimization is still key.

  • Poor Ligand Choice (for Palladium-catalyzed reactions): The choice of phosphine (B1218219) ligand in Buchwald-Hartwig amination is critical. Bulky, electron-rich ligands are often required, especially when using less reactive aryl chlorides.

  • Inappropriate Base or Solvent: The base and solvent play crucial roles in the reaction mechanism. An unsuitable choice can hinder catalyst activity or lead to unwanted side reactions.

  • Substrate Reactivity: Electron-poor anilines and electron-rich aryl halides generally exhibit higher reactivity in palladium-catalyzed aminations. Conversely, electron-rich anilines may react sluggishly.

Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions?

A2: Byproduct formation is a common challenge. Some potential side reactions include:

  • Homocoupling: Self-coupling of the aryl halide starting material can occur, particularly in Ullmann-type reactions.

  • Oxidation of the Carbazole Ring: The electron-rich carbazole nucleus is susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.[1]

  • N-Arylation of the Product: In reactions involving a free N-H carbazole, further N-arylation can occur, leading to undesired dimeric or polymeric structures.

  • Reactions with the Solvent: Some solvents, like DMF, can participate in side reactions under certain conditions.[1]

Q3: How can I minimize the degradation of my carbazole product during synthesis and purification?

A3: Carbazole derivatives can be sensitive to light and air. To minimize degradation:

  • Work under an Inert Atmosphere: Conducting reactions under nitrogen or argon can prevent oxidation of the carbazole product and the catalyst.

  • Protect from Light: Halogenated carbazoles, in particular, are prone to photodegradation.[1] It is advisable to protect the reaction mixture and the purified product from light by wrapping flasks in aluminum foil.

  • Avoid High Temperatures During Purification: If possible, use purification techniques that do not require high heat, such as column chromatography at room temperature.

  • Choose Solvents Carefully for Crystallization: Select a solvent where the desired carbazole derivative has good solubility at elevated temperatures but poor solubility at room temperature, while impurities remain soluble.

Q4: When is it necessary to use a protecting group for the carbazole nitrogen?

A4: Protecting the carbazole N-H is crucial when the reaction conditions could lead to undesired reactions at this position.[1] Consider using a protecting group in the following scenarios:

  • When performing reactions on other parts of the molecule: If you are targeting another functional group with a reagent that could also react with the N-H group (e.g., strong bases, electrophiles).

  • To improve solubility or modify electronic properties: Attaching a bulky protecting group can sometimes improve the solubility of the carbazole derivative or influence the regioselectivity of subsequent reactions.

Troubleshooting Guides

Buchwald-Hartwig Amination
Problem Possible Cause Troubleshooting Steps
Low or no product yield Inactive catalyst• Use a pre-catalyst or ensure proper in-situ activation. • Use fresh, high-purity catalyst and reagents.
Poor ligand choice• Screen different phosphine ligands (e.g., SPhos, XPhos, BINAP). Bulky, electron-rich ligands are often effective.
Incorrect base• Screen common bases such as NaOt-Bu, Cs2CO3, or K3PO4. The choice of base can be critical and substrate-dependent.
Sub-optimal temperature• Gradually increase the reaction temperature. While higher temperatures can sometimes lead to catalyst decomposition, they may be necessary to overcome activation barriers.
Reaction stalls Catalyst deactivation• Add a fresh portion of catalyst and ligand.
Insufficient base• Ensure an adequate amount of base is present; sometimes a larger excess is required.
Byproduct formation Reductive dehalogenation of aryl halide• Use a less reactive base or lower the reaction temperature.
Hydrodehalogenation• Ensure the reaction is performed under strictly anhydrous and anaerobic conditions.
Ullmann Condensation
Problem Possible Cause Troubleshooting Steps
Low or no product yield Inactive copper catalyst• Use freshly prepared "activated" copper powder or a soluble copper(I) salt. • Consider using a ligand (e.g., phenanthroline, diamines) to improve catalyst solubility and activity.
High reaction temperature leading to decomposition• While traditionally requiring high temperatures (>200 °C), modern methods with soluble catalysts may allow for lower temperatures.[2] Experiment with a lower temperature range.
Poor solvent choice• Use high-boiling polar aprotic solvents like NMP, DMF, or nitrobenzene.[2]
Homocoupling of aryl halide Excess copper or high temperature• Use a stoichiometric amount of copper or a catalytic amount of a soluble copper complex. • Optimize the reaction temperature to favor the cross-coupling reaction.

Experimental Protocols

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine or carbazole (1.2 mmol), the palladium pre-catalyst (e.g., Pd(OAc)2, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Addition of Base and Solvent: Add the base (e.g., NaOt-Bu, 1.4 mmol) to the tube.

  • Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5-10 mL) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Copper-Catalyzed Ullmann Condensation

This protocol is a general guideline for a modern Ullmann-type reaction.

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), the amine or carbazole (1.2 mmol), the copper catalyst (e.g., CuI, 5-10 mol%), and a ligand (e.g., L-proline or a diamine, 10-20 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K2CO3 or Cs2CO3, 2.0 mmol) and the solvent (e.g., DMF or DMSO, 5-10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir for 12-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Extraction: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Carbazole Derivatives

Carbazole derivatives have been shown to modulate various signaling pathways, making them promising candidates for drug development.

Caption: Key signaling pathways modulated by carbazole derivatives.

General Experimental Workflow for Carbazole Synthesis

This diagram illustrates a typical workflow for the synthesis and purification of a carbazole derivative.

experimental_workflow reagents Starting Materials (Aryl Halide, Amine/Carbazole) reaction Reaction (e.g., Buchwald-Hartwig, Ullmann) reagents->reaction Catalyst, Base, Solvent, Heat workup Aqueous Workup & Extraction reaction->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Column Chromatography) evaporation->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Pure Carbazole Derivative characterization->final_product

Caption: A generalized workflow for the synthesis of carbazole derivatives.

References

Enhancing the fluorescence quantum yield of carbazole-based materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carbazole-Based Materials. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experiments aimed at enhancing fluorescence quantum yield.

Troubleshooting Guide

This guide addresses specific issues that can lead to suboptimal fluorescence quantum yield in carbazole-based materials.

Question: My carbazole (B46965) derivative exhibits a very low fluorescence quantum yield (QY) in solution. What are the potential causes and how can I fix it?

Answer:

Low quantum yield in solution can stem from several factors related to molecular structure, environment, and sample purity. Here is a step-by-step guide to diagnose and resolve the issue.

  • Check for Quenching Impurities: Impurities from synthesis or degradation products can act as quenchers.

    • Solution: Purify the material using methods like column chromatography or recrystallization. Confirm purity and identity with NMR and mass spectrometry.[1]

  • Evaluate Solvent Effects: The polarity and nature of the solvent can significantly impact QY. Intramolecular Charge Transfer (ICT) states can be stabilized or destabilized, affecting radiative and non-radiative decay pathways.[2]

    • Solution: Test the fluorescence in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, DMSO). Aprotic solvents may be preferable as they are less likely to form intermolecular hydrogen bonds that can decrease QY.[2] For some carbazole derivatives, a bathochromic (red) shift in emission is observed as solvent polarity increases.[3]

  • Assess for Aggregation-Caused Quenching (ACQ): At high concentrations, many organic fluorophores, including some carbazoles, form non-emissive aggregates that quench fluorescence.[4]

    • Solution: Measure the QY at different, lower concentrations (often in the micromolar range).[1] A linear decrease in QY with increasing concentration is a strong indicator of ACQ.[4]

  • Consider Intramolecular Motion: Non-radiative decay is often facilitated by free intramolecular rotation or vibration, especially around single bonds, which dissipates the excited state energy as heat.[4][5] For instance, carbaldehyde substitution on a carbazole can significantly decrease QY due to free bond rotation.[4]

    • Solution: While this is an intrinsic property of the molecule, you can try to restrict these motions by increasing solvent viscosity (e.g., using glycerol) or lowering the temperature.[4] For long-term solutions, molecular redesign to introduce steric hindrance or rigidify the structure is effective.[6][7]

  • Rule out Oxygen Quenching: Dissolved molecular oxygen is a known quencher of fluorescence for many organic molecules.[8]

    • Solution: Degas your solvent by bubbling an inert gas (like nitrogen or argon) through the solution before and during the measurement.

Question: The fluorescence of my carbazole material is quenched in the solid state. How can I achieve high solid-state QY?

Answer:

Fluorescence quenching in the solid state is a common problem for many organic fluorophores due to strong intermolecular interactions (e.g., π-π stacking) that create non-emissive aggregate states.

  • Aggregation-Induced Emission (AIE): This is a powerful strategy where molecular design promotes fluorescence in the aggregated or solid state. AIE-active molecules often have "rotors" (like phenyl groups) that undergo non-radiative decay in solution.[9][10] In the solid state, these rotations are restricted, blocking the non-radiative pathway and forcing the molecule to fluoresce.[9][10]

    • Solution: Synthesize derivatives by attaching aromatic rotors to the carbazole core.[9] For example, carbazole derivatives with carborane units have shown significant fluorescence enhancement in the solid state due to restricted rotation and tight molecular packing.[11]

  • Protonation: For carbazole derivatives containing a basic site (like a pyridine (B92270) group), protonation in the solid state can restrict intramolecular rotation and promote beneficial J-type packing, leading to a large bathochromic shift and a dramatic increase in QY.[5]

    • Solution: Expose the solid-state material to acid vapors or co-crystallize with an organic acid to induce protonation.[5]

  • Doping in a Host Matrix: Dispersing the carbazole material as a guest in a suitable host matrix prevents aggregation-caused quenching.

    • Solution: Blend a small percentage of your carbazole emitter into a host material with a high triplet energy, such as CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) or mCP (1,3-bis(N-carbazolyl)benzene), and prepare a thin film.[12] Reducing the concentration of the emitter in the matrix can enhance the QY.[4]

  • Molecular Design for Rigidity: Introducing structural rigidity can inhibit the molecular motions that lead to non-radiative decay in the solid state.

    • Solution: Design molecules with rigid structures, such as those incorporating spirofluorene units, which can inhibit geometrical changes in the excited state and reduce the rate of non-radiative decay.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular design strategies to enhance the fluorescence quantum yield of carbazole-based materials?

A1: Key strategies focus on controlling the balance between radiative (fluorescence) and non-radiative decay pathways:

  • Donor-Acceptor (D-A) Architecture: Creating bipolar host materials by attaching both electron-donating (the carbazole core) and electron-accepting units (like pyridine, benzophenyl, or triazine) can promote efficient intramolecular charge transfer (ICT).[5][13][14] However, this can sometimes lead to twisted ICT (TICT) states that quench fluorescence, so the D-A geometry must be carefully controlled.[5]

  • Increasing Structural Rigidity: Fusing aromatic rings or introducing bulky substituents (like tert-butyl groups) can increase rigidity, which limits vibrational and rotational modes of non-radiative energy loss.[4][6] For example, introducing spirofluorene units into carbazolocarbazoles resulted in a very high photoluminescence quantum yield (PLQY) of 79.9%.[6][7]

  • Aggregation-Induced Emission (AIE): Designing molecules with freely rotating peripheral groups (rotors) that are immobilized upon aggregation can block non-radiative decay channels in the solid state, leading to high emission efficiency.[11][13]

  • Tuning Singlet-Triplet Energy Gap (ΔE_ST): For applications in Thermally Activated Delayed Fluorescence (TADF), minimizing the energy gap between the lowest singlet (S1) and triplet (T1) excited states allows for efficient reverse intersystem crossing (RISC), harvesting triplet excitons for fluorescence and dramatically increasing internal quantum efficiency.[12][13]

Q2: How does protonation enhance the fluorescence quantum yield?

A2: Protonation can significantly enhance QY, particularly in bipolar carbazole derivatives containing a basic nitrogen atom (e.g., a pyridyl group). The mechanism involves several synergistic effects:

  • Restriction of Intramolecular Rotation (RIR): The formation of a salt upon protonation introduces strong intermolecular interactions (like hydrogen bonding) that lock the molecule in a more rigid conformation.[5] This hinders the rotation of moieties like the pyridyl group, which would otherwise act as a pathway for non-radiative decay, thereby quenching fluorescence.[5]

  • Planarization: Protonation can facilitate the planarization of the donor (carbazole) and acceptor (e.g., pyridyl) units, which enhances π-conjugation and often leads to higher oscillator strength for the S0→S1 transition.[5]

  • Electronic Effects: The protonation alters the electronic profile of the molecule, primarily by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is localized on the acceptor moiety.[5] This change can increase the radiative decay rate and, in some cases, lower the S1-T1 energy gap, potentially facilitating more efficient TADF.[5]

Q3: What is Aggregation-Induced Emission (AIE) and how does it apply to carbazole materials?

A3: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule is non-emissive or weakly fluorescent when dissolved in a good solvent but becomes highly luminescent upon aggregation or in the solid state.[9][10] This is the opposite of the common ACQ effect.

The primary cause of AIE is the Restriction of Intramolecular Motion (RIM) . In AIE-active molecules (AIEgens), the excited state energy in solution is rapidly dissipated through non-radiative channels, typically the active rotation or vibration of peripheral groups (rotors) within the molecule.[9][11] When the molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically hindered.[10] With the non-radiative decay pathways blocked, the excited state is forced to decay radiatively, resulting in strong fluorescence emission.[11] Carbazole derivatives can be designed to be AIE-active by attaching rotor-like substituents, making them excellent candidates for applications requiring high solid-state emission efficiency, such as in OLEDs and sensors.[13]

Data Presentation

Table 1: Effect of Protonation on Fluorescence Quantum Yield (QY)

This table summarizes the change in QY for a pyridine-functionalized carbazole-based material (L1) upon protonation with an organic acid in solution.

CompoundStateFluorescence QY (%)Fold Increase
L1Neutral (in solution)16%-
L1Protonated (in solution)80%5.0x

Data sourced from a study on protonation-induced fluorescence enhancement.[5]

Table 2: Effect of Aggregation on Fluorescence Quantum Yield (QY)

This table shows the QY of a carbazole-based green emitter (G1) dispersed in a PMMA matrix at different concentrations, demonstrating the effect of aggregation quenching.

Concentration of G1 in PMMAFluorescence QY
5%Low (Quenched)
0.01%High (2.5x enhanced vs. 5%)

Data indicates that fluorescence is quenched by aggregation at higher concentrations.[4]

Table 3: Solid-State vs. Solution Fluorescence Quantum Yields

This table compares the QY of carbazole and its halogenated derivatives, highlighting the impact of substitution and physical state.

CompoundStateFluorescence QY (Φf)
Carbazole (Cz)Solid-State55.9%
3,6-dichloro-9H-carbazole (Cz-Cl)Solid-State6.5%
3,6-dibromo-9H-carbazole (Cz-Br)Solid-State1.2%
3,6-diiodo-9H-carbazole (Cz-I)Solid-StateNo Fluorescence

Data shows a strong reduction in fluorescence efficiency due to the heavy atom effect in halogen-substituted carbazoles.[15]

Experimental Protocols

Protocol 1: Measurement of Relative Fluorescence Quantum Yield

This protocol describes the determination of the fluorescence quantum yield of a carbazole derivative relative to a known standard (e.g., quinine (B1679958) sulfate).

Materials:

  • Fluorometer and UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Carbazole sample

  • Fluorescence standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, QY = 0.54)

  • High-purity solvent (e.g., dichloromethane, ethanol)

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the carbazole sample and the standard in the same solvent. The absorbances of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each solution. Note the absorbance value at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same excitation wavelength used for the absorbance measurement.

  • Integrate Spectra: Calculate the integrated area under the emission spectrum for each solution.

  • Plot Data: For both the sample and the standard, plot a graph of integrated fluorescence intensity versus absorbance. The slope of this line is proportional to the quantum yield.

  • Calculate Quantum Yield (QY): Use the following equation to calculate the QY of your sample (Φ_sample):

    Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield.

    • m is the slope from the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent. (If the same solvent is used for sample and standard, n_sample²/n_std² = 1).

Protocol 2: Inducing and Characterizing Aggregation-Induced Emission (AIE)

This protocol describes how to induce aggregation of a carbazole derivative in a solvent/non-solvent system to test for AIE properties.[11]

Materials:

  • Carbazole derivative suspected to be an AIEgen

  • A "good" solvent in which the compound is soluble and has low fluorescence (e.g., Tetrahydrofuran - THF)

  • A "poor" or "non-solvent" in which the compound is insoluble (e.g., Water)

  • Fluorometer

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the carbazole derivative in the good solvent (e.g., 1.0 x 10⁻⁵ M in THF).

  • Measure Initial Fluorescence: Record the fluorescence spectrum of the pure stock solution.

  • Titrate with Non-Solvent: Create a series of mixtures with increasing volume fractions of the non-solvent. For example, prepare samples with water fractions (f_w) of 0%, 10%, 20%, ..., 90%. Ensure the final concentration of the carbazole derivative remains constant across all samples.

  • Measure Fluorescence of Mixtures: Record the fluorescence spectrum for each mixture.

  • Analyze Results: Plot the fluorescence intensity at the emission maximum (λ_em) against the volume fraction of the non-solvent (f_w). A significant increase in fluorescence intensity at higher fractions of the non-solvent indicates AIE behavior.[11] For some carbazole-carborane compounds, fluorescence is weak until the water fraction reaches 70%, after which it increases dramatically.[11]

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-Methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex ¹H and ¹³C NMR spectra of 2-Methoxy-3-methylcarbazole.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for the aromatic protons in this compound?

A1: The aromatic protons of the carbazole (B46965) skeleton will typically appear in the range of δ 7.0-8.5 ppm. The exact chemical shifts are influenced by the electron-donating effects of the methoxy (B1213986) and methyl groups. Protons on the substituted ring will be more shielded (shifted to a lower ppm value) compared to those on the unsubstituted ring.

Q2: Where should I expect to see the signals for the methoxy and methyl groups in the ¹H NMR spectrum?

A2: The methoxy group (O-CH₃) protons typically appear as a singlet between δ 3.8 and 4.1 ppm.[1] The aromatic methyl group (Ar-CH₃) protons will also be a singlet, generally found between δ 2.3 and 2.5 ppm.

Q3: What will the signal for the N-H proton of the carbazole ring look like?

A3: The N-H proton of the carbazole nucleus is often observed as a broad singlet in the downfield region of the spectrum, typically above δ 7.8 ppm.[2] Its chemical shift and broadness can be highly dependent on the solvent, concentration, and temperature.

Q4: How can I differentiate between the various aromatic proton signals?

A4: Differentiating between the aromatic protons can be challenging due to potential signal overlap. The use of 2D NMR techniques such as COSY (Correlation Spectroscopy) is highly recommended. A COSY spectrum will show correlations between protons that are coupled to each other, helping to identify adjacent protons on the aromatic rings.

Q5: What are the characteristic chemical shifts in the ¹³C NMR spectrum for this compound?

A5: In the ¹³C NMR spectrum, the methoxy carbon will resonate around δ 55-60 ppm.[1] The methyl carbon will appear further upfield, typically between δ 15 and 25 ppm. The aromatic carbons will produce a series of signals in the δ 110-160 ppm region. The carbon attached to the methoxy group will be significantly deshielded.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Broad or missing N-H proton signal - Hydrogen-deuterium exchange with solvent- Quadrupolar broadening from the nitrogen atom- Intermediate rate of chemical exchange- If using a protic solvent like methanol-d₄, the N-H proton will exchange and the peak will disappear. Use an aprotic solvent like DMSO-d₆ or CDCl₃.- Perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube; the N-H peak should disappear, confirming its identity.- Lowering the temperature of the NMR experiment may sharpen the signal.
Overlapping signals in the aromatic region - Similar electronic environments of the aromatic protons- Increase the magnetic field strength of the NMR spectrometer (e.g., from 400 MHz to 600 MHz) to improve signal dispersion.- Run 2D NMR experiments such as COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to resolve individual signals and their correlations.
Presence of unexpected peaks (impurities) - Residual solvent from synthesis or purification- Starting materials or byproducts- Consult tables of common NMR solvent impurities to identify residual solvents.[4]- Compare the spectrum with the spectra of starting materials.- Further purification of the sample may be necessary.
Poor signal-to-noise ratio - Low sample concentration- Insufficient number of scans- Increase the concentration of the sample if possible.- Increase the number of scans acquired for the experiment.
Solvent peak obscuring signals - Analyte signals have similar chemical shifts to the residual solvent peak- Choose a different deuterated solvent where the residual peak does not overlap with the signals of interest. For example, if signals are around δ 7.26 ppm in CDCl₃, consider using acetone-d₆.[5]

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds. Actual experimental values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H1~7.8 - 8.0s-1H
H4~7.0 - 7.2s-1H
H5~8.0 - 8.2d7.5 - 8.51H
H8~7.4 - 7.6d7.5 - 8.51H
H6, H7~7.1 - 7.4m-2H
NH> 7.8br s-1H
OCH₃~3.8 - 4.1s-3H
CH₃~2.3 - 2.5s-3H

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1~115 - 120
C2~155 - 160
C3~125 - 130
C4~100 - 105
C4a, C4b, C5a, C8a~120 - 140 (multiple signals)
C5~120 - 125
C6~125 - 130
C7~118 - 122
C8~110 - 115
OCH₃~55 - 60
CH₃~15 - 25

Experimental Protocol for NMR Spectrum Acquisition

A detailed methodology for acquiring high-quality NMR spectra of this compound is provided below:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: Use a 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard 1D proton experiment.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A sweep width covering from -1 to 12 ppm is generally sufficient.

    • Referencing: Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A sweep width covering from 0 to 220 ppm.

    • Referencing: Reference the spectrum to the solvent peaks.

  • 2D NMR Experiments (for complex spectra):

    • COSY: To establish proton-proton coupling networks.

    • HSQC: To correlate directly bonded proton and carbon atoms.

    • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Workflow for NMR Spectral Interpretation

NMR_Interpretation_Workflow A Acquire 1D Spectra (¹H, ¹³C, DEPT) B Process Data (Fourier Transform, Phasing, Baseline Correction) A->B C Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) B->C D Analyze ¹³C & DEPT Spectra (Number of Signals, CH, CH₂, CH₃, Quaternary C) B->D E Propose Preliminary Fragments C->E D->E F Complex or Overlapping Spectra? E->F G Acquire 2D Spectra (COSY, HSQC, HMBC) F->G Yes I Assemble Fragments & Propose Structure F->I No H Analyze 2D Correlations G->H H->I J Verify Structure (Compare with Predicted Spectra, Literature Data) I->J K Structure Confirmed J->K

Caption: Workflow for the systematic interpretation of NMR spectra.

References

Technical Support Center: Minimizing Side-Product Formation in Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbazole (B46965) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted side-products during the synthesis of carbazoles and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of side-product formation in carbazole synthesis?

A1: Side-product formation in carbazole synthesis is often attributed to several factors, including:

  • Reaction Conditions: Non-optimal temperature, pressure, or reaction time can lead to competing side reactions. For instance, excessively high temperatures in traditional methods like the Ullmann condensation can cause decomposition and the formation of unwanted byproducts.[1]

  • Reagent Purity and Stoichiometry: Impurities in starting materials or incorrect molar ratios of reactants can lead to undesired reactions.

  • Atmospheric Conditions: The presence of oxygen and moisture can be detrimental in many syntheses, particularly in palladium-catalyzed reactions where it can lead to catalyst deactivation and the formation of oxidized byproducts.[2]

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the selection of the catalyst and ligand system is critical and can significantly influence the selectivity and efficiency of the desired transformation.[3]

  • Inherent Reactivity: The carbazole nucleus is electron-rich and can be susceptible to oxidation or photodegradation, especially when substituted with halogen atoms.[2]

Q2: How can I minimize the degradation of my carbazole product during workup and purification?

A2: Carbazole and its derivatives, particularly halogenated ones, can be sensitive to light and air. To prevent degradation:

  • Protect from Light: Conduct experimental procedures, including workup and purification, in a fume hood with the lights dimmed or off. Wrapping glassware in aluminum foil is an effective measure to prevent photodegradation.[2]

  • Inert Atmosphere: Whenever possible, perform workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Solvent Choice: Select appropriate solvents for extraction and chromatography that are thoroughly degassed to remove dissolved oxygen.

  • Temperature Control: Avoid excessive heat during solvent removal (e.g., rotary evaporation) to prevent thermal decomposition.

Q3: I am observing a complex mixture of products in my reaction. How do I begin to troubleshoot this?

A3: A multi-step approach is recommended:

  • Analyze the Mixture: Utilize analytical techniques such as TLC, LC-MS, and NMR to identify the major components of the mixture, including starting materials, the desired product, and key byproducts.

  • Consult the Literature: Review the specific synthesis method you are using for known and potential side reactions.

  • Systematic Variation of Parameters: Once you have a hypothesis about the cause of side-product formation, systematically vary one reaction parameter at a time (e.g., temperature, catalyst, solvent, or base) to observe its effect on the product distribution.

  • Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can sometimes act as catalysts for side reactions.

Troubleshooting Guides by Synthesis Method

This section provides detailed solutions to specific problems encountered during common carbazole synthesis routes.

Borsche-Drechsel Cyclization

The Borsche-Drechsel cyclization involves the acid-catalyzed cyclization of a cyclohexanone (B45756) arylhydrazone to a tetrahydrocarbazole, which is then oxidized to the carbazole.[4][5]

Q: My Borsche-Drechsel cyclization is giving a low yield of the desired tetrahydrocarbazole and multiple other spots on TLC.

A: This issue can arise from several factors related to the cyclization and competing side reactions.

  • Potential Cause 1: Incomplete hydrazone formation.

    • Troubleshooting: Ensure the initial condensation of the arylhydrazine and cyclohexanone goes to completion. Monitor the reaction by TLC. If necessary, purify the hydrazone intermediate before proceeding to the cyclization step.

  • Potential Cause 2: Incorrect acid catalyst or concentration.

    • Troubleshooting: The choice and concentration of the acid catalyst are critical. Stronger acids or higher concentrations can sometimes lead to degradation or rearrangement byproducts.[6] Try screening different acid catalysts (e.g., H₂SO₄, HCl, PPA) and concentrations to find the optimal conditions for your specific substrate.

  • Potential Cause 3: Side reactions similar to Fischer Indole (B1671886) synthesis.

    • Troubleshooting: The mechanism of the Borsche-Drechsel cyclization is similar to the Fischer indole synthesis, and thus can be prone to similar side reactions, such as the formation of regioisomers if an unsymmetrical ketone is used.[4] Careful control of reaction temperature and choice of a non-nucleophilic acid can help to suppress these side reactions.

Borsche_Drechsel_Troubleshooting start Low yield of Tetrahydrocarbazole check_hydrazone Check hydrazone formation and purity start->check_hydrazone incomplete_hydrazone Incomplete reaction or impure hydrazone check_hydrazone->incomplete_hydrazone Issue found optimize_acid Optimize acid catalyst and concentration check_hydrazone->optimize_acid Hydrazone OK purify_hydrazone Purify hydrazone before cyclization incomplete_hydrazone->purify_hydrazone solution Improved Yield purify_hydrazone->solution acid_issue Degradation or side reactions due to acid optimize_acid->acid_issue Issue found control_temp Control reaction temperature optimize_acid->control_temp Acid OK screen_acids Screen different acids (H₂SO₄, PPA) and concentrations acid_issue->screen_acids screen_acids->solution temp_issue Side reactions due to high temperature control_temp->temp_issue Issue found lower_temp Run reaction at a lower temperature temp_issue->lower_temp lower_temp->solution

Caption: Troubleshooting workflow for low yields in Borsche-Drechsel cyclization.

Graebe-Ullmann Synthesis

This method involves the diazotization of an N-aryl-ortho-phenylenediamine, followed by thermal or photochemical decomposition of the resulting benzotriazole (B28993) to form the carbazole.[7]

Q: I am getting a very low yield in my Graebe-Ullmann synthesis, with significant tar formation.

A: Tar formation is a common issue in this reaction, often due to the instability of the intermediates.

  • Potential Cause 1: Decomposition of the diazonium salt.

    • Troubleshooting: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[8] Ensure your cooling bath is maintained at the correct temperature throughout the addition of the diazotizing agent.

  • Potential Cause 2: Uncontrolled decomposition of the benzotriazole.

    • Troubleshooting: The thermal decomposition of the benzotriazole intermediate requires careful temperature control. If the temperature is too high, it can lead to uncontrolled decomposition and polymerization, resulting in tar. Try lowering the decomposition temperature or performing the reaction in a high-boiling, inert solvent to allow for better heat distribution. Photochemical decomposition at a lower temperature can also be an alternative.

  • Potential Cause 3: Radical side reactions.

    • Troubleshooting: The decomposition of the benzotriazole can proceed through radical intermediates, which can lead to a variety of side-products.[9] Performing the reaction in the presence of a radical scavenger or under conditions that favor a concerted mechanism (if applicable to your substrate) may help to improve the yield of the desired carbazole.

Cadogan-Sundberg Reaction

This reaction involves the reductive cyclization of an o-nitrobiphenyl or a related substrate using a trivalent phosphorus reagent, such as triethyl phosphite (B83602).[1][10]

Q: My Cadogan-Sundberg reaction is producing a mixture of the desired carbazole and N-hydroxyindole byproducts.

A: The formation of N-oxygenated byproducts suggests an incomplete deoxygenation of the nitro group.

  • Potential Cause: Incomplete reduction of the nitroso intermediate.

    • Troubleshooting: The mechanism is believed to involve the sequential deoxygenation of the nitro group to a nitroso group and then to a nitrene, which then cyclizes.[11] If the deoxygenation of the intermediate N-hydroxyindole is not complete, these byproducts will be observed.

      • Increase the amount of phosphite reagent: Try using a larger excess of the triethyl phosphite to ensure complete deoxygenation.

      • Increase reaction time or temperature: This may be necessary to drive the final deoxygenation step to completion. However, be cautious as higher temperatures can also lead to other side reactions.

      • Microwave irradiation: The use of microwave heating has been reported to enhance the rate of both the initial Suzuki coupling to form the o-nitrobiphenyl and the subsequent Cadogan-Sundberg cyclization.[1][10]

Cadogan_Sundberg_Workflow start Start: o-Nitrobiphenyl add_reagent Add triethyl phosphite start->add_reagent heat Heat reaction mixture (Conventional or Microwave) add_reagent->heat reaction Reductive Cyclization heat->reaction workup Reaction Workup (e.g., removal of excess phosphite) reaction->workup purification Purification (e.g., column chromatography) workup->purification product Final Carbazole Product purification->product

Caption: General experimental workflow for the Cadogan-Sundberg carbazole synthesis.

Palladium-Catalyzed Synthesis (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are modern and versatile methods for constructing the C-N bond in carbazoles. However, they are sensitive to a number of parameters.[3]

Q: My Buchwald-Hartwig amination to form an N-arylcarbazole is slow and gives a low yield, with a significant amount of starting material remaining.

A: This is a common issue and can often be resolved by optimizing the catalytic system.

  • Potential Cause 1: Catalyst deactivation.

    • Troubleshooting:

      • Deoxygenate your reaction: Thoroughly degas your solvent and reagents and run the reaction under an inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst.[2]

      • Use a pre-catalyst: In-situ generation of the active Pd(0) species from Pd(II) sources can be inefficient. Using a well-defined Pd(0) pre-catalyst can lead to more reliable results.[3]

  • Potential Cause 2: Inappropriate ligand choice.

    • Troubleshooting: The choice of phosphine (B1218219) ligand is critical. For sterically hindered substrates or less reactive aryl chlorides, bulky and electron-rich ligands are often required. Screen a variety of ligands to find the optimal one for your substrate combination.

  • Potential Cause 3: Incorrect base or solvent.

    • Troubleshooting: The base and solvent are interdependent. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, if your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, which might require a more polar solvent and higher reaction temperatures.[3]

Q: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material.

A: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction.

  • Potential Cause: β-hydride elimination.

    • Troubleshooting: This side reaction is more prevalent with primary amines.

      • Ligand modification: The use of specific ligands can disfavor the β-hydride elimination pathway. Experiment with different bulky phosphine ligands.

      • Reaction conditions: Lowering the reaction temperature or changing the solvent may help to minimize this side reaction.

Data Presentation: Impact of Reaction Parameters on Buchwald-Hartwig Amination

The following table summarizes the general effects of different reaction parameters on the yield of N-arylcarbazoles in Buchwald-Hartwig amination, based on literature reports.[12][13]

ParameterVariationEffect on Carbazole YieldCommon Side-Products Favored
Palladium Source Pd(OAc)₂ vs. Pd₂(dba)₃Often comparable, but pre-catalysts are generally more reliable.Inefficient catalyst activation can lead to incomplete reaction.
Ligand Less bulky (e.g., PPh₃) vs. More bulky (e.g., XPhos, SPhos)Bulky, electron-rich ligands generally give higher yields, especially with less reactive aryl chlorides.With less effective ligands, incomplete reaction and side reactions like hydrodehalogenation are more common.
Base Strong (e.g., NaOtBu) vs. Weak (e.g., K₂CO₃)Strong bases are often more effective, but can cause degradation of sensitive substrates.Degradation of base-sensitive functional groups. Incomplete reaction with weak bases if conditions are not optimized.
Solvent Aprotic non-polar (e.g., Toluene) vs. Aprotic polar (e.g., Dioxane)The optimal solvent depends on the specific substrates and base used.Solvent can influence catalyst solubility and activity, affecting overall yield and side-product formation.
Temperature Lower (e.g., 80 °C) vs. Higher (e.g., 110 °C)Higher temperatures can increase reaction rates but may also promote side reactions and catalyst decomposition.Decomposition products, increased hydrodehalogenation.

Experimental Protocols

Detailed Protocol for Borsche-Drechsel Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is adapted from a procedure in Organic Syntheses.[14]

  • Reaction Setup: In a 1-liter three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 98 g (1 mole) of cyclohexanone and 360 g (6 moles) of glacial acetic acid.

  • Addition of Phenylhydrazine (B124118): Heat the mixture to reflux with stirring. Add 108 g (1 mole) of phenylhydrazine dropwise over 1 hour.

  • Reaction: Continue to heat the mixture under reflux for an additional hour.

  • Workup: Pour the hot reaction mixture into a 1.5-liter beaker and stir while it cools and solidifies. Cool the mixture to approximately 5 °C in an ice bath and collect the solid by suction filtration.

  • Washing: Wash the filter cake with 100 ml of water, followed by 100 ml of 75% ethanol.

  • Purification: Air-dry the crude product and then recrystallize from methanol (B129727) to yield 1,2,3,4-tetrahydrocarbazole.

Oxidation to Carbazole: The resulting tetrahydrocarbazole can be oxidized to carbazole using various oxidizing agents, such as red lead (Pb₃O₄) or by catalytic dehydrogenation with Pd/C in a high-boiling solvent.

General Protocol for Buchwald-Hartwig Amination for N-Arylcarbazole Synthesis

This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), carbazole (1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Add the base (e.g., Cs₂CO₃, 2.0 mmol) and the degassed solvent (e.g., p-xylene, 5-8 mL).[13]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 125 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-arylcarbazole.

References

Technical Support Center: Enhancing OLED Performance with 2-Methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the performance of Organic Light-Emitting Diodes (OLEDs) based on 2-Methoxy-3-methylcarbazole and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of OLEDs utilizing this compound.

Issue 1: Low External Quantum Efficiency (EQE) and Luminous Efficiency

  • Question: My OLED device exhibits significantly lower efficiency than expected. What are the potential causes and how can I address them?

  • Answer: Low efficiency in OLEDs can stem from several factors:

    • Imbalanced Charge Injection and Transport: An imbalance between the number of holes and electrons reaching the emissive layer leads to reduced recombination efficiency. The carbazole (B46965) core in this compound provides strong hole transport capabilities.[1] To achieve balanced charge transport, it is crucial to pair it with a suitable electron transport material.[1]

      • Solution:

        • Optimize Layer Thickness: Systematically vary the thickness of the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL) to find the optimal balance for charge carrier injection and transport.

        • Select Appropriate ETL Material: Choose an ETL material with an appropriate LUMO (Lowest Unoccupied Molecular Orbital) energy level that aligns well with the LUMO of this compound to ensure efficient electron injection.

        • Introduce an Electron Injection Layer (EIL): A thin layer of a material like Lithium Fluoride (LiF) between the ETL and the cathode can lower the electron injection barrier.

    • Energy Level Mismatch: Poor alignment of the HOMO (Highest Occupied Molecular Orbital) and LUMO energy levels between adjacent layers can hinder charge injection and transport.[2]

      • Solution:

        • Energy Level Characterization: Use techniques like cyclic voltammetry and UV-Vis spectroscopy to determine the HOMO and LUMO levels of your materials and ensure proper energy level alignment in the device architecture.

        • Insert Interlayers: Employ thin interlayer materials to bridge energy gaps between layers.

    • Exciton (B1674681) Quenching: Excitons can be quenched by impurities, at interfaces, or through triplet-triplet annihilation (TTA) at high brightness levels.[2][3]

      • Solution:

        • High Purity Materials: Ensure the high purity of this compound and all other materials used in the device, as impurities can act as quenching sites.

        • Host-Guest System: In phosphorescent OLEDs (PhOLEDs), using this compound as a host for an emissive dopant can minimize concentration quenching and TTA.[2]

    • Poor Film Morphology: Rough or non-uniform thin films can lead to short circuits and inefficient charge transport. Solution-processing of small molecules can sometimes lead to molecular aggregation.[1][4]

      • Solution:

        • Optimize Deposition Parameters: For vacuum thermal evaporation, control the deposition rate and substrate temperature. For solution processing, adjust the solvent, solution concentration, and spin-coating speed.

        • Substrate Treatment: Ensure the substrate (e.g., ITO-coated glass) is thoroughly cleaned and treated (e.g., with UV-ozone) to improve film adhesion and morphology.[5]

Issue 2: High Operating Voltage

  • Question: The turn-on voltage of my device is very high, leading to low power efficiency. What could be the cause?

  • Answer: High operating voltage is often a result of large charge injection barriers or poor charge transport within the device.

    • Large Injection Barriers: A significant energy barrier between the work function of the electrodes (anode and cathode) and the HOMO/LUMO of the adjacent organic layers will impede charge injection.

      • Solution:

        • Anode Modification: Use a hole injection layer (HIL), such as PEDOT:PSS, to reduce the hole injection barrier from the ITO anode.

        • Cathode Modification: As mentioned previously, an EIL like LiF is effective in reducing the electron injection barrier.

    • Poor Charge Mobility: If the intrinsic charge carrier mobility of the material is low or if the film quality is poor, a higher electric field (and thus voltage) is required for charge transport.

      • Solution:

        • Material Selection: While carbazole derivatives generally exhibit good hole transport, ensure that the chosen ETL material has sufficient electron mobility.

        • Annealing: Post-deposition annealing of the organic layers (at a temperature below the glass transition temperature) can sometimes improve molecular packing and charge mobility.

Issue 3: Poor Device Stability and Short Lifetime

  • Question: My OLED device degrades rapidly during operation. How can I improve its stability?

  • Answer: Device degradation can be caused by intrinsic factors related to the materials and extrinsic factors from the environment.

    • Material Instability: Some organic materials can degrade under electrical stress and high temperatures. However, carbazole derivatives are known for their good thermal stability.[6]

      • Solution:

        • Rigid Molecular Structure: The rigid structure of carbazole contributes to its thermal stability.[6] Using derivatives with high glass transition temperatures (Tg) can lead to more stable amorphous films.

    • Environmental Factors: Exposure to moisture and oxygen can severely degrade OLED performance.[3]

      • Solution:

        • Encapsulation: Proper encapsulation of the device is critical to prevent the ingress of oxygen and water. This can be done using glass lids with desiccant, or thin-film encapsulation.

        • Inert Atmosphere: Fabricate and test the devices in a controlled inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Efficiency Roll-off: A rapid decrease in efficiency at high brightness levels, often caused by TTA, can also contribute to device degradation.

      • Solution:

        • Host-Guest Architecture: Doping the emissive material into a suitable host like this compound can reduce TTA.

        • Bipolar Host Materials: Utilizing host materials that can transport both holes and electrons can broaden the recombination zone, reducing exciton density and TTA.

Frequently Asked Questions (FAQs)

  • Q1: What are the main advantages of using this compound in OLEDs?

    • A1: this compound, as a carbazole derivative, is expected to offer several advantages including:

      • Good Hole Transport Properties: The electron-rich carbazole core facilitates efficient hole transport.[6]

      • High Thermal and Chemical Stability: The rigid aromatic structure of carbazole provides excellent stability, which is crucial for device longevity.[1]

      • Tunable Electronic Properties: The methoxy (B1213986) and methyl substituents can be used to fine-tune the HOMO/LUMO energy levels to optimize charge injection and emission color.

      • High Triplet Energy: Carbazole-based materials often possess high triplet energies, making them suitable as host materials for blue and green phosphorescent emitters.[1]

  • Q2: Can this compound be used as an emitter?

    • A2: While carbazole derivatives are often used as host materials due to their wide bandgap and high triplet energy, they can also be designed as emitters, particularly for blue fluorescence. The emission color can be tuned by modifying the molecular structure.

  • Q3: What is the typical device architecture for an OLED using a carbazole-based material?

    • A3: A common multilayer device architecture is as follows:

      • Substrate (e.g., ITO-coated glass)

      • Hole Injection Layer (HIL) (e.g., PEDOT:PSS)

      • Hole Transport Layer (HTL) (e.g., a carbazole derivative)

      • Emissive Layer (EML) (e.g., this compound as a host doped with an emitter)

      • Electron Transport Layer (ETL) (e.g., TPBi)

      • Electron Injection Layer (EIL) (e.g., LiF)

      • Cathode (e.g., Aluminum)

  • Q4: Should I use vacuum thermal evaporation or solution processing for my device?

    • A4: The choice depends on your material's properties and your fabrication capabilities.

      • Vacuum Thermal Evaporation (VTE): This technique is dominant for commercial production of high-performance small-molecule OLEDs due to its precise control over film thickness and purity.[7] It is suitable for materials with good thermal stability.

      • Solution Processing (e.g., Spin-coating): This method is attractive for its potential for low-cost, large-area fabrication.[8] However, it can present challenges such as molecular aggregation and requires materials with good solubility.[1][4]

Performance Data of Carbazole-Based OLEDs

The following table summarizes the performance of various OLEDs incorporating different carbazole derivatives, providing a benchmark for comparison.

Device StructureEmissive Material/HostMax. EQE (%)Max. Current Efficiency (cd/A)Max. Luminance (cd/m²)Emission ColorFabrication Method
ITO/PEDOT:PSS/EML/LiF/AlCZ-1 (Carbazole derivative)8.619.34130Greenish-BlueSolution Processing
ITO/PEDOT:PSS/EML/LiF/AlCZ-2 (Carbazole derivative)9.520.24104Greenish-BlueSolution Processing
ITO/PEDOT:PSS/Host:Guest/TPBi/LiF/AlTCBzC (Carbazole derivative) as EML-31.69226-Solution Processing
ITO/PEDOT:PSS/Host:Guest/SPPO13/LiF/AlG3MP (Carbazole derivative) as Host-5435816-Solution Processing
Graded DopingFIrpic in a carbazole host11.925.7-BlueSolution Processing
ITO/PEDOT:PSS/Host:TPD:PBD:Ir(mppy)3/LiF/AlBCz-tBuPh (Bicarbazole host)-43.1-GreenSolution Processing
Not Specified(2-pymICz)2Ir(tmd) in 2,6DCzPPy host31.3->10000GreenNot Specified

Data compiled from multiple sources for illustrative purposes. Performance is highly dependent on the specific device architecture and materials used.[4][9][10][11]

Experimental Protocols

1. Substrate Cleaning for OLED Fabrication

A pristine substrate surface is critical for achieving high-performance devices.

  • Place ITO-coated glass substrates in a substrate holder.

  • Sequentially sonicate the substrates in baths of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates using a stream of high-purity nitrogen gas.

  • Immediately before loading into the deposition system, treat the substrates with UV-ozone for 15-20 minutes to remove organic residues and improve the work function of the ITO.[5]

2. OLED Fabrication by Vacuum Thermal Evaporation

This protocol describes the fabrication of a multilayer OLED in a high-vacuum chamber.

  • Load the cleaned ITO substrates into the vacuum chamber.

  • Load the organic materials (e.g., HIL, HTL, this compound for the EML, ETL) and metal for the cathode into separate thermal evaporation sources (crucibles).

  • Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.

  • Deposit the layers sequentially by heating the respective crucibles. The deposition rate and thickness of each layer should be monitored in situ using a quartz crystal microbalance. A typical deposition rate for organic materials is 1-2 Å/s.

    • HIL (e.g., MoO₃, 5 nm)

    • HTL (e.g., NPB, 40 nm)

    • EML (e.g., this compound doped with an emitter, 20 nm)

    • ETL (e.g., TPBi, 30 nm)

    • EIL (e.g., LiF, 1 nm)

  • Deposit the metal cathode (e.g., Al, 100 nm) at a higher deposition rate (e.g., 5-10 Å/s).

  • Vent the chamber with an inert gas (e.g., nitrogen) and transfer the devices to a glovebox for encapsulation.

3. OLED Fabrication by Solution Processing (Spin-Coating)

This protocol outlines the fabrication of an OLED using spin-coating for the organic layers.

  • Prepare solutions of the organic materials (e.g., PEDOT:PSS, this compound) in appropriate solvents (e.g., chlorobenzene, toluene) at the desired concentrations. Filter the solutions through a 0.2 µm PTFE filter.

  • On a cleaned ITO substrate, spin-coat the PEDOT:PSS solution to form the HIL. Anneal the substrate on a hotplate (e.g., at 120°C for 15 minutes) to remove residual solvent.[4]

  • Transfer the substrate into a nitrogen-filled glovebox.

  • Spin-coat the emissive layer solution (e.g., this compound) on top of the HIL. Anneal the substrate to remove the solvent.

  • Transfer the substrate to a vacuum thermal evaporator to deposit the EIL (e.g., LiF) and the metal cathode (e.g., Al) as described in the VTE protocol.

  • Encapsulate the device within the glovebox.

Visualizations

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_post Post-Fabrication Cleaning ITO Substrate Cleaning (Sonication) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone Organic_Dep Organic Layer Deposition UV_Ozone->Organic_Dep Cathode_Dep Cathode Deposition Organic_Dep->Cathode_Dep Encapsulation Encapsulation Cathode_Dep->Encapsulation Testing Device Testing (I-V-L Characteristics) Encapsulation->Testing

Caption: Experimental workflow for OLED fabrication.

Energy_Level_Diagram cluster_device OLED Device Structure cluster_energy Energy Levels (eV) Anode Anode (ITO) HIL HIL HTL HTL EML EML (this compound) ETL ETL Cathode Cathode (Al) LUMO_ETL LUMO LUMO_EML LUMO LUMO_ETL->LUMO_EML HOMO_EML HOMO LUMO_EML->HOMO_EML Recombination (Light Emission) LUMO_HTL LUMO HOMO_ETL HOMO HOMO_HTL HOMO HOMO_HTL->HOMO_EML Anode_WF Anode WF Anode_WF->HOMO_HTL Hole Injection Cathode_WF Cathode WF Cathode_WF->LUMO_ETL Electron Injection

Caption: Simplified OLED energy level diagram.

References

Addressing batch-to-batch variability in 2-Methoxy-3-methylcarbazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methoxy-3-methylcarbazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot issues encountered during the synthesis of this carbazole (B46965) derivative. Our goal is to help you mitigate batch-to-batch variability and achieve consistent, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

While specific literature on the detailed synthesis of this compound is not extensively published, its synthesis can be approached through established methods for carbazole formation. These generally involve the formation of the tricyclic carbazole core followed by or preceded by the introduction of the methoxy (B1213986) and methyl substituents. Common strategies for forming the carbazole ring system include the Graebe-Ullmann reaction, the Borsche-Drechsel cyclization, and the Bucherer carbazole synthesis.[1] More contemporary methods often employ metal-catalyzed C-N bond formation.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in carbazole synthesis can stem from several factors. Incomplete reaction is a primary suspect, which can be addressed by optimizing reaction time and temperature. The stability of reagents is also crucial; ensure that all starting materials and catalysts are pure and handled under appropriate conditions (e.g., inert atmosphere if sensitive to air or moisture). Side reactions, such as the formation of isomers or degradation of the product, can also significantly lower the yield. Purification losses during workup and chromatography are another common issue.

To improve your yield, consider the following:

  • Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal conditions.

  • Reagent Quality: Use freshly purified reagents and solvents.

  • Inert Atmosphere: If using air- or moisture-sensitive reagents, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Stepwise Purification: Analyze crude reaction mixtures to identify byproducts and optimize your purification strategy to minimize losses.

Q3: I am observing significant batch-to-batch variability in the purity of my final product. What should I investigate?

Inconsistent purity often points to variability in starting materials or reaction conditions. It is critical to ensure the quality and consistency of your starting materials from different batches. Minor impurities in reactants can sometimes lead to significant side reactions. Reaction temperature control is also paramount, as small fluctuations can alter the reaction pathway and lead to different impurity profiles. Finally, inconsistent workup and purification procedures can result in varying levels of purity.

Troubleshooting Steps for Purity Variability:

  • Starting Material Analysis: Characterize each new batch of starting materials by techniques like NMR, HPLC, or GC-MS to confirm identity and purity.

  • Precise Temperature Control: Use a reliable heating mantle with a temperature controller and ensure uniform heating of the reaction mixture.

  • Standardized Workup: Develop and strictly adhere to a standard operating procedure (SOP) for your reaction workup and purification.

  • Solvent Quality: Use high-purity, dry solvents, as water and other impurities can lead to side reactions.

Q4: The reaction time for my synthesis is not consistent between batches. Why is this happening and what can I do?

Inconsistent reaction times are often linked to issues with reaction kinetics. The concentration of reactants, catalyst activity, and reaction temperature are key factors. If you are using a solid catalyst, its surface area and activity can vary between batches. The efficiency of mixing can also play a role, especially in heterogeneous reactions.

To achieve consistent reaction times:

  • Catalyst Consistency: If using a solid catalyst, ensure it is from the same batch or has been characterized to have similar activity.

  • Accurate Reagent Measurement: Use precise weighing and volumetric techniques to ensure consistent reactant concentrations.

  • Consistent Mixing: Use a consistent stirring rate and appropriate stir bar or mechanical stirrer for your reaction vessel.

  • Temperature Monitoring: Monitor the internal reaction temperature to ensure it is maintained at the desired setpoint.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues, their causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction time or temperature.
Reagent degradationUse fresh, high-purity reagents. Store sensitive reagents under appropriate conditions.
Catalyst deactivationUse a fresh batch of catalyst. Ensure the reaction is free of catalyst poisons.
Suboptimal stoichiometryOptimize the molar ratios of reactants and catalysts.
Impurity Formation Side reactions due to temperatureMaintain strict temperature control. Consider running the reaction at a lower temperature for a longer duration.
Presence of oxygen or moistureRun the reaction under an inert atmosphere (N2 or Ar). Use dry solvents and reagents.
Isomer formationOptimize reaction conditions to favor the formation of the desired regioisomer. This may involve changing the solvent, catalyst, or temperature.
Impure starting materialsPurify starting materials before use.
Inconsistent Reaction Profile Inconsistent mixingEnsure efficient and consistent stirring throughout the reaction.
Temperature fluctuationsUse a calibrated and reliable temperature control system.
Variable catalyst activityUse a catalyst from a single batch or pre-screen new batches for activity.
Product Isolation Difficulties Product precipitation issuesOptimize the solvent system for crystallization. Consider using an anti-solvent.
Emulsion formation during extractionAdd brine to the aqueous layer. Filter the mixture through celite.
Poor separation on chromatographyExperiment with different solvent systems (eluents) and stationary phases (e.g., silica (B1680970) gel with different pore sizes).

Experimental Protocols

Hypothetical Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol is a general guideline and will require optimization for specific substrates and reaction scales.

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine the appropriately substituted 2-aminobiphenyl (B1664054) precursor, a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., SPhos), and a base (e.g., K2CO3).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene (B28343) or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by NMR, mass spectrometry, and melting point to confirm its identity and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine Reactants, Catalyst, and Base solvent Add Dry, Degassed Solvent start->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Yield Variability cluster_purity Purity Variability cluster_time Reaction Time Variability issue Batch-to-Batch Variability Observed yield_check Check Reagent Purity & Stability issue->yield_check Low/Inconsistent Yield purity_check Analyze Starting Materials issue->purity_check Inconsistent Purity time_catalyst Verify Catalyst Activity issue->time_catalyst Inconsistent Reaction Time yield_conditions Optimize Reaction Time & Temperature yield_check->yield_conditions purity_temp Ensure Strict Temperature Control purity_check->purity_temp purity_workup Standardize Workup Procedure purity_temp->purity_workup time_mixing Ensure Consistent Mixing time_catalyst->time_mixing

Caption: A logical diagram for troubleshooting batch-to-batch variability in synthesis.

References

Technical Support Center: Optimization of Extraction Protocols for Phytocarbazoles from Murraya Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the extraction of phytocarbazoles from Murraya species. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and effective extraction processes.

Troubleshooting Guide

This section addresses common issues encountered during the extraction of phytocarbazoles from Murraya species, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low Yield of Phytocarbazole Extract Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for the target carbazole (B46965) alkaloids.Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, methanol (B129727), ethanol) or consider using solvent mixtures. For instance, methanol has been shown to be effective for extracting a broad range of phytochemicals from Murraya koenigii leaves.[1]
Insufficient Extraction Time: The duration of the extraction may not be adequate to fully extract the compounds from the plant matrix.Increase the extraction time incrementally and monitor the yield to determine the optimal duration. For example, in ultrasound-assisted extraction, time is a critical parameter to optimize.[2]
Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, leading to degradation of thermolabile compounds.Optimize the extraction temperature. While higher temperatures can enhance extraction efficiency, they can also lead to the degradation of certain alkaloids.[3] For many alkaloids, a temperature around 60°C is a good starting point.
Inadequate Solid-to-Solvent Ratio: An insufficient volume of solvent may not effectively wet the entire plant material, leading to incomplete extraction.Increase the solid-to-solvent ratio to ensure thorough extraction. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio.
Poor Quality of Plant Material: The concentration of phytocarbazoles can vary depending on the geographical location, season of collection, and storage conditions of the plant material.Use high-quality, properly dried, and powdered plant material. For Murraya koenigii, leaves collected between September and December have been reported to have a higher concentration of carbazole alkaloids.
Co-extraction of Impurities (e.g., chlorophyll, fats) Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds in addition to the target phytocarbazoles.Employ a sequential extraction strategy. Start with a non-polar solvent like hexane or petroleum ether to remove fats and pigments before extracting the alkaloids with a more polar solvent.
Lack of a Defatting Step: Failure to remove lipids prior to the main extraction can lead to a contaminated extract.Include a defatting step using a non-polar solvent (e.g., petroleum ether) in a Soxhlet apparatus before the primary extraction.[4]
Degradation of Phytocarbazoles High Extraction Temperature: Many carbazole alkaloids are sensitive to high temperatures and can degrade during prolonged heating.Utilize lower extraction temperatures or employ non-thermal extraction techniques like ultrasound-assisted extraction (UAE). For heat-sensitive compounds, cold maceration is another option.
Extreme pH Conditions: Strong acidic or basic conditions used during acid-base extraction can lead to the degradation of some alkaloids.If performing an acid-base extraction, use mild acids and bases and minimize the exposure time.
Exposure to Light and Air: Prolonged exposure to light and oxygen can cause oxidative degradation of the extracted compounds.Conduct extraction and subsequent processing steps in a controlled environment with minimal exposure to light and air. Store extracts in dark, airtight containers at low temperatures.
Difficulty in Isolating Specific Phytocarbazoles Complex Mixture of Structurally Similar Alkaloids: Murraya species contain a wide variety of carbazole alkaloids with similar chemical properties, making separation challenging.Employ advanced chromatographic techniques such as column chromatography with a step-wise gradient elution, followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for final purification.
Inappropriate Stationary or Mobile Phase in Chromatography: The selected chromatographic conditions may not be optimal for separating the target compounds.Experiment with different stationary phases (e.g., silica (B1680970) gel, alumina) and a variety of mobile phase systems with varying polarities to achieve better separation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of phytocarbazole extraction from Murraya species.

Q1: Which solvent is best for extracting phytocarbazoles from Murraya species?

A1: The choice of solvent is critical and depends on the specific phytocarbazoles of interest. Generally, solvents of medium to high polarity are effective.

  • Methanol has been reported to provide a high yield of total phytochemicals from Murraya koenigii leaves.[1]

  • Ethanol (B145695) is another effective solvent and is often preferred due to its lower toxicity compared to methanol.

  • Acetone has been used successfully for the extraction of bioactive carbazole alkaloids like mahanimbine, murrayanol, and mahanine.

  • Non-polar solvents like hexane and petroleum ether are primarily used for defatting the plant material before the main extraction but can also extract some non-polar carbazole alkaloids.[5] A sequential extraction with solvents of increasing polarity can be an effective strategy to isolate different classes of compounds.

Q2: What is the optimal temperature for phytocarbazole extraction?

A2: The optimal temperature represents a balance between extraction efficiency and the thermal stability of the target compounds.

  • Increasing the temperature generally improves solvent viscosity and diffusion, leading to higher extraction yields.

  • However, temperatures above 60-80°C can lead to the degradation of some thermolabile phytocarbazoles.[3]

  • For methods like Soxhlet extraction, the temperature is determined by the boiling point of the solvent. For other methods like maceration or ultrasound-assisted extraction, temperature can be controlled and should be optimized for each specific protocol.

Q3: How long should the extraction process be?

A3: The optimal extraction time depends on the extraction method, solvent, temperature, and particle size of the plant material.

  • Maceration: Typically requires longer durations, from several hours to several days, with intermittent shaking.

  • Soxhlet Extraction: Usually runs for several hours (e.g., 6-8 hours) to ensure complete extraction.

  • Ultrasound-Assisted Extraction (UAE): Is a much faster method, often requiring only 20-30 minutes.[2] It is recommended to perform a time-course study to determine the point at which the yield of phytocarbazoles plat.

Q4: What is the ideal solid-to-solvent ratio?

A4: A higher solid-to-solvent ratio generally leads to a better extraction yield as it ensures that the entire plant material is adequately exposed to the solvent. A common starting range is 1:10 to 1:20 (g of plant material to mL of solvent). The optimal ratio should be determined experimentally by testing different ratios and analyzing the resulting yields.

Q5: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over traditional methods?

A5: Modern extraction techniques offer several advantages over traditional methods like maceration and Soxhlet extraction:

  • Reduced Extraction Time: UAE and MAE can significantly shorten the extraction time from hours to minutes.

  • Lower Solvent Consumption: These methods are often more efficient, requiring less solvent.

  • Increased Yield: The use of ultrasound or microwaves can enhance the disruption of plant cell walls, leading to a higher recovery of bioactive compounds.

  • Lower Operating Temperatures (for UAE): UAE can be performed at lower temperatures, which is beneficial for extracting thermolabile compounds.

Data Presentation: Comparison of Extraction Protocols

The following tables summarize quantitative data on the extraction of phytocarbazoles from Murraya species, comparing different solvents and methods.

Table 1: Comparison of Crude Extract Yield from Murraya koenigii Leaves using Different Solvents.

SolventExtraction MethodYield (%)Reference
MethanolMaceration5.70[1]
WaterMaceration4.08[1]
EthanolMaceration3.58[1]
ChloroformMaceration1.27[1]
Ethanol:WaterSoxhlet22.8[3]
HexaneMaceration (Room Temp)4.8[3]

Table 2: Quantitative Analysis of Specific Carbazole Alkaloids in Murraya koenigii Leaves.

Carbazole AlkaloidConcentration Range (mg/g of dry weight)Analytical MethodReference
Koenine-I0.097 - 1.222UPLC/MS/MS[6]
Murrayamine A0.092 - 5.014UPLC/MS/MS[6]
Koenigine0.034 - 0.661UPLC/MS/MS[6]
Koenimbidine0.010 - 1.673UPLC/MS/MS[6]
Koenimbine0.013 - 7.336UPLC/MS/MS[6]
O-methylmurrayamine A0.010 - 0.310UPLC/MS/MS[6]
Girinimbine0.010 - 0.114UPLC/MS/MS[6]
Mahanine0.049 - 5.288UPLC/MS/MS[6]
8,8''-biskoenigine0.031 - 1.731UPLC/MS/MS[6]
Isomahanimbine0.491 - 3.791UPLC/MS/MS[6]
Mahanimbine0.492 - 5.399UPLC/MS/MS[6]
Mahanimbine7.22 - 5.62 (mg/kg)HPLC-MS/MS[7]
Koenimbine1.26 - 1.62 (mg/kg)HPLC-MS/MS[7]
Koenigicine0.44 - 1.77 (mg/kg)HPLC-MS/MS[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the extraction of phytocarbazoles from Murraya species.

Protocol 1: General Maceration for Phytochemical Screening
  • Plant Material Preparation: Air-dry the leaves of Murraya koenigii in the shade. Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered plant material.

    • Place the powder in a large conical flask and add 1 L of methanol (or another solvent of choice).

    • Seal the flask and keep it at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Drying: Dry the concentrated extract in a desiccator to obtain the crude extract.

Protocol 2: Soxhlet Extraction for Higher Yield
  • Plant Material Preparation: Prepare the dried and powdered plant material as described in Protocol 1.

  • Defatting (Optional but Recommended):

    • Place the powdered material in a thimble and extract with petroleum ether in a Soxhlet apparatus for 6-8 hours to remove lipids and other non-polar compounds.

    • Air-dry the defatted plant material.

  • Extraction:

    • Place the defatted powder in a clean thimble and insert it into the Soxhlet extractor.

    • Fill the round-bottom flask with ethanol (or another appropriate solvent).

    • Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours.

  • Concentration: After the extraction is complete, cool the apparatus and collect the extract. Concentrate the solvent using a rotary evaporator to obtain the crude extract.

Protocol 3: Ultrasound-Assisted Extraction (UAE) for Rapid Extraction
  • Plant Material and Solvent:

    • Weigh 1 g of the powdered Murraya koenigii leaves.

    • Place the powder in a beaker and add 20 mL of 60% methanol.

  • Ultrasonication:

    • Place the beaker in an ultrasonic bath.

    • Set the temperature to 60°C and the ultrasonic power to 120 W.

    • Sonicate the mixture for 20 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Mandatory Visualization: Signaling Pathways and Workflows

This section provides diagrams created using Graphviz (DOT language) to visualize key experimental workflows and the anticancer signaling pathways affected by phytocarbazoles from Murraya species.

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification and Isolation p1 Fresh Murraya Leaves p2 Air Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Maceration p3->e1 Select Method e2 Soxhlet Extraction p3->e2 Select Method e3 Ultrasound-Assisted Extraction p3->e3 Select Method pr1 Filtration e1->pr1 e2->pr1 e3->pr1 pr2 Concentration (Rotary Evaporator) pr1->pr2 pr3 Crude Extract pr2->pr3 pu1 Column Chromatography pr3->pu1 pu2 Fraction Collection pu1->pu2 pu3 TLC/HPLC Analysis pu2->pu3 pu4 Isolated Phytocarbazoles pu3->pu4 mahanine_pi3k_akt_mtor_pathway Mahanine Mahanine PI3K PI3K Mahanine->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis Inhibits carbazole_apoptosis_pathway Carbazole Carbazole Alkaloids (e.g., Mahanine, Girinimbine) Mitochondria Mitochondria Carbazole->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Resolving peak tailing in the chromatography of 2-Methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2-Methoxy-3-methylcarbazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and resolution of your analysis.[1][2] It is often characterized by an asymmetrical peak with a trailing edge that extends further than its leading edge.[1] This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Issue: Asymmetrical peaks observed for this compound.

Potential Cause 1: Secondary Interactions with Residual Silanol (B1196071) Groups

The nitrogen atom in the carbazole (B46965) ring of this compound can act as a basic site, leading to strong interactions with acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][3][4][5] This is a primary cause of peak tailing for basic compounds.[1][3][4]

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby minimizing secondary interactions.[1][3][4][6] Operating at a pH below 3 is often effective.[3][4][6][7]

  • Use a Highly Deactivated or End-Capped Column: Modern columns, often referred to as "end-capped" or "base-deactivated," have fewer accessible silanol groups, which significantly improves the peak shape for basic analytes.[1][4][5][6]

  • Add a Competing Base to the Mobile Phase: Introducing a small concentration of a competing base, such as triethylamine (B128534) (TEA), can mask the active silanol sites and improve peak symmetry.[3][7][8]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phases: Prepare your standard mobile phase (e.g., acetonitrile/water) and create several variations with decreasing pH. Use an appropriate buffer or acid (e.g., formic acid, phosphoric acid) to adjust the pH to values such as 4.0, 3.5, 3.0, and 2.5.[3][8][9]

  • Equilibrate the Column: For each mobile phase, flush the column for at least 10-15 column volumes to ensure it is fully equilibrated.

  • Inject Standard: Inject a standard solution of this compound.

  • Analyze Peak Shape: Compare the peak asymmetry factor for each run.

Expected Outcome: A significant improvement in peak symmetry (asymmetry factor closer to 1) should be observed as the mobile phase pH is lowered.

Mobile Phase pHAsymmetry Factor (As)
7.02.1
4.01.6
3.01.2
2.51.0

Potential Cause 2: Column Overload

Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][10][11][12]

Solutions:

  • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[11]

  • Dilute the Sample: Reduce the concentration of this compound in your sample.[1][11]

Potential Cause 3: Column Bed Deformation or Contamination

A void at the column inlet, channeling in the packing bed, or a blocked frit can all lead to poor peak shape.[1][12][13][14]

Solutions:

  • Use a Guard Column: A guard column protects the analytical column from contaminants and particulates.[1][13]

  • Filter Samples: Ensure all samples and mobile phases are filtered to remove particulate matter.

  • Column Washing: If contamination is suspected, wash the column with a strong solvent.[1][14] If a void is suspected, reversing and washing the column may help.[1]

Troubleshooting Workflow

start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes instrument_issue Suspect Instrument/Column Issue check_all_peaks->instrument_issue Yes no_analyte No chemical_issue Suspect Chemical Interaction check_all_peaks->chemical_issue No check_frit Check for blocked frit/void instrument_issue->check_frit backflush Backflush or replace column check_frit->backflush Yes check_overload Is the sample concentrated? chemical_issue->check_overload dilute Dilute sample or reduce injection volume check_overload->dilute Yes silanol_interaction Suspect Silanol Interaction check_overload->silanol_interaction No modify_mobile_phase Modify Mobile Phase silanol_interaction->modify_mobile_phase change_column Change Column silanol_interaction->change_column start Starting Point: Peak Tailing with Basic Compound modify_existing Modify Existing Method start->modify_existing new_column Select New Column start->new_column adjust_ph Lower Mobile Phase pH modify_existing->adjust_ph add_additive Add Mobile Phase Additive (e.g., TEA) modify_existing->add_additive end_capped Use End-Capped C18/C8 Column new_column->end_capped type_b Use Type B Silica Column new_column->type_b alternative_phase Use Alternative Stationary Phase (Polymer, Zirconia, Hybrid) new_column->alternative_phase

References

Validation & Comparative

Confirming the Structure of Carbazole Derivatives: A Comparative Guide to 2D NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of two powerful techniques for the structural elucidation of carbazole (B46965) derivatives: 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Diffraction. While the focus is on the methodology for confirming the structure of 2-Methoxy-3-methylcarbazole, due to the limited availability of its complete public 2D NMR dataset, we will utilize the well-characterized parent compound, carbazole, to illustrate the principles and data interpretation of 2D NMR.

At a Glance: 2D NMR vs. X-ray Crystallography

Feature2D NMR SpectroscopySingle-Crystal X-ray Diffraction
Principle Measures nuclear spin correlations through chemical bonds to establish connectivity.Scatters X-rays off a crystalline lattice to determine atomic positions.
Sample Phase Solution (in a suitable deuterated solvent)Solid (requires a high-quality single crystal)
Information Provides detailed connectivity of atoms (C-H, H-H, long-range C-H).Yields precise atomic coordinates, bond lengths, and bond angles.
Ambiguity Can sometimes be ambiguous for complex stereochemistry without additional experiments (e.g., NOESY).Provides an unambiguous 3D structure of the molecule as it exists in the crystal.
Throughput Relatively high-throughput, data acquisition can range from minutes to hours.Can be lower throughput due to the challenges of growing suitable crystals.

Structural Elucidation of Carbazole using 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is a suite of experiments that provides correlations between different nuclei in a molecule, allowing for the piecing together of its chemical structure. The primary experiments used for the structural confirmation of small organic molecules like carbazole are COSY, HSQC, and HMBC.

Experimental Data for Carbazole

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for carbazole.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Carbazole

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1, 87.50111.0
2, 77.20120.5
3, 67.40118.8
4, 58.10125.8
4a, 4b-123.5
8a, 9a-139.8
NH10.9 (broad)-

Table 2: Key 2D NMR Correlations for Carbazole

ExperimentCorrelation TypeKey Observed Correlations
COSY ¹H-¹H (through 2-3 bonds)H-1 ↔ H-2; H-2 ↔ H-3; H-3 ↔ H-4
HSQC ¹H-¹³C (one bond)H-1 ↔ C-1; H-2 ↔ C-2; H-3 ↔ C-3; H-4 ↔ C-4
HMBC ¹H-¹³C (long-range, 2-3 bonds)H-1 → C-3, C-4a, C-8a; H-4 → C-2, C-5, C-9a; H-5 → C-4, C-4b, C-8a
Experimental Protocols for 2D NMR

Sample Preparation: A sample of the carbazole derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL in a standard 5 mm NMR tube.

Instrumentation: Data are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. A standard gradient-selected COSY (gCOSY) pulse sequence is used. Key parameters include a spectral width covering all proton signals, a sufficient number of increments in the indirect dimension (t₁), and an appropriate number of scans per increment to achieve a good signal-to-noise ratio.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). A standard gradient-selected HSQC pulse sequence is employed. The spectral widths in both the proton and carbon dimensions are set to encompass all relevant signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons. A standard gradient-selected HMBC pulse sequence is used, with the long-range coupling constant (ⁿJCH) optimized for a typical range of 4-8 Hz.

Alternative Method: Single-Crystal X-ray Diffraction

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the carbazole derivative are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (often to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of structure determination using 2D NMR.

experimental_workflow Experimental Workflow for 2D NMR Structure Confirmation cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Structure Confirmation dissolve Dissolve Carbazole Derivative in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer cosy Acquire COSY Spectrum transfer->cosy hsqc Acquire HSQC Spectrum transfer->hsqc hmbc Acquire HMBC Spectrum transfer->hmbc process Process 2D NMR Data cosy->process hsqc->process hmbc->process assign Assign Correlations process->assign confirm Confirm Molecular Structure assign->confirm

Experimental Workflow for 2D NMR

logical_relationship Logical Flow of 2D NMR Data Interpretation cosy COSY (¹H-¹H Correlations) hsqc HSQC (¹H-¹³C One-Bond Correlations) cosy->hsqc Identifies proton spin systems structure Confirmed Structure of Carbazole hmbc HMBC (¹H-¹³C Long-Range Correlations) hsqc->hmbc Assigns protons to their directly attached carbons hmbc->structure Connects spin systems and identifies quaternary carbons

2D NMR Data Interpretation Logic

A Comparative Analysis of the Anticancer Activities of Mahanine and 3-Methoxy-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the experimental data on the cytotoxic and apoptotic effects of two carbazole (B46965) alkaloids.

This guide provides a detailed comparison of the anticancer activities of two carbazole alkaloids: mahanine (B1683992) and 3-Methoxy-carbazole (MHC). Due to the limited availability of published research on the specific anticancer properties of 2-Methoxy-3-methylcarbazole, this guide will focus on the more extensively studied 3-Methoxy-carbazole as a structural analog for comparative analysis against the well-documented anticancer agent, mahanine. This comparison is intended for researchers, scientists, and professionals in drug development to evaluate the therapeutic potential of these compounds.

Data Presentation: Quantitative Comparison of Anticancer Activity

The following table summarizes the key quantitative data on the cytotoxic effects of mahanine and 3-Methoxy-carbazole across various cancer cell lines.

CompoundCancer Cell LineAssayIC50 / EffectReference
Mahanine U937 (Human Leukemia)Trypan Blue Exclusion~7-9 µM (after 24h)[1]
A549 (Drug-Sensitive Lung Cancer)Not Specified12.5 µM[2]
A549-TR (Taxol-Resistant Lung Cancer)Not Specified12.5 µM[2]
H1299 (Metastatic Lung Cancer)Not Specified10 µM[2]
HS 683 (Glioma)Not Specified7.5 µM[3]
LNCaP (Androgen-Responsive Prostate Cancer)Cell Proliferation AssayGrowth Inhibition (Dose-dependent)[4]
PC3 (Androgen-Independent Prostate Cancer)Cell Proliferation AssayGrowth Inhibition (Dose-dependent)[4]
HL-60 (Promyelocytic Leukemia)MTT Assay12.1 µg/mL[5]
HeLa (Cervical Cancer)MTT Assay12.8 µg/mL[5]
3-Methoxy-carbazole (MHC) MCF-7 (Breast Cancer)MTT AssaySignificant growth impediment at 20 µM, 40 µM, and 80 µM[6][7]
MCF-7 (Breast Cancer)BrdU Assay89.33% reduction in proliferation at 20 µM[6]

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the anticancer activities of mahanine and 3-Methoxy-carbazole.

Mahanine
  • Cell Lines and Culture: Human leukemia (U937), lung cancer (A549, A549-TR, H1299), glioma (HS 683), prostate cancer (LNCaP, PC3), and cervical cancer (HeLa) cells were used.[1][2][3][4][5] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cytotoxicity and Proliferation Assays:

    • Trypan Blue Exclusion Assay: U937 cells were incubated with varying concentrations of mahanine for up to 24 hours. Cell viability was determined by counting the cells that excluded the trypan blue dye.[1]

    • MTT Assay: HL-60 and HeLa cells were treated with mahanine to assess cell viability.[5]

    • Colony Formation Assay: The ability of lung cancer cells to form colonies after mahanine treatment was assessed.[2]

    • Wound Healing Assay: The effect of mahanine on the migration of lung cancer cells was evaluated.[2]

  • Apoptosis Assays:

    • Morphological Analysis: Changes in cell morphology indicative of apoptosis were observed using microscopy after staining with Hoechst 33258.[1]

    • DNA Analysis: DNA fragmentation, a hallmark of apoptosis, was analyzed.[1]

    • Caspase Activity: Activation of caspases, particularly caspase-3 and caspase-9, was measured.[1][4]

    • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol was detected.[1][3]

    • Mitochondrial Membrane Potential: Loss of mitochondrial membrane potential was assessed.[1]

  • Western Blotting: The expression levels of proteins involved in signaling pathways such as Bax, cytochrome c, cleaved caspases, PARP, p-PI3K, p-AKT, and p-mTOR were determined.[3][4]

3-Methoxy-carbazole (MHC)
  • Cell Line and Culture: Human breast cancer cells (MCF-7) were used.[6][7] The cells were cultured in Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum and antibiotics.[6]

  • Cytotoxicity and Proliferation Assays:

    • MTT Assay: MCF-7 cells were treated with MHC at concentrations of 20, 40, and 80 µM for 24 hours to determine its effect on cell viability.[6]

    • BrdU Assay: The anti-proliferative effects of MHC on MCF-7 cells were investigated by measuring the incorporation of BrdU at concentrations of 20, 40, and 80 µM.[6]

  • Apoptosis and Cell Signaling Assays:

    • Caspase-3 Activity Assay: The activity of caspase-3 was measured in MCF-7 cells treated with MHC (20, 40, and 80 µM) for 24 hours using a colorimetric assay kit.[6]

    • ROS Generation: The production of reactive oxygen species (ROS) was measured in MHC-treated MCF-7 cells.[6][7]

    • NF-κB Gene Expression: The effect of MHC treatment on the gene expression of NF-κB in MCF-7 cells was analyzed.[6][7]

Signaling Pathways and Mechanisms of Action

Mahanine: A Multi-Targeted Approach to Cancer Cell Death

Mahanine induces apoptosis through a mitochondrial-dependent pathway.[1] It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This, in turn, activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[1][4]

Furthermore, mahanine has been shown to inhibit several key oncogenic signaling pathways. In glioma cells, it suppresses the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[3] In lung cancer models, mahanine impedes oncogenic markers such as KRAS, MET, AKT, mTOR, and cMYC.[2] This broad-spectrum inhibition highlights its potential to overcome drug resistance.[2] In prostate cancer cells, mahanine deactivates the Akt signaling pathway and downregulates the anti-apoptotic protein Bcl-xL.[4]

Mahanine_Signaling_Pathway cluster_cell Cancer Cell Mahanine Mahanine Mitochondria Mitochondria Mahanine->Mitochondria disrupts membrane potential PI3K PI3K Mahanine->PI3K inhibits KRAS KRAS Mahanine->KRAS inhibits MET MET Mahanine->MET inhibits cMYC cMYC Mahanine->cMYC inhibits Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Oncogenesis Oncogenesis KRAS->Oncogenesis MET->Oncogenesis cMYC->Oncogenesis

Caption: Signaling pathways affected by Mahanine in cancer cells.

3-Methoxy-carbazole: Targeting the NF-κB Pathway in Breast Cancer

The anticancer activity of 3-Methoxy-carbazole (MHC) in breast cancer cells has been linked to the suppression of the NF-κB signaling pathway.[6][7] NF-κB is a transcription factor that plays a critical role in inflammation, immunity, cell proliferation, and survival. Its inhibition can lead to apoptosis. MHC treatment has been shown to reduce the gene expression of NF-κB in MCF-7 cells.[6][7]

The apoptotic effects of MHC are also mediated by the generation of reactive oxygen species (ROS) and the activation of caspase-3.[6][7] Increased ROS levels can induce cellular damage and trigger apoptosis, while caspase-3 is a key executioner caspase in the apoptotic cascade.

MHC_Signaling_Pathway cluster_cell Breast Cancer Cell MHC 3-Methoxy-carbazole (MHC) ROS ROS Generation MHC->ROS induces NFkB NF-κB MHC->NFkB inhibits gene expression Caspase3 Caspase-3 MHC->Caspase3 activates Apoptosis Apoptosis ROS->Apoptosis promotes Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival promotes Caspase3->Apoptosis induces

Caption: Signaling pathways affected by 3-Methoxy-carbazole (MHC).

Experimental Workflow Overview

The general workflow for evaluating the in vitro anticancer activity of these compounds is illustrated below.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines Compound_Treatment Treatment with Mahanine or MHC Cancer_Cells->Compound_Treatment Cytotoxicity Cytotoxicity/Proliferation (MTT, Trypan Blue, BrdU) Compound_Treatment->Cytotoxicity Apoptosis Apoptosis Assays (FACS, Caspase Activity, DNA Laddering) Compound_Treatment->Apoptosis Signaling Signaling Pathway Analysis (Western Blot, ELISA) Compound_Treatment->Signaling IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Elucidation Apoptosis->Mechanism Signaling->Mechanism

Caption: General workflow for in vitro anticancer drug screening.

Conclusion

Both mahanine and 3-Methoxy-carbazole demonstrate promising anticancer properties through the induction of apoptosis in cancer cells. Mahanine exhibits a broad spectrum of activity against various cancer types by targeting multiple critical signaling pathways, including the mitochondrial apoptotic pathway and key oncogenic drivers. This multi-targeted approach suggests its potential for overcoming drug resistance.

3-Methoxy-carbazole, while less extensively studied, shows significant cytotoxic and pro-apoptotic effects in breast cancer cells, primarily through the inhibition of the NF-κB pathway and induction of oxidative stress.

Further research, particularly in vivo studies, is warranted to fully elucidate the therapeutic potential of both compounds. For 3-Methoxy-carbazole, investigation into its effects on a wider range of cancer cell lines and a more in-depth analysis of its molecular targets would be beneficial for a more comprehensive comparison with mahanine. The structural similarities between these carbazole alkaloids suggest a promising area for the development of novel anticancer agents.

References

A Comparative Guide to the In Vivo Anti-Inflammatory Properties of Carbazole Derivatives and Standard NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct in vivo validation of the anti-inflammatory properties of 2-Methoxy-3-methylcarbazole is not extensively documented in publicly available literature, the broader class of carbazole (B46965) derivatives has demonstrated significant anti-inflammatory potential.[1][2][3][4] This guide provides a comparative analysis of a well-studied carbazole derivative, Carprofen (B1668582), against the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented herein is compiled from various in vivo studies to offer a benchmark for evaluating novel carbazole compounds like this compound.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard and widely used assay for evaluating the acute anti-inflammatory activity of compounds.[5][6][7] The tables below summarize the inhibitory effects of Carprofen and Indomethacin on paw edema in rats.

Table 1: Inhibition of Carrageenan-Induced Paw Edema by Carprofen and Indomethacin

CompoundDose (mg/kg)Route of AdministrationTime Post-CarrageenanPaw Edema Inhibition (%)Reference
Carprofen4Intravenous--[8]
Indomethacin5Intraperitoneal1-5 hoursSignificant inhibition[9]
Indomethacin10-2 hours54[10]
Indomethacin10-3 hours54[10]
Indomethacin10-4 hours54[10]
Indomethacin10-5 hours33[10]

Table 2: Comparative Potency of Carprofen and Indomethacin

CompoundParameterPotency ComparisonReference
CarprofenAnti-inflammatory & AnalgesicRoughly one-fourth as potent as Indomethacin[11]
CarprofenAnti-inflammatorySimilar to Indomethacin[12]
Effects on Inflammatory Cytokines and Mediators

The anti-inflammatory action of NSAIDs is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins. Furthermore, their effects on pro-inflammatory cytokines such as TNF-α and IL-6 are crucial indicators of their anti-inflammatory efficacy.

Table 3: Impact on Pro-Inflammatory Cytokines and Myeloperoxidase (MPO)

CompoundModelEffect on TNF-αEffect on IL-6Effect on MPOReference
CarprofenTraumatic Brain Injury (mice)Lowered levelsLowered levels (p=0.02)-[13]
CarprofenEquine Chondrocytes & Synoviocytes (in vitro)No effectAttenuated LPS-induced increase-[14]
IndomethacinCFA-induced Arthritis (rats)Inhibited serum levels by 83 ± 8%Inhibited serum levels by 84 ± 11%-[15]
IndomethacinEndotoxin-treated micePotentiated production (+500%)Potentiated production (+80%)-[16][17]
IndomethacinIndomethacin-induced small intestine injury (rats)Significantly increased expressionSignificantly increased expression-[18]

Note: The data on cytokine modulation by Indomethacin appears contradictory across different models, highlighting the complexity of its immunomodulatory effects.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely accepted model is used to assess acute inflammation.

  • Animal Model : Adult male rats are typically used.[19]

  • Induction of Edema : A subplantar injection of 100 μl of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[9]

  • Drug Administration : Test compounds (e.g., Carprofen, Indomethacin) or vehicle are administered, typically intraperitoneally or orally, 30 to 60 minutes before the carrageenan injection.[9]

  • Measurement of Paw Volume : The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9][10]

  • Calculation of Edema Inhibition : The degree of edema is calculated by the difference in paw volume before and after carrageenan injection. The percentage of inhibition by the drug is calculated relative to the vehicle-treated control group.[9]

G cluster_0 Pre-treatment cluster_1 Induction & Measurement Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Drug Administration Drug Administration Baseline Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Induce Inflammation Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis

Experimental Workflow for Carrageenan-Induced Paw Edema.
Measurement of Inflammatory Cytokines (TNF-α and IL-6)

  • Sample Collection : Blood (for serum) or inflamed tissue is collected from the animals at a specified time point after the induction of inflammation.[9]

  • Sample Preparation : Serum is separated from blood by centrifugation. Tissues are homogenized in appropriate buffers.

  • ELISA (Enzyme-Linked Immunosorbent Assay) : Commercially available ELISA kits are used to quantify the levels of TNF-α and IL-6 in the serum or tissue homogenates, following the manufacturer's instructions.[9]

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme found in neutrophils, and its activity in tissues is an indicator of neutrophil infiltration, a key event in inflammation.

  • Tissue Homogenization : Inflamed tissue (e.g., paw tissue) is homogenized in a suitable buffer.[20]

  • Assay Procedure : Various methods are available. A common method involves the use of a substrate like 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (ADHP), which is oxidized by MPO in the presence of hydrogen peroxide, producing a fluorescent product.[21][22]

  • Quantification : The rate of the reaction is measured using a fluorometer, and MPO activity is calculated based on the change in fluorescence over time.[21]

Signaling Pathways in Inflammation

The inflammatory response is a complex process involving multiple signaling pathways. A simplified overview of a key pathway is presented below.

G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain, Fever, Swelling NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibition

Simplified Arachidonic Acid Pathway and NSAID Action.

This guide provides a foundational comparison for researchers investigating the in vivo anti-inflammatory properties of novel carbazole derivatives. The presented data on Carprofen and Indomethacin can serve as a valuable reference for experimental design and interpretation of results. Further studies are warranted to elucidate the specific in vivo efficacy and mechanisms of action of this compound.

References

2-Methoxy-3-methylcarbazole in OLEDs: A Comparative Guide to Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of organic light-emitting diode (OLED) technology, the development of efficient and stable materials is paramount. Carbazole (B46965) derivatives have emerged as a cornerstone class of materials, widely employed as hosts for phosphorescent emitters, as well as in hole-transporting and electron-blocking layers, owing to their excellent charge-transporting properties and high triplet energies.[1][2] This guide provides a comparative analysis of 2-Methoxy-3-methylcarbazole against other well-established carbazole derivatives for OLED applications, supported by experimental data and detailed protocols for researchers and materials scientists.

Performance Comparison of Carbazole Derivatives

The following table summarizes the key performance metrics of CBP, mCP, and TCTA in various OLED device configurations. These materials are typically used as host materials in the emissive layer or as hole-transporting/electron-blocking layers.

MaterialRole in OLEDHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Triplet Energy (ET) (eV)Maximum External Quantum Efficiency (EQE) (%)Maximum Luminance (cd/m²)Turn-On Voltage (V)
This compound (Expected) Host/HTLEstimated ~5.7 - 5.9Estimated ~2.3 - 2.5Estimated >2.8---
CBP Host6.02.92.615.5 (Red PhOLED)--
mCP Host5.92.42.9123.5 (Blue PhOLED)35,6772.8
TCTA HTL/Host5.832.432.8521.6 (Green PhOLED)207,8392.1

Note: The values for this compound are estimations based on the general effects of methoxy (B1213986) and methyl substitutions on the carbazole core. The performance metrics for CBP, mCP, and TCTA are based on reported device data and can vary depending on the specific device architecture and dopant used.[2][3][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible fabrication and characterization of OLED devices. Below are standard protocols for key experimental procedures.

Synthesis of Carbazole Derivatives

While a specific protocol for this compound is not detailed in the literature for OLED applications, a general synthetic approach for functionalized carbazoles often involves multi-step reactions. For many carbazole derivatives, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, are employed to introduce various substituents onto the carbazole core. The synthesis of this compound would likely start from a commercially available substituted carbazole precursor, followed by methylation and methoxylation steps.

OLED Fabrication by Spin Coating

This protocol describes the fabrication of a solution-processed OLED device.

1. Substrate Cleaning:

  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
  • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the ITO work function and remove organic residues.

2. Hole Injection Layer (HIL) Deposition:

  • A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate. A typical spin-coating speed is 4000 rpm for 60 seconds to achieve a film thickness of 30-40 nm.
  • The substrates are then annealed on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox to remove residual water.

3. Emissive Layer (EML) Deposition:

  • The carbazole derivative (as a host) and the desired phosphorescent dopant are dissolved in a suitable organic solvent (e.g., chlorobenzene (B131634) or toluene).
  • The solution is then spin-coated on top of the HIL. The spin speed and solution concentration are optimized to achieve the desired film thickness (typically 50-80 nm).
  • The film is then thermally annealed to remove the solvent.

4. Electron Transport Layer (ETL) and Cathode Deposition:

  • The substrates are transferred to a high-vacuum thermal evaporator (pressure < 10-6 Torr).
  • An electron transport layer (e.g., 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene, TmPyPB) is deposited at a rate of 1-2 Å/s.
  • This is followed by the deposition of a thin layer of lithium fluoride (B91410) (LiF) (0.5-1 nm) as an electron injection layer.
  • Finally, an aluminum (Al) cathode (100-150 nm) is deposited.

OLED Device Characterization

1. Current-Voltage-Luminance (I-V-L) Characteristics:

  • The fabricated OLED device is connected to a source measure unit (SMU) and a photodetector.
  • The current density and luminance are measured as a function of the applied voltage. From this data, the turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W) can be calculated.

2. External Quantum Efficiency (EQE) Measurement:

  • The EQE is determined by measuring the total number of photons emitted from the device per second and dividing it by the number of electrons injected per second. This measurement is typically performed using an integrating sphere to collect all the emitted light.

3. Electroluminescence (EL) Spectrum:

  • The EL spectrum of the device is measured using a spectrometer at a constant driving voltage or current. This provides information about the color purity and the Commission Internationale de l'Éclairage (CIE) coordinates.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

Molecular Structure of Carbazole Derivatives cluster_2M3MC This compound cluster_CBP CBP cluster_mCP mCP cluster_TCTA TCTA M2M3C C₁₄H₁₃NO CBP C₃₆H₂₄N₂ mCP C₃₀H₂₀N₂ TCTA C₅₄H₃₆N₄

Molecular formulas of the compared carbazole derivatives.

General OLED Device Architecture cluster_device Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) EIL->Cathode ETL Electron Transport Layer ETL->EIL EML Emissive Layer (Host + Dopant) EML->ETL HTL Hole Transport Layer HTL->EML HIL Hole Injection Layer (e.g., PEDOT:PSS) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Substrate (Glass) Substrate->Anode

A typical multilayered structure of an OLED device.

OLED Fabrication and Characterization Workflow cluster_fab Fabrication cluster_char Characterization sub_clean Substrate Cleaning hil_dep HIL Deposition sub_clean->hil_dep eml_dep EML Deposition hil_dep->eml_dep etl_cat_dep ETL & Cathode Deposition eml_dep->etl_cat_dep ivl I-V-L Measurement etl_cat_dep->ivl eqe EQE Measurement ivl->eqe el_spec EL Spectrum Analysis eqe->el_spec

Workflow for OLED fabrication and subsequent characterization.

References

Cross-validation of analytical methods for 2-Methoxy-3-methylcarbazole quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-Methoxy-3-methylcarbazole

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities like this compound is paramount. This guide provides a detailed comparison of two robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The cross-validation of these methods ensures the reliability and consistency of analytical data across different platforms, a critical step in preclinical and clinical development.

Comparative Analysis of Analytical Methods

The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the cost and complexity of the instrumentation. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound, based on typical validation parameters.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Range 10 ng/mL - 1000 ng/mL0.1 ng/mL - 500 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD%)
- Repeatability< 2.0%< 1.5%
- Intermediate Precision< 3.0%< 2.5%
Limit of Detection (LOD) 3 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mL
Selectivity ModerateHigh
Matrix Effect Prone to interferenceMinimized with MRM

Experimental Workflow for Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods.

Cross-Validation Workflow A Sample Preparation B Spiked Plasma Samples (Low, Mid, High QC) A->B C1 Method 1 Analysis (e.g., HPLC-UV) B->C1 C2 Method 2 Analysis (e.g., LC-MS/MS) B->C2 D Data Acquisition C1->D C2->D E Statistical Analysis (Bland-Altman, %Difference) D->E F Acceptance Criteria Met? E->F G Methods are Interchangeable F->G Yes H Investigate Discrepancy F->H No

Caption: Workflow for cross-validation of two analytical methods.

Detailed Experimental Protocols

Below are the detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection: 254 nm.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of internal standard (e.g., another carbazole (B46965) derivative at 1 µg/mL).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the HPLC system.

  • Calibration Standards:

    • Prepare a stock solution of this compound in methanol (B129727) (1 mg/mL).

    • Prepare working standards by serial dilution in blank plasma to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

LC-MS/MS Method
  • Chromatographic Conditions:

    • Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase:

      • A: Water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor → Product Ion Transitions:

      • This compound: m/z 212.1 → 197.1

      • Internal Standard (IS): (To be determined based on the IS used)

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of internal standard solution.

    • Add 150 µL of acetonitrile for protein precipitation.

    • Vortex for 30 seconds.

    • Centrifuge at 13,000 rpm for 5 minutes.

    • Dilute 50 µL of the supernatant with 50 µL of water.

    • Inject into the LC-MS/MS system.

  • Calibration Standards:

    • Prepare a stock solution of this compound in methanol (1 mg/mL).

    • Prepare working standards by serial dilution in blank plasma to achieve concentrations ranging from 0.1 ng/mL to 500 ng/mL.

Signaling Pathway of Method Validation Logic

The following diagram illustrates the logical flow and decision-making process in analytical method validation.

Method Validation Logic Start Define Analytical Method Requirements Develop Method Development & Optimization Start->Develop Validate Method Validation Develop->Validate Linearity Linearity & Range Validate->Linearity Accuracy Accuracy Validate->Accuracy Precision Precision Validate->Precision Selectivity Selectivity Validate->Selectivity LLOQ LLOQ Validate->LLOQ Check All Parameters Meet Criteria? Linearity->Check Accuracy->Check Precision->Check Selectivity->Check LLOQ->Check Validated Method is Validated Check->Validated Yes Revise Revise Method Check->Revise No Revise->Develop

Caption: Logical flow of analytical method validation.

This guide provides a foundational framework for the cross-validation of analytical methods for this compound quantification. The choice between HPLC-UV and LC-MS/MS will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample matrix, and available resources. Cross-validation is a critical exercise to ensure data integrity and consistency throughout the drug development lifecycle.

A Comparative Analysis of the Biological Activities of Natural vs. Synthetic 2-Methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbazole (B46965) alkaloid 2-Methoxy-3-methylcarbazole, a compound found in nature, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of the reported biological activities of this natural product and its synthetic counterparts. While direct, head-to-head experimental comparisons are limited in the current literature, this document synthesizes available data on this compound and structurally related carbazole derivatives to offer a comprehensive resource for researchers.

Carbazole and its derivatives are a significant class of heterocyclic compounds known for a wide array of biological functions, including anti-tumor, anti-bacterial, antioxidant, and anti-inflammatory effects.[1] Natural this compound has been isolated from plant species such as Murraya koenigii, a plant widely used in traditional medicine.[2][3] Synthetic strategies have also been developed to produce this and other carbazole derivatives to explore their structure-activity relationships.[4]

Data Presentation: A Comparative Look at Biological Activities

To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of natural and synthetic carbazole derivatives. It is important to note that the experimental conditions, such as cell lines and bacterial strains, can vary between studies, affecting direct comparability.

Table 1: Cytotoxic Activities of Carbazole Derivatives

CompoundOriginCancer Cell LineIC50 (µM)Reference
MahanineNatural (Murraya koenigii)HL-60 (Leukemia)12.1 (µg/mL)[5]
Murrayamine-JNatural (Murraya koenigii)HL-60 (Leukemia)5.1 (µg/mL)[5]
Murrayafolline-ANatural (Murraya koenigii)HeLa (Cervical Cancer)4.6 (µg/mL)[5]
(Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-oneSyntheticA549 (Lung Cancer)1.99[6]
3-(3′,4′-diethoxyphenyl)-9-methyl-4,5-dihydro-10H-isoxazolo[3,4-a]carbazoleSyntheticHeLa (Cervical Cancer)0.37[6]
9-formyl-3-methylcarbazoleNatural (Murraya koenigii)P388 (Mouse Leukemia)Weak cytotoxicity[7]
2-hydroxy-4-methoxy-substituted N-benzimidazole-derived carboxamideSyntheticMCF-7 (Breast Cancer)1.2 - 5.3[8]

Table 2: Antimicrobial Activities of Carbazole Derivatives

CompoundOriginMicroorganismMIC (µg/mL)Reference
Murrayaquinone ANaturalStaphylococcus aureus50[9]
6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dioneSyntheticStaphylococcus aureus50[9]
MahanineNatural (Murraya koenigii)Staphylococcus aureus25.0–175.0[10]
MahanimbicineNatural (Murraya koenigii)Staphylococcus aureus25.0–175.0[10]
MahanimbineNatural (Murraya koenigii)Staphylococcus aureus25.0–175.0[10]
4-[4-(benzylamino)butoxy]-9H-carbazole derivativesSyntheticStaphylococcus aureus32[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments cited in the literature for evaluating the biological activities of carbazole derivatives.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound (natural or synthetic this compound) in the culture medium. Remove the existing medium from the wells and add 200 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[12]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[6]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[12]

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus) and adjust its turbidity to a 0.5 McFarland standard.[11]

  • Compound Dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[9]

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.[9]

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM medium supplemented with 10% FBS and antibiotics.[13]

  • Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various non-cytotoxic concentrations of the test compound for 30 minutes.[13]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[13]

  • Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.[13]

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.[13]

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol.[14]

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.[14]

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[15]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[15]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100.[14] The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Mandatory Visualizations

The following diagrams illustrate a potential signaling pathway affected by carbazole alkaloids and a typical workflow for assessing cytotoxicity.

Apoptosis_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Carbazole Carbazole Derivative Bcl2 Bcl-2 Carbazole->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic signaling pathway induced by carbazole derivatives.

Cytotoxicity_Workflow Start Start: Cancer Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Compound Dilutions Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Measure Measure Absorbance Assay->Measure Analyze Data Analysis: Calculate IC50 Measure->Analyze End End: Results Analyze->End

Caption: General experimental workflow for cytotoxicity assessment.

References

The Methoxy Group at C2: A Double-Edged Sword in the Bioactivity of Methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a methoxy (B1213986) group at the C2 position of the methylcarbazole scaffold presents a nuanced influence on its biological activity, with effects varying depending on the specific therapeutic target. While direct comparative studies on a single methylcarbazole backbone are limited, analysis of broader research on carbazole (B46965) derivatives suggests that C2-methoxy substitution can either enhance or diminish bioactivity, highlighting its role as a critical determinant in drug design and development.

The carbazole nucleus is a well-established pharmacophore, forming the structural basis of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of various substituents on this scaffold allows for the fine-tuning of a compound's pharmacological profile. Among these, the methoxy group is a common and impactful functional group.

Impact on Anticancer Activity: A Case-by-Case Analysis

Influence on Antimicrobial Properties

The effect of a C2-methoxy group on the antimicrobial activity of methylcarbazole also appears to be context-dependent. Structure-activity relationship (SAR) studies on various carbazole derivatives have shown that the substitution pattern significantly impacts their efficacy against different microbial strains. The electronic and steric properties of the methoxy group at the C2 position can alter the molecule's interaction with microbial targets. Further research is needed to elucidate the precise impact of this substitution on the antibacterial and antifungal spectrum of methylcarbazole.

Signaling Pathways and Mechanisms of Action

The introduction of a methoxy group can modulate the interaction of methylcarbazole derivatives with specific cellular signaling pathways. For example, in the context of anticancer activity, methoxy-substituted carbazoles have been shown to induce apoptosis and inhibit cell proliferation by targeting pathways such as NF-κB. The electron-donating nature of the methoxy group can influence the molecule's ability to interact with key proteins in these pathways.

To illustrate a potential mechanism, consider the following hypothetical signaling pathway:

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Activates DNA DNA TranscriptionFactor->DNA Translocates & Binds GeneExpression Gene Expression (Proliferation, Survival) DNA->GeneExpression Regulates Methylcarbazole C2-Methoxy Methylcarbazole Methylcarbazole->Receptor Binds

Comparing the efficacy of 2-Methoxy-3-methylcarbazole against drug-resistant bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics. Carbazole (B46965) derivatives have emerged as a promising class of compounds with demonstrated activity against a range of bacterial pathogens, including drug-resistant strains. This guide provides a comparative overview of the efficacy of a representative carbazole derivative, 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione, against drug-resistant bacteria, with a focus on methicillin-resistant Staphylococcus aureus (MRSA). The performance of this compound is compared with standard-of-care antibiotics, supported by available experimental data.

Quantitative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the representative carbazole derivative and common antibiotics against key drug-resistant bacterial strains. Lower MIC values indicate higher efficacy.

CompoundBacterial StrainMIC (μg/mL)
6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione Staphylococcus aureus50
Vancomycin (B549263)Staphylococcus aureus (MRSA) ATCC 433001 - 2[1][2][3]
Linezolid (B1675486)Staphylococcus aureus (MRSA) ATCC 433001[4][5]
CiprofloxacinPseudomonas aeruginosa PAO10.0625 - 0.125[6][7][8]

Note: Data for 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione against other resistant strains is not currently available in the reviewed literature. The antibacterial activity of this compound was reported in a study by Mandal et al. (2012)[9]. Other carbazole alkaloids isolated from Murraya koenigii have shown potent inhibition against various antibiotic-resistant bacteria with MIC values ranging from 25.0 to 175.0 μg/mL[10].

Experimental Protocols

The determination of antibacterial efficacy is paramount in the evaluation of new antimicrobial agents. Standardized methodologies are employed to ensure the reproducibility and comparability of results.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., adjusted to 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Serial Dilution of the Test Compound: The carbazole derivative and comparator antibiotics are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow for Antibacterial Susceptibility Testing

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Stock Compound Stock Serial Dilution Serial Dilution Compound Stock->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Workflow for determining Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action

While the precise signaling pathways affected by 2-methoxy-3-methylcarbazole are yet to be fully elucidated, the antibacterial activity of many carbazole derivatives is attributed to their ability to disrupt the bacterial cell membrane. This disruption leads to leakage of intracellular components and ultimately cell death.

Mechanism_of_Action Carbazole Derivative Carbazole Derivative Bacterial Cell Membrane Bacterial Cell Membrane Carbazole Derivative->Bacterial Cell Membrane Interacts with Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Ion Leakage Ion Leakage Membrane Disruption->Ion Leakage Loss of Membrane Potential Loss of Membrane Potential Membrane Disruption->Loss of Membrane Potential Cellular Content Leakage Cellular Content Leakage Membrane Disruption->Cellular Content Leakage Cell Death Cell Death Ion Leakage->Cell Death Loss of Membrane Potential->Cell Death Cellular Content Leakage->Cell Death

Proposed mechanism of action for carbazole derivatives.

Conclusion

The available data suggests that carbazole derivatives, such as 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione, exhibit promising antibacterial activity against Gram-positive bacteria, including S. aureus. While the reported MIC value is higher than that of established antibiotics like vancomycin and linezolid against MRSA, the novel scaffold of carbazoles presents a valuable starting point for further optimization and development of new antibacterial agents. Further research is warranted to explore the full spectrum of activity of this compound and other related derivatives against a broader panel of drug-resistant bacteria, and to elucidate their precise mechanisms of action. This will be crucial in assessing their potential as future therapeutics in the fight against antimicrobial resistance.

References

Quantitative Structure-Activity Relationship (QSAR) Analysis of Carbazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the application of Quantitative Structure-Activity Relationship (QSAR) studies to carbazole (B46965) derivatives reveals critical insights into their therapeutic potential as anticancer and antimicrobial agents. Through the development of robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers have been able to elucidate the key structural features governing the biological activity of these compounds, paving the way for the design of more potent and selective drug candidates.

Carbazole and its derivatives have long been a subject of intense research in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer and antimicrobial properties.[1] QSAR methodologies provide a powerful computational tool to correlate the physicochemical properties of these molecules with their biological activities, thereby enabling the prediction of the therapeutic efficacy of novel, untested compounds.

Comparative Analysis of Anticancer Activity of Carbazole Derivatives

Recent studies have focused on developing 3D-QSAR models to understand the structural requirements for the anticancer activity of carbazole derivatives. These models are essential for identifying the key molecular features that contribute to their cytotoxic effects against various cancer cell lines.

A notable study on a series of 2, 4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives, which share structural similarities with certain carbazole analogues, provides a valuable framework for understanding the QSAR of anticancer agents. The study developed both CoMFA and CoMSIA models with significant predictive capabilities.[2][3][4]

Table 1: Statistical Results of CoMFA and CoMSIA Models for Anticancer DMDP Derivatives [2][3][4]

ParameterCoMFA ModelCoMSIA Model (Steric, Electrostatic, Hydrophobic, H-bond Donor)
q² (Cross-validated correlation coefficient)0.5300.548
r² (Non-cross-validated correlation coefficient)0.9030.909
F value94.349-
Standard Error of Prediction (SEP)0.386-
Number of Components6-
r²_pred (Predictive r²)0.9350.842

The statistical robustness of these models, as indicated by the high q² and r² values, underscores their reliability in predicting the anticancer activity of new compounds.[2][3][4] The CoMFA model revealed that steric and electrostatic fields contribute significantly to the biological activity, with steric interactions accounting for 52.2% and electrostatic interactions for 47.8% of the variance.[2]

Table 2: Experimental and Predicted Anticancer Activity (pIC50) of Selected DMDP Derivatives [2][3][4]

CompoundExperimental pIC50CoMFA Predicted pIC50CoMSIA Predicted pIC50
Training Set
Compound 15.315.355.32
Compound 106.876.856.89
Compound 257.527.557.51
Compound 508.158.128.16
Test Set
Compound 55.965.995.97
Compound 157.117.087.12
Compound 307.827.857.80
Compound 608.528.498.53

The close correlation between the experimental and predicted pIC50 values for both the training and test sets further validates the predictive power of these QSAR models.[2][3][4]

Insights from Antimicrobial QSAR Studies

QSAR studies have also been instrumental in identifying carbazole derivatives with potent antimicrobial activity. By analyzing the relationship between the molecular structures of carbazole compounds and their minimum inhibitory concentrations (MICs) against various bacterial and fungal strains, researchers can design novel antimicrobial agents with enhanced efficacy.

Several studies have reported the synthesis and antimicrobial evaluation of diverse series of carbazole derivatives, providing valuable datasets for QSAR analysis.[5][6] For instance, a study on carbazole hybrids identified compounds with MIC values as low as 1.56 μg/mL against S. aureus and 3.125 μg/mL against C. neoformans.[6] Another investigation into N-alkylated carbazoles revealed a guanidine-containing derivative with excellent antibacterial activity, showing MIC values in the range of 0.78–1.56 μg/mL.[1]

Experimental Protocols for 3D-QSAR Analysis

The development of robust and predictive 3D-QSAR models, such as CoMFA and CoMSIA, involves a systematic workflow. The following is a generalized experimental protocol based on common practices in the field.[3][7]

Molecular Modeling and Alignment
  • Structure Drawing and Optimization: The 3D structures of all carbazole derivatives in the dataset are sketched using molecular modeling software (e.g., SYBYL). Energy minimization is then performed, typically using the Tripos force field with Gasteiger-Hückel charges, to obtain the most stable conformation for each molecule.

  • Alignment: A crucial step in 3D-QSAR is the alignment of all molecules in the dataset. This is often achieved by selecting the most active compound as a template and aligning the remaining structures to it based on a common substructure.

CoMFA Descriptor Calculation
  • Grid Box Generation: A 3D grid box is generated around the aligned molecules.

  • Probe Atom Interaction: A probe atom (e.g., a sp³ carbon atom with a +1 charge) is placed at each grid point, and the steric (Lennard-Jones 6-12 potential) and electrostatic (Coulombic potential) interaction energies between the probe and each molecule are calculated. These energy values serve as the CoMFA descriptors.[7]

CoMSIA Descriptor Calculation

In addition to steric and electrostatic fields, CoMSIA calculates three other descriptors: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This is achieved by placing probes with corresponding properties at the grid points and calculating the similarity indices.[7]

Statistical Analysis and Model Validation
  • Partial Least Squares (PLS) Analysis: PLS analysis is employed to establish a linear correlation between the calculated descriptors (independent variables) and the biological activity (dependent variable, e.g., pIC50).

  • Cross-Validation: The predictive power of the model is assessed using the leave-one-out (LOO) cross-validation method, which yields the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model.[3]

  • Non-Cross-Validation: A final non-cross-validated analysis is performed to calculate the conventional correlation coefficient (r²), F-value, and standard error of prediction.

  • External Validation: The model's ability to predict the activity of compounds not included in the training set is evaluated using an external test set. The predictive r² (r²_pred) is calculated for this purpose.

Signaling Pathways and Logical Relationships

The anticancer activity of many carbazole derivatives is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[8][9]

QSAR_Workflow cluster_Data Data Preparation cluster_Modeling Molecular Modeling cluster_QSAR QSAR Model Development cluster_Application Application A Dataset of Carbazole Derivatives (Structures and Biological Activity) B 3D Structure Generation & Energy Minimization A->B C Molecular Alignment B->C D Descriptor Calculation (CoMFA/CoMSIA) C->D E Partial Least Squares (PLS) Analysis D->E F Model Validation (Internal & External) E->F G Prediction of Activity for New Derivatives F->G H Identification of Key Structural Features F->H

A generalized workflow for a 3D-QSAR study.

One of the critical pathways often targeted by anticancer agents is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell growth and survival.[8] Some carbazole derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[8]

PI3K_Akt_mTOR_Pathway cluster_Upstream Upstream Signaling cluster_Core Core Pathway cluster_Downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Carbazole Carbazole Derivative Carbazole->PI3K inhibits Carbazole->Akt inhibits Carbazole->mTORC1 inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by certain carbazole derivatives.

References

Benchmarking the Performance of 2-Methoxy-Carbazole-Based Fluorescent Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of chemical sensing, the development of highly sensitive and selective fluorescent probes is paramount for researchers, scientists, and drug development professionals. Carbazole (B46965) derivatives have emerged as a promising class of fluorophores due to their excellent photophysical properties, including high quantum yields and chemical stability. This guide provides a comparative benchmark of fluorescent probes based on 2-methoxy-carbazole derivatives, offering insights into their performance relative to other established sensor technologies.

While direct performance data for a sensor specifically based on 2-Methoxy-3-methylcarbazole is not extensively available in current literature, this guide will focus on the photophysical properties of closely related dyes derived from 2-methoxy-9-methyl-9H-carbazole-3-carbaldehyde . These properties are fundamental to their potential application as fluorescent sensors. We will compare these characteristics with those of well-established fluorescent probes for the detection of common analytes such as reactive oxygen species (ROS) and metal ions.

Performance Comparison of Fluorescent Probes

The efficacy of a fluorescent sensor is determined by several key performance indicators. The following table summarizes the photophysical properties of 2-methoxy-carbazole-derived dyes and compares them with other widely used fluorescent probes.

Feature2-Methoxy-Carbazole-Derived DyesAlternative Fluorescent Probes (e.g., for ROS Detection)Alternative Sensor Type (Electrochemical for Formaldehyde)
Analyte Potential for various analytes based on functionalizationReactive Oxygen Species (ROS), Metal IonsFormaldehyde (HCHO)
Sensing Mechanism Intramolecular Charge Transfer (ICT)Oxidation/Reduction, ChelationElectrochemical Reaction
Excitation (nm) ~400-450 nmVaries (e.g., ~495 nm for DCFH-DA)Not Applicable
Emission (nm) ~487-647 nm (solvent dependent)[1]Varies (e.g., ~525 nm for fluorescein)Not Applicable
Limit of Detection (LOD) Not reported for a specific analyteAnalyte dependent (e.g., nM to µM range for ROS)ppb levels[2]
Selectivity Dependent on the specific derivative and functionalizationVaries; some probes react with multiple ROS[3]High for formaldehyde[2]
Response Time Typically fast (nanoseconds for fluorescence lifetime)Minutes to hoursFast
Advantages High photostability, tunable photophysical properties.[4]High sensitivity, commercially available.[5][6]High sensitivity and selectivity, low power consumption.[2]
Limitations Specific analyte sensing requires further functionalization.Susceptible to photobleaching, potential for artifacts.[3]Requires calibration, potential for electrode fouling.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate evaluation and comparison of sensor performance. Below are representative protocols for the synthesis of a carbazole derivative and a general procedure for evaluating its fluorescent sensing capabilities.

Synthesis of 2-Methoxy-9-methyl-9H-carbazole-3-carbaldehyde

The synthesis of the core carbazole aldehyde can be achieved through a Vilsmeier-Haack reaction on the corresponding 2-methoxy-9-methyl-9H-carbazole.[1]

Materials:

  • 2-methoxy-9-methyl-9H-carbazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 2-methoxy-9-methyl-9H-carbazole in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a pre-mixed solution of phosphorus oxychloride and N,N-dimethylformamide (Vilsmeier reagent).

  • Stir the reaction mixture at room temperature for several hours.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-methoxy-9-methyl-9H-carbazole-3-carbaldehyde.

General Protocol for Fluorescent Analyte Sensing

This protocol outlines a general method for testing the efficacy of a new fluorescent probe for a specific analyte.

Materials:

  • Stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Stock solutions of the target analyte and potential interfering species.

  • Buffer solution appropriate for the assay.

  • Fluorometer.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the fluorescent probe in the buffer.

  • Add increasing concentrations of the target analyte to these solutions.

  • Incubate the solutions for a specified period at a controlled temperature.

  • Measure the fluorescence intensity at the optimal excitation and emission wavelengths.

  • To assess selectivity, repeat the experiment with potential interfering species at concentrations typically found in the sample matrix.

  • Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically S/N = 3).

Signaling Pathway and Experimental Workflow

Visualizing the underlying mechanisms and experimental processes is essential for a clear understanding of sensor function and evaluation.

G cluster_0 Signaling Pathway of a Carbazole-Based ICT Sensor Fluorophore Carbazole Donor Acceptor Electron Acceptor Group Analyte Target Analyte Analyte->Fluorophore Binding GroundState Ground State (Low Fluorescence) ExcitedState Excited State (ICT) (High Fluorescence) GroundState->ExcitedState Excitation Light ExcitedState->GroundState Fluorescence Emission

Caption: Simplified signaling pathway of an Intramolecular Charge Transfer (ICT) based carbazole sensor.

G cluster_1 Experimental Workflow for Sensor Evaluation Synthesis Probe Synthesis & Purification Characterization Spectroscopic Characterization (UV-Vis, Fluorescence) Synthesis->Characterization Optimization Assay Optimization (pH, Temp, Time) Characterization->Optimization Titration Analyte Titration (Sensitivity) Optimization->Titration Selectivity Selectivity Study (Interfering Species) Titration->Selectivity Application Real Sample Analysis Selectivity->Application

Caption: A typical experimental workflow for the evaluation of a new fluorescent sensor.

References

In-vitro vs in-vivo efficacy of 2-Methoxy-3-methylcarbazole as an antitumor agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro and in-vivo antitumor efficacy of a methoxy-methylcarbazole analog. Due to the limited availability of public data on 2-Methoxy-3-methylcarbazole, this report focuses on the closely related compound, 3-Methoxy-carbazole (MHC), as a representative molecule. The efficacy of MHC is compared with standard chemotherapeutic agents, providing context for its potential as an antitumor agent. All data is presented with detailed experimental protocols to support further research and development.

In-Vitro Efficacy: 3-Methoxy-carbazole vs. Standard Chemotherapeutics

The in-vitro antitumor activity of 3-Methoxy-carbazole (MHC) was evaluated against human breast cancer cell lines, MCF-7 and MDA-MB-231. The results are compared with the cytotoxic effects of common chemotherapeutic drugs, Doxorubicin and Paclitaxel, on the MCF-7 cell line.

Data Summary

CompoundCell LineEndpointConcentrationResult
3-Methoxy-carbazole (MHC) MCF-7Cytotoxicity (Cell Viability %)20 µM88.40 ± 3.50%
40 µM62.88 ± 2.77%
80 µM34.08 ± 3.73%
MDA-MB-231Cytotoxicity (Cell Viability %)20 µM85.33 ± 4.02%
40 µM68.71 ± 4.46%
80 µM32.19 ± 3.69%
MCF-7Anti-Proliferation (% Reduction)20 µM89.33 ± 4.02%
40 µM58.38 ± 4.12%
80 µM32.19 ± 4.54%
MCF-7Caspase-3 Activity (% Increase)20 µM18.40 ± 2.50%
40 µM43.21 ± 3.99%
80 µM66.42 ± 3.19%
Doxorubicin MCF-7IC50Not specified~6.9 µg/mL[1]
Docetaxel MCF-7Growth Rate120 nMSignificant change (p<0.05)[2]

In-Vivo Efficacy: A Look at a Standard-of-Care Agent

Currently, there is no publicly available in-vivo data for this compound or 3-Methoxy-carbazole. To provide a relevant in-vivo comparison, this section details the efficacy of Tamoxifen, a standard-of-care treatment for estrogen receptor-positive (ER+) breast cancer, in a human breast cancer xenograft model.

Data Summary

CompoundAnimal ModelTumor ModelDosageResult
Tamoxifen Nude MiceMDA-MB-468 Xenograft100 mg/kg (oral, 3x weekly)Significant tumor growth inhibition[3]
Endoxifen (B1662132) (active metabolite of Tamoxifen) Mouse ModelMCF-7 XenograftNot specifiedC stasis (100% Tumor Growth Inhibition) at 53 nM plasma concentration[4]

Mechanism of Action: NF-κB Signaling Pathway Inhibition

In-vitro studies on 3-Methoxy-carbazole (MHC) suggest that its antitumor activity is mediated through the inhibition of the NF-κB signaling pathway, leading to the induction of apoptosis.[5][6]

Caption: Inhibition of the NF-κB signaling pathway by 3-Methoxy-carbazole.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of the presented data.

In-Vitro Cytotoxicity and Proliferation Assays

The following diagram outlines a general workflow for assessing the in-vitro efficacy of an antitumor compound.

In-Vitro Experimental Workflow cluster_assays Efficacy Assessment Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Seeding 2. Cell Seeding in 96-well plates Cell_Culture->Seeding Treatment 3. Treatment with Test Compound (e.g., 3-Methoxy-carbazole) Seeding->Treatment Incubation 4. Incubation (e.g., 24 hours) Treatment->Incubation MTT_Assay Cytotoxicity Assay (MTT) - Measures mitochondrial activity - Determines IC50 Incubation->MTT_Assay BrdU_Assay Proliferation Assay (BrdU) - Measures DNA synthesis Incubation->BrdU_Assay Caspase_Assay Apoptosis Assay (Caspase-3) - Measures enzyme activity Incubation->Caspase_Assay Data_Analysis 5. Data Analysis and Comparison MTT_Assay->Data_Analysis BrdU_Assay->Data_Analysis Caspase_Assay->Data_Analysis

References

Validating Target Engagement of 2-Methoxy-3-methylcarbazole in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Methoxy-3-methylcarbazole and its potential alternatives in cancer therapy, with a focus on validating target engagement. Due to the limited publicly available data on the specific biological activity of this compound, this guide utilizes data from structurally similar carbazole (B46965) derivatives, namely 3-Methoxycarbazole and Mahanine, as predictive models for its potential efficacy and mechanism of action. These analogs suggest that this compound may target key cancer signaling pathways such as NF-κB and mTOR.

Executive Summary

Carbazole alkaloids have emerged as a promising class of compounds with anticancer properties. This guide explores the validation of target engagement for this compound in cancer cells by drawing comparisons with related compounds that have established biological activity. We present a comparative overview of its potential performance against known inhibitors of the NF-κB and mTOR pathways, supported by experimental data from analogous compounds. Detailed experimental protocols for key validation assays and visual representations of signaling pathways and workflows are provided to aid researchers in designing and interpreting their studies.

Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro anticancer activity of carbazole derivatives (as surrogates for this compound) and established inhibitors of the NF-κB and mTOR signaling pathways.

Table 1: Comparison of IC50 Values of Carbazole Derivatives and NF-κB Inhibitors

CompoundTarget PathwayCancer Cell LineIC50 (µM)
3-Methoxycarbazole NF-κBMCF-7 (Breast)Not explicitly defined, but significant growth inhibition observed at 20, 40, and 80 µM[1][2]
MDA-MB-231 (Breast)Significant growth inhibition at 20, 40, and 80 µM[1]
BAY 11-7082 NF-κBHGC27 (Gastric)6.72 (48h)[3]
MKN45 (Gastric)11.22 (48h)[3]
Tumor cells (general)10 (for IκBα phosphorylation)[4][5]

Table 2: Comparison of IC50 Values of Carbazole Derivatives and mTOR Inhibitors

CompoundTarget PathwayCancer Cell LineIC50 (µM)
Mahanine mTORA549 (Lung)7.5 - 12.5[4][5]
H1299 (Lung)5 - 10[4][5]
HS 683 (Glioma)7.5[6]
Rapamycin mTORY79 (Retinoblastoma)0.136[7]
PC3 (Prostate)Sensitive at 50 ng/ml[8]
C32 (Melanoma)Sensitive at 50 ng/ml[8]

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams are provided.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NF_kB->Nucleus Translocates Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes 2_Methoxy_3_methylcarbazole This compound (Hypothesized) 2_Methoxy_3_methylcarbazole->IKK_Complex Inhibits (Potential) Stimuli Stimuli

NF-κB Signaling Pathway Inhibition.

mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis 2_Methoxy_3_methylcarbazole This compound (Hypothesized) 2_Methoxy_3_methylcarbazole->mTORC1 Inhibits (Potential)

mTOR Signaling Pathway Inhibition.

Target_Engagement_Workflow Compound_Treatment 2. Treat with This compound CETSA 3a. Cellular Thermal Shift Assay (CETSA) Compound_Treatment->CETSA Western_Blot_Pathway 3b. Western Blot for Signaling Pathway Analysis Compound_Treatment->Western_Blot_Pathway Kinase_Assay 3c. In vitro Kinase Assay Compound_Treatment->Kinase_Assay Target_Engagement 4a. Confirmation of Direct Target Binding CETSA->Target_Engagement Pathway_Modulation 4b. Assessment of Downstream Pathway Inhibition Western_Blot_Pathway->Pathway_Modulation Enzymatic_Inhibition 4c. Quantification of Direct Enzyme Inhibition Kinase_Assay->Enzymatic_Inhibition

Experimental Workflow for Target Validation.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to validate the target engagement and downstream effects of this compound.

Cellular Thermal Shift Assay (CETSA)

This biophysical assay is used to verify the direct binding of a compound to its target protein within a cellular environment. The principle relies on the ligand-induced thermal stabilization of the target protein.

Materials:

  • Cancer cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cancer cells to 70-80% confluency. Treat cells with this compound or vehicle control for a predetermined time.

  • Heat Challenge: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and expose them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification: Determine the protein concentration of the soluble fractions using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody specific to the target protein.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Kinase Activity Assay

This assay is used to determine if this compound directly inhibits the enzymatic activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • This compound

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Kinase reaction buffer

  • Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

Procedure:

  • Reaction Setup: In a microplate, prepare a reaction mixture containing the kinase reaction buffer, the purified kinase, and its specific substrate.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specific duration.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Measure the kinase activity. The method of detection will depend on the assay format:

    • Radiolabeled ATP: Measure the incorporation of ³²P into the substrate.

    • Antibody-based: Use a phosphospecific antibody to detect the phosphorylated substrate via ELISA or Western blot.

    • Luminescence-based: Quantify the amount of ADP produced using a commercial kit.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value of this compound.

Western Blotting for Signaling Pathway Analysis

This technique is used to assess the effect of this compound on the expression and phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies against total and phosphorylated forms of target proteins (e.g., IκBα, p-IκBα, Akt, p-Akt, mTOR, p-mTOR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cancer cells with different concentrations of this compound for a specified time. Lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer, boil to denature, and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the total and phosphorylated forms of the proteins of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on the signaling pathway.

Conclusion

While direct experimental evidence for the target engagement of this compound in cancer cells is currently lacking in the public domain, data from its close structural analogs strongly suggest potential activity against the NF-κB and mTOR signaling pathways. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to initiate their own investigations into the efficacy and mechanism of action of this and other novel carbazole derivatives. The use of techniques such as CETSA, in conjunction with kinase activity assays and western blotting, will be crucial in definitively identifying the cellular targets of this compound and validating its potential as a therapeutic agent.

References

Spectroscopic Deep Dive: A Comparative Analysis of 2-Methoxy-3-methylcarbazole and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 2-Methoxy-3-methylcarbazole and its isomeric counterparts. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and visual representations of their structural relationships and analytical workflows.

Carbazole (B46965) alkaloids, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide range of biological activities. The precise characterization of these molecules is paramount for drug discovery and development. Spectroscopic techniques are indispensable tools for elucidating the structure and purity of these compounds. This guide focuses on the spectroscopic comparison of this compound and its isomers, providing a valuable resource for researchers in the field.

Data Presentation: A Spectroscopic Comparison

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (δ) in CDCl₃

CompoundPosition¹H NMR (ppm)¹³C NMR (ppm)
This compound 1-H7.8-8.0120-122
4-H7.2-7.4110-112
5-H7.4-7.6125-127
6-H7.1-7.3118-120
7-H7.3-7.5123-125
8-H7.9-8.1120-122
9-NH7.9-8.2 (broad)-
2-OCH₃3.9-4.155-57
3-CH₃2.3-2.515-17
Isomer (e.g., 1-Methoxy-2-methylcarbazole) Aromatic ProtonsShifts vary based on substituent positionAromatic Carbons
1-OCH₃3.8-4.054-56
2-CH₃2.2-2.414-16
Isomer (e.g., 3-Methoxy-4-methylcarbazole) Aromatic ProtonsShifts vary based on substituent positionAromatic Carbons
3-OCH₃3.8-4.054-56
4-CH₃2.2-2.414-16

Note: These are predicted values and may vary based on experimental conditions.

Table 2: Key IR Absorption Bands and UV-Vis Maxima

Spectroscopic TechniqueFunctional Group / TransitionThis compoundIsomers
IR Spectroscopy (cm⁻¹) N-H Stretch3400-3500 (sharp)3400-3500 (sharp)
C-H Stretch (Aromatic)3000-31003000-3100
C-H Stretch (Aliphatic)2850-30002850-3000
C=C Stretch (Aromatic)1500-16001500-1600
C-O Stretch (Aryl Ether)1200-12751200-1275
UV-Vis Spectroscopy (λmax, nm) π → π* Transitions~235, 255, 295, 330, 345Similar with slight shifts

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
This compound C₁₄H₁₃NO211.26211 [M]⁺, 196 [M-CH₃]⁺, 182 [M-CHO]⁺, 168 [M-C₂H₃O]⁺
Isomers C₁₄H₁₃NO211.26Fragmentation pattern will vary based on the stability of the resulting fragments.

Mandatory Visualization

To visually represent the relationships and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).

carbazole_isomers cluster_core Core Carbazole Structure cluster_isomers Methoxy-Methylcarbazole Isomers Carbazole Carbazole (C₁₂H₉N) 2M3MC This compound Carbazole->2M3MC Substitution 1M2MC 1-Methoxy-2-methylcarbazole Carbazole->1M2MC Substitution 3M4MC 3-Methoxy-4-methylcarbazole Carbazole->3M4MC Substitution 4M3MC 4-Methoxy-3-methylcarbazole Carbazole->4M3MC Substitution spectroscopic_workflow Sample Carbazole Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Provides structural framework IR IR Spectroscopy Sample->IR Identifies functional groups UVVis UV-Vis Spectroscopy Sample->UVVis Analyzes electronic transitions MS Mass Spectrometry Sample->MS Determines molecular weight and fragmentation DataAnalysis Data Analysis & Comparison NMR->DataAnalysis IR->DataAnalysis UVVis->DataAnalysis MS->DataAnalysis StructureElucidation Structure Elucidation DataAnalysis->StructureElucidation

A Comparative Guide to Assessing the Purity of 2-Methoxy-3-methylcarbazole with High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of ensuring product safety and efficacy. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques—high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS)—for the purity assessment of 2-Methoxy-3-methylcarbazole, a carbazole (B46965) alkaloid.[1] This document outlines supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most suitable analytical approach.

Introduction to Purity Assessment of this compound

This compound belongs to the carbazole class of heterocyclic aromatic compounds.[2] Impurities in such compounds can originate from the synthetic route, including unreacted starting materials, by-products from side reactions, or degradation products.[3][4] Accurate and robust analytical methods are therefore essential to identify and quantify these impurities to meet regulatory requirements.

Comparative Analysis of Analytical Techniques

High-resolution mass spectrometry offers exceptional mass accuracy and resolving power, enabling the confident identification of unknown impurities and the elucidation of their elemental composition.[5] However, HPLC with UV detection and GC-MS are also powerful and widely used techniques for purity analysis in the pharmaceutical industry.[6][7] The choice of method depends on the specific analytical requirements, such as the nature of the expected impurities and the desired level of sensitivity and structural information.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of HRMS, HPLC-UV, and GC-MS for the purity assessment of this compound and its potential impurities.

Parameter High-Resolution Mass Spectrometry (HRMS) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures mass-to-charge ratio with high accuracy, enabling elemental composition determination.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Separates volatile compounds based on their boiling points and interactions with a stationary phase.
Applicability Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones (when coupled with LC).Well-suited for non-volatile and thermally labile compounds.[6]Ideal for volatile and semi-volatile compounds.[6]
Specificity Very high, provides accurate mass and fragmentation data for structural elucidation.[5]Moderate to high, dependent on chromatographic resolution and detector type.High, provides mass spectra for compound identification.
Sensitivity (LOD) Excellent (pg to fg range).Good (ng to pg range).[7]Excellent (pg to fg range).[7]
Quantitation Good, but often requires an internal standard for best accuracy.[8]Excellent, highly reproducible and accurate with external or internal standards.[7]Excellent for volatile analytes, requires appropriate standards.[9]
Impurity Identification Superior, can identify unknown impurities through accurate mass measurement and fragmentation analysis.[5]Limited to comparison with known reference standards unless coupled with MS.Good for identifiable volatile impurities with existing mass spectral libraries.

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reliable and reproducible purity assessments.

High-Resolution Mass Spectrometry (HRMS) Protocol

This protocol describes a liquid chromatography-coupled HRMS method for the analysis of this compound.

  • Instrumentation : A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Mass Range : m/z 100-1000.

    • Resolution : > 60,000 FWHM.

    • Data Acquisition : Full scan for impurity profiling and targeted MS/MS for structural confirmation.

  • Sample Preparation : Accurately weigh and dissolve the this compound sample in methanol (B129727) to a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase composition to a final concentration of 10 µg/mL.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

A standard reversed-phase HPLC method with UV detection for routine purity analysis.

  • Instrumentation : HPLC system with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions :

    • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at a wavelength determined from the UV spectrum of this compound (typically around 230-254 nm).

  • Sample Preparation : Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile and semi-volatile impurities.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

    • Carrier Gas : Helium at a constant flow rate.

    • Inlet Temperature : 250°C.

    • Oven Program : Start at a low temperature (e.g., 70°C), hold, then ramp to a high temperature (e.g., 280°C).

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-500.

  • Sample Preparation : Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or methanol. Derivatization may be necessary if the compound or its impurities are not sufficiently volatile.[10]

Mandatory Visualizations

Experimental Workflow for Purity Assessment

G Experimental Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution HRMS LC-HRMS Analysis Dilution->HRMS HPLC HPLC-UV Analysis Dilution->HPLC GCMS GC-MS Analysis Dilution->GCMS DataProc Data Processing & Integration HRMS->DataProc HPLC->DataProc GCMS->DataProc PurityCalc Purity Calculation DataProc->PurityCalc ImpurityID Impurity Identification DataProc->ImpurityID Report Generate Purity Report PurityCalc->Report ImpurityID->Report

Caption: Workflow for purity assessment of this compound.

NF-κB Signaling Pathway

Carbazole alkaloids have been shown to exhibit biological activity, with some affecting signaling pathways such as NF-κB.[11] The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which can be a target for carbazole derivatives.

G Simplified NF-κB Signaling Pathway cluster_nucleus Nuclear Events Stimuli Stimuli (e.g., Cytokines) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates NFkB_IkB NF-κB/IκB Complex (Inactive) IKK->NFkB_IkB phosphorylates IκB p_IkB Phosphorylated IκB NFkB_IkB->p_IkB NFkB Active NF-κB NFkB_IkB->NFkB releases Ub_p_IkB Ubiquitinated p-IκB p_IkB->Ub_p_IkB ubiquitination Deg_IkB Degraded IκB Ub_p_IkB->Deg_IkB proteasomal degradation Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammation, Cell Survival) Nucleus->Transcription promotes

Caption: Simplified NF-κB signaling pathway.

Conclusion

The selection of an appropriate analytical technique for the purity assessment of this compound is contingent on the specific requirements of the analysis.

  • HRMS is the most powerful technique for the identification and structural elucidation of unknown impurities, offering unparalleled mass accuracy and sensitivity.[5][8]

  • HPLC-UV is a robust and reliable method for routine quality control, providing accurate and precise quantification of the main component and known impurities.[7]

  • GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents or certain synthesis by-products.[9]

For comprehensive purity profiling, a combination of these techniques is often employed. HRMS can be used to identify and characterize impurities, which can then be quantified in routine quality control by a validated HPLC or GC method. This integrated approach ensures the highest level of quality and safety for pharmaceutical products.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methoxy-3-methylcarbazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 2-Methoxy-3-methylcarbazole, a natural carbazole (B46965) alkaloid. Adherence to these procedures is essential to mitigate risks and comply with regulatory standards.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Therefore, personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should occur in a well-ventilated area or within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Quantitative Data Summary

While specific quantitative limits for disposal are not detailed in available safety data sheets, the following physical and toxicological properties are important for safe handling and waste profiling.

PropertyValueSource
Molecular Weight 211.26 g/mol
Melting Point 118 - 120 °C (244 - 248 °F)[1]
Boiling Point 325 - 330 °C (617 - 626 °F)[1]
Acute Toxicity Oral: No data available; Inhalation: No data available; Dermal: No data available[2]
Carcinogenicity IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.[1]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2][3] Do not, under any circumstances, discharge this chemical into drains or the environment.[1][4]

Experimental Protocol for Waste Segregation and Collection
  • Waste Identification and Segregation :

    • Identify the waste stream as a non-halogenated organic solid.

    • Never mix this compound waste with incompatible materials. Store it separately from strong oxidizing agents.[3]

  • Selection of Waste Container :

    • Use a designated, compatible, and properly sealed hazardous waste container. The original container is often a suitable choice.

    • The container must be in good condition, free from leaks, and made of a material chemically resistant to the compound.

  • Waste Collection :

    • For solid waste, carefully transfer the material into the designated waste container, minimizing dust formation.

    • For solutions, pour the waste into a designated liquid waste container, avoiding splashes.

    • Do not overfill the container; fill to no more than 90% capacity to allow for expansion.

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate quantity or concentration of the waste.

    • Note the date when the waste was first added to the container.

  • Storage of Waste :

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from sources of ignition and incompatible chemicals.[3]

    • Utilize secondary containment for liquid waste containers to prevent spills.

Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide the waste manifest with accurate information about the composition and quantity of the waste.

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Identify This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Handle in a Well-Ventilated Area (Fume Hood) B->C D Select a Compatible and Labeled Hazardous Waste Container C->D E Segregate from Incompatible Wastes D->E Critical Step F Transfer Waste to Container (Minimize Dust/Splashes) E->F G Securely Seal and Label the Container F->G H Store in a Designated Secure Waste Area G->H I Contact EHS or Licensed Waste Disposal Service H->I Final Arrangement J End: Proper Disposal by Approved Facility I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling 2-Methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 2-Methoxy-3-methylcarbazole, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile rubber (NBR), >0.11 mm thickness, breakthrough time >480 minutes.[1]To prevent skin contact with the compound. Gloves should be inspected before use and changed regularly.[2]
Eye and Face Protection Safety goggles with side shieldsMust comply with EN 166 or OSHA 29 CFR 1910.133.[3]To protect eyes from splashes, dust, or aerosols.[4] A face shield may be necessary for splash-prone procedures.[5]
Body Protection Laboratory coat or chemical-resistant overallsLong-sleeved and properly fastened. For larger quantities or risk of significant exposure, a hooded two-piece chemical splash suit or disposable chemical-resistant coveralls should be considered.[6][7]To protect skin and personal clothing from contamination.
Respiratory Protection Air-purifying respirator (if required)Use a NIOSH-approved respirator with appropriate cartridges when handling the powder outside of a fume hood or if dust formation is likely.[5][6]To prevent inhalation of dust or aerosols, especially in poorly ventilated areas.[8]
Foot Protection Closed-toe shoesChemical-resistant, steel-toe boots or shoes are recommended, especially when handling larger quantities or during spill cleanup.[2][4]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound.

  • Preparation and Area Setup :

    • Ensure a well-ventilated work area, preferably a certified chemical fume hood.[1][9]

    • Gather all necessary equipment and reagents before starting the experiment.

    • Cover the work surface with absorbent, disposable bench paper.

    • Locate the nearest emergency shower and eyewash station and confirm they are accessible.[2]

  • Donning PPE :

    • Put on all required PPE as specified in the table above before handling the chemical.

  • Handling the Compound :

    • Avoid the formation of dust and aerosols.[1][10]

    • If transferring the solid, use a spatula and weigh it in a tared, sealed container to minimize dust generation.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use.[3][9]

  • Post-Handling :

    • Decontaminate the work area thoroughly after the procedure is complete.

    • Carefully remove PPE, avoiding self-contamination. Gloves should be removed last and disposed of immediately.

    • Wash hands thoroughly with soap and water after removing PPE.[8]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Dispose of unused this compound and any solutions containing it as hazardous chemical waste.[9]

    • Collect in a clearly labeled, sealed, and appropriate waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials :

    • All disposable materials that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.[8]

    • Place these materials in a designated, labeled waste bag or container.

  • Empty Containers :

    • Do not reuse empty containers.[9]

    • Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

    • Decontaminated containers can then be disposed of according to institutional guidelines.

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chem Handle Chemical (Avoid Dust/Aerosols) don_ppe->handle_chem perform_exp Perform Experiment handle_chem->perform_exp decontaminate Decontaminate Work Area perform_exp->decontaminate dispose_waste Dispose of Waste (Chemical & Contaminated PPE) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.